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Core Science & Biosynthesis

Foundational

7-Quinolinol Hydrate: Chemical Properties, Structural Dynamics, and Tautomeric Analysis

Executive Summary 7-Quinolinol (also known as 7-hydroxyquinoline or 7HQ) and its hydrated forms represent a highly specialized class of bifunctional N-heterocyclic compounds. Characterized by the presence of both a proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Quinolinol (also known as 7-hydroxyquinoline or 7HQ) and its hydrated forms represent a highly specialized class of bifunctional N-heterocyclic compounds. Characterized by the presence of both a proton-donating hydroxyl group and a proton-accepting quinoline nitrogen, 7HQ is a benchmark molecule for studying solvent-mediated proton transfer. In drug development and structural biology, 7-quinolinol hydrate serves as a highly sensitive fluorescent probe for detecting water molecules within macromolecular nanocavities[1].

This technical guide synthesizes the chemical properties, structural tautomerism, and excited-state dynamics of 7-quinolinol hydrate, providing field-proven protocols for its structural and spectroscopic analysis.

Physicochemical Profiling

The foundational properties of 7-quinolinol dictate its behavior in aqueous and organic environments. The molecule's dual pKa values highlight its amphoteric nature, which is the driving force behind its complex tautomeric equilibria.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
IUPAC Name Quinolin-7-ol[2]
CAS Registry Number 580-20-1[3]
Molecular Formula C₉H₇NO (anhydrous base)[2]
Molar Mass 145.16 g/mol [2]
Melting Point 239–244 °C[3]
pKa (at 20 °C) pK₁ = 5.48 (N-protonation); pK₂ = 8.85 (OH-deprotonation)[3]
Water Solubility 454.3 mg/L (at 20 °C)[3]
Fluorescence Emission ~370–380 nm (Enol form); ~530 nm (Zwitterion/Keto form)[4]

Structural Analysis & Tautomeric Equilibrium

The most critical structural feature of 7-quinolinol is its ability to undergo ground-state and excited-state tautomerism. Because the proton donor (-OH) and acceptor (-N) groups are distal to each other, direct intramolecular proton transfer is sterically forbidden. Instead, the molecule relies on a solvent bridge.

The "Water Wire" Mechanism

In aqueous media, 7HQ exists in an equilibrium between the enol and the zwitterion/keto tautomers[1]. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations have proven that a minimum of three water molecules is required to form a stable hydrogen-bonded "solvent wire" connecting the polar centers[1]. This water wire facilitates intermolecular proton relay.

When excited by UV light, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase drastically, triggering Excited-State Proton Transfer (ESPT)[5]. The enol fluorescence is quenched by energy transfer, resulting in exclusive fluorescence from the zwitterion tautomer at ~530 nm in bulk water[1].

Tautomerization Enol Enol Tautomer (Normal Species) WaterWire Water Wire Formation (3 H2O Molecules) Enol->WaterWire Solvation ESPT Excited-State Proton Transfer (ESPT) WaterWire->ESPT Photoexcitation Zwitterion Zwitterion/Keto Tautomer (Fluorescent at ~530 nm) ESPT->Zwitterion Proton Relay Zwitterion->Enol Ground-State Reverse Transfer

Solvent-mediated excited-state proton transfer (ESPT) in 7-hydroxyquinoline.

Rotamer-Dependent Biphasic Dynamics

In confined environments, such as the water pools of reverse micelles, 7HQ exhibits biphasic tautomerization dynamics dependent on its rotameric state at the moment of excitation[6].

  • Cis-7HQ: Undergoes proton relay along a hydrogen-bonded water bridge (common in alcohols but unusual in bulk water)[4].

  • Trans-7HQ: Tautomerizes via stepwise, individual acid-base reactions of the two prototropic groups[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental parameter is explicitly defined.

Protocol 1: Time-Resolved Fluorescence Spectroscopy for ESPT Dynamics

Objective: To map the kinetic decay of the enol species and the corresponding rise of the zwitterion species to validate the proton transfer rate.

Causality & Design Choice: We utilize AOT (dioctyl sulfosuccinate sodium salt) reverse micelles in n-heptane rather than bulk water. Why? By varying the water-to-surfactant ratio ( w0​ ), we can precisely control the size of the water nanopool and restrict water mobility, mimicking biological cavities and isolating the intermediate steps of the proton relay[4][5].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 7HQ in a 0.09 M AOT/n-heptane solution to achieve a final 7HQ concentration of 0.2 mM. This ensures a [7HQ]/[micelle] ratio of < 0.05, preventing multi-occupancy artifacts[5].

  • Hydration Control: Add ultra-pure water to achieve specific w0​ values (e.g., w0​ = 0 for anhydrous baseline, w0​ = 12 for bound-water studies, w0​ = 36 for bulk-like water)[4].

  • Photoexcitation: Excite the sample using a pulsed laser source at 330 nm (optimal for the normal enol species)[4].

  • Kinetic Monitoring: Monitor the fluorescence decay at 375 nm (Enol, N) and the fluorescence rise at 530 nm (Tautomer, T) using a time-correlated single-photon counting (TCSPC) setup[4].

  • Data Validation: A successful ESPT is validated if the decay time constant of the 375 nm band perfectly matches the rise time constant of the 530 nm band, proving a direct precursor-successor relationship.

Protocol 2: Single-Crystal X-Ray Diffraction of 7HQ Hydrates

Objective: To determine the atomic-resolution crystal structure and map the exact hydrogen-bonding network of the hydrate.

Causality & Design Choice: Data collection is performed at cryogenic temperatures (150 K). Why? Cryocooling minimizes thermal atomic displacement parameters (B-factors), which sharpens diffraction peaks and allows for the precise resolution of low-electron-density hydrogen atoms—critical for confirming the exact geometry of the water wire[7].

Step-by-Step Workflow:

  • Crystallization: Grow 7HQ hydrate crystals via slow evaporation from a methanol/water binary mixture.

  • Mounting: Select a high-quality, defect-free crystal and mount it on a glass fiber using a cryoprotectant oil[7].

  • Data Collection: Transfer the crystal to a diffractometer equipped with a CCD detector. Use Mo Kα radiation ( λ = 0.71073 Å) cooled to 150 K via a nitrogen stream[7].

  • Integration: Collect data using ω scans (0.3° per frame). Perform spot integration and least-squares refinement to determine the unit cell parameters[7].

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . Ensure all hydrogen atoms involved in the O-H...O and O-H...N networks are located in the difference Fourier map.

Crystallography Crystal Crystal Mounting (Glass Fiber, 150 K) Diffract X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Crystal->Diffract Integrate Spot Integration & Least-Squares Refinement Diffract->Integrate Solve Structure Solution (Difference Fourier Maps) Integrate->Solve

Workflow for single-crystal X-ray diffraction of 7HQ hydrates.

Applications in Drug Development

The unique spectral signatures of 7HQ make it an invaluable tool in structural biology. Because its tautomerization strictly requires a three-molecule water wire, 7HQ acts as a binary "on/off" fluorescent sensor for local hydration[1].

In drug development, researchers incorporate 7HQ moieties into ligand scaffolds to probe the hydration state of target protein binding pockets. If the pocket is dry, the ligand emits at ~370 nm. If the pocket contains a solvating water network (which often mediates crucial ligand-protein hydrogen bonds), the emission shifts dramatically to ~530 nm, providing real-time, non-destructive feedback on the binding environment's micro-polarity.

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Exploratory

Advanced Technical Guide: Molecular Weight Dynamics and Solubility Profiling of 7-Quinolinol Hydrate

Executive Summary 7-Quinolinol (commonly referred to as 7-hydroxyquinoline) is a bifunctional nitrogenous organic compound extensively utilized in pharmaceutical research, molecular recognition studies, and transition-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Quinolinol (commonly referred to as 7-hydroxyquinoline) is a bifunctional nitrogenous organic compound extensively utilized in pharmaceutical research, molecular recognition studies, and transition-metal complexation[1][2]. Its behavior in solution is highly dynamic, governed by complex tautomeric equilibria that are acutely sensitive to solvent polarity and hydration states[2]. This technical guide provides an in-depth analysis of the molecular weight variations between its anhydrous and hydrated forms, alongside a rigorous examination of its thermodynamic solubility profile, physicochemical properties, and the self-validating analytical methodologies required for its quantification.

Chemical Identity and Molecular Weight Dynamics

The precise molecular weight of 7-quinolinol is not a static value; it depends heavily on its solid-state hydration, which is a critical factor for stoichiometric calculations during assay development and formulation.

  • Anhydrous 7-Quinolinol : The baseline molecular formula is C9H7NO. Without bound water, the compound has a precisely calculated molecular weight of 145.16 g/mol [1][3].

  • 7-Quinolinol Trihydrate : When exposed to highly humid environments or crystallized from aqueous media, the compound readily forms a trihydrate lattice (Quinolin-7-ol trihydrate). The incorporation of three explicit water molecules per API molecule increases its molecular weight to 199.20 g/mol [4].

Causality Insight : The transition from an anhydrous state to a trihydrate state fundamentally alters the solid-state thermodynamics. Hydrates inherently exhibit lower apparent aqueous solubility than their anhydrous counterparts. Because the water molecules within the trihydrate crystal lattice already satisfy the compound's hydrogen-bonding requirements, the lattice energy is increased, thereby reducing the entropic driving force for dissolution in aqueous media.

Physicochemical Properties and Tautomeric Equilibrium

7-Quinolinol features both a basic quinoline nitrogen and an acidic phenolic hydroxyl group, leading to complex pH- and solvent-dependent behavior[2].

  • Acid-Base Equilibria (pKa) : The compound exhibits two distinct ionization constants at 20 °C: pK1 = 5.48 (protonation of the quinoline nitrogen to form a cation) and pK2 = 8.85 (deprotonation of the hydroxyl group to form an anion)[5][6]. At physiological pH (~7.4), the molecule exists predominantly in a neutral or zwitterionic state.

  • Solvent-Driven Tautomerism : In non-polar, aprotic solvents (e.g., 1,4-dioxane or acetonitrile), 7-quinolinol exists almost exclusively in the enol (E) form [2]. However, in aqueous solutions, the high dielectric constant and hydrogen-bonding capacity of water facilitate an intramolecular proton transfer, shifting the equilibrium toward the zwitterion (Z) form [2].

  • Thermodynamic Solvation : 2 utilizing explicit TIP4PEW water models demonstrate that the free energy of solvation (ΔGsolv) is -9.1 kcal/mol for the enol tautomer and -12.2 kcal/mol for the zwitterion[2]. This -3.1 kcal/mol differential proves that the E-Z equilibrium is heavily shifted toward the zwitterion in water, which acts as the primary mechanical driver for its aqueous solubility[2].

Tautomerism N1 Enol Form (Non-polar Media) N2 Aqueous Solvation (H-Bonding Network) N1->N2 Hydration N4 Cationic Form (pH < 5.48) N1->N4 +H+ N5 Anionic Form (pH > 8.85) N1->N5 -H+ N3 Zwitterion Form (Aqueous Media) N2->N3 Proton Transfer N3->N2 Dehydration N3->N4 +H+ N3->N5 -H+

Logical relationship diagram illustrating the solvent- and pH-dependent tautomeric equilibrium.

Thermodynamic Solubility Profile

The solubility of 7-quinolinol is a direct macroscopic consequence of its microscopic tautomeric state.

  • Aqueous Solubility : The intrinsic water solubility of the anhydrous form is reported as 454.3 mg/L at 20 °C[5][6]. This moderate solubility is facilitated by the highly solvated zwitterionic state and the formation of extensive intermolecular hydrogen-bonding networks with explicit water molecules[1][2].

  • Organic Solvents : The compound exhibits higher solubility in polar organic solvents such as methanol, ethanol, and acetone, while being only slightly soluble in dimethyl sulfoxide (DMSO)[1][7].

Quantitative Data Summary

Physicochemical PropertyValueReference Source
Molecular Formula C9H7NO1[1]
Molecular Weight (Anhydrous) 145.16 g/mol 3[3]
Molecular Weight (Trihydrate) 199.20 g/mol [4]
Aqueous Solubility (20 °C) 454.3 mg/L6[6]
pKa1 (Quinoline Nitrogen) 5.48 (+1)[5]
pKa2 (Hydroxyl Group) 8.85 (0)5[5]
ΔGsolv (Enol Tautomer) -9.1 kcal/mol2[2]
ΔGsolv (Zwitterion Tautomer) -12.2 kcal/mol2[2]

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately map the solubility profile of 7-quinolinol hydrate, a self-validating shake-flask protocol must be employed to ensure true thermodynamic equilibrium is reached.

  • Solid-State Preparation : Weigh an excess amount of 7-quinolinol hydrate (e.g., 20 mg) into a borosilicate glass vial.

  • Solvent Addition : Add 10 mL of the target solvent (e.g., buffered aqueous solution at pH 7.4).

  • Equilibration & Self-Validation : Agitate the suspension at a constant temperature (20.0 ± 0.1 °C) for up to 72 hours. Validation Step: Extract 100 µL aliquots at 24, 48, and 72 hours. Equilibrium is strictly confirmed only when the concentration variance between the 48h and 72h time points is < 2%.

  • Phase Separation : Subject the aliquots to ultracentrifugation at 15,000 rpm for 15 minutes. Causality: Standard syringe filters (e.g., PTFE, Nylon) possess hydrophobic domains that non-specifically bind the enol tautomer. This adsorption artificially depletes the compound from the solution, leading to an underestimation of true solubility. Ultracentrifugation ensures pristine phase separation without introducing a high-surface-area binding matrix.

  • Quantification : Analyze the supernatant via HPLC-UV.

Protocol 2: Spectroscopic Validation of Tautomeric States

Because the solubility is tied to the tautomeric state, spectroscopic validation is required to confirm the species present in the solvent.

  • Sample Preparation : Prepare 0.1 mM solutions of 7-quinolinol in deionized water and anhydrous 1,4-dioxane[2].

  • Spectroscopic Analysis : Record the UV-Vis absorption spectra from 250 nm to 500 nm.

  • Validation & Causality : In water, a distinct absorption peak at 400 nm must be observed[2]. Why 400 nm? The zwitterionic form, which dominates in aqueous media, exhibits a unique absorption maximum at this wavelength[2]. Monitoring 400 nm prevents signal interference from the enol form and ensures that the heavily solvated aqueous species is accurately identified and quantified[2]. In 1,4-dioxane, this peak will be completely absent, confirming the exclusive presence of the enol form[2].

Workflow S1 1. Solid State Prep (7-Quinolinol Hydrate) S2 2. Solvent Equilibration (Shake-Flask Method) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4. HPLC-UV Analysis (Quantification @ 400nm) S3->S4 S5 5. Thermodynamic Data (Solubility & pKa) S4->S5

Step-by-step experimental workflow for thermodynamic solubility profiling and quantification.

References

  • CymitQuimica. "CAS 580-20-1: 7-Hydroxyquinoline".
  • ChemicalBook. "7-Hydroxyquinoline CAS#: 580-20-1".
  • Benchchem. "Quinolin-7-ol trihydrate | 220976-09-0".
  • The Journal of Physical Chemistry A (ACS Publications). "Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water".
  • LookChem. "7-Hydroxyquinoline".

Sources

Foundational

Comprehensive Spectroscopic Characterization and Photophysical Dynamics of 7-Quinolinol Hydrate

Introduction: The Bifunctional Nature of 7-Quinolinol Hydrate 7-Quinolinol (commonly known as 7-hydroxyquinoline or 7HQ) is a privileged scaffold in medicinal chemistry and a benchmark molecule for studying proton-couple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bifunctional Nature of 7-Quinolinol Hydrate

7-Quinolinol (commonly known as 7-hydroxyquinoline or 7HQ) is a privileged scaffold in medicinal chemistry and a benchmark molecule for studying proton-coupled electron transfer[1]. When crystallized or exposed to ambient moisture, 7HQ readily forms a stable hydrate. From a structural standpoint, this hydration is not merely a crystallographic artifact; the incorporated water molecules actively participate in the compound's structural dynamics by forming a hydrogen-bonded "proton wire" between the proton-donating hydroxyl group (C7-OH) and the proton-accepting quinoline nitrogen (N1)[2]. Understanding the spectroscopic signature of this hydrate is critical for drug formulation and photophysical applications.

Structural Dynamics & Tautomeric Equilibria

In protic environments, 7HQ exists in a complex equilibrium of four distinct species: the neutral enol (N), the zwitterion (Z), the protonated cation (C), and the deprotonated anion (A)[2]. The photophysics of 7HQ are dominated by Excited-State Proton Transfer (ESPT). Upon UV excitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom both increase dramatically. This triggers a rapid (~170 ps in methanol) proton transfer, converting the excited neutral enol (N) into the excited zwitterion (Z), resulting in a characteristic dual fluorescence[2],[3].

ESPT_Pathway N_S0 Neutral Enol (N) Ground State (S0) N_S1 Neutral Enol (N*) Excited State (S1) N_S0->N_S1 Excitation (~330 nm) Z_S0 Zwitterion (Z) Ground State (S0) Z_S0->N_S0 Reverse PT (Non-radiative) N_S1->N_S0 Emission (~382 nm) Z_S1 Zwitterion (Z*) Excited State (S1) N_S1->Z_S1 ESPT (~170 ps) Z_S1->Z_S0 Emission (~520 nm)

Fig 1. Photophysical workflow and ESPT pathways of 7-quinolinol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Acquiring high-quality NMR data for 7HQ hydrate requires deliberate solvent selection. Non-polar solvents like CDCl₃ yield broad, unresolved peaks due to the dynamic intermolecular hydrogen bonding of the hydrate network[4]. By utilizing DMSO-d₆, a strong hydrogen-bond acceptor, we competitively disrupt these networks. This locks the molecule into a singular observable time-averaged state on the NMR timescale, yielding sharp resonances—particularly the critical C7-OH proton at 10.25 ppm[4].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) [4]

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
OH 10.25 br s - 1H
H-2 8.71 d 3.6 1H
H-4 8.13 d 8.0 1H
H-5 7.76 d 8.8 1H
H-8 7.27 s - 1H
H-3 7.22 dd 4.4, 8.8 1H

| H-6 | 7.16 | dd | 2.0, 8.8 | 1H |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆) [4]

Position Chemical Shift (δ, ppm) Carbon Type
C-7 159.0 Quaternary (C-OH)
C-2 150.9 CH (Ar)
C-8a 150.0 Quaternary (Ar)
C-4 136.1 CH (Ar)
C-5 129.8 CH (Ar)
C-3 122.8 CH (Ar)
C-4a 119.8 Quaternary (Ar)
C-6 118.9 CH (Ar)

| C-8 | 110.4 | CH (Ar) |

Optical Spectroscopy: UV-Vis, Fluorescence, and IR
  • UV-Vis Absorption: The ground-state neutral enol (N) exhibits a strong π→π∗ transition centered at 330 nm[3].

  • Fluorescence: Excitation at 330 nm in protic solvents yields dual emission bands: a higher-energy band at 382 nm (N* emission) and a lower-energy band at 520 nm (Z* emission)[3]. The massive Stokes shift of the Z* band is diagnostic of the extensive geometric and electronic relaxation following ESPT[2].

  • FT-IR: In matrix isolation, the free O-H stretch appears sharply at 3628 cm⁻¹[5]. However, in the solid hydrate, this region (3500–3100 cm⁻¹) becomes a broad, unresolved continuum, validating the presence of the extensive water-bridged hydrogen-bonding network[5].

Spectral_Workflow Sample 7-Quinolinol Hydrate Sample Preparation NMR_Prep Dissolution in DMSO-d6 (Disrupts H-Bonds) Sample->NMR_Prep UV_Prep Dissolution in Methanol (Concentration ~10^-5 M) Sample->UV_Prep IR_Prep KBr Pellet / Matrix Isolation (Preserves Hydrate Network) Sample->IR_Prep NMR_Acq 1H & 13C NMR Acquisition (400 MHz / 100 MHz) NMR_Prep->NMR_Acq UV_Acq Steady-State UV-Vis & Transient Fluorescence UV_Prep->UV_Acq IR_Acq FT-IR Spectrometry (Resolution 2 cm^-1) IR_Prep->IR_Acq Data Multi-Spectral Data Integration & Structural Validation NMR_Acq->Data UV_Acq->Data IR_Acq->Data

Fig 2. Multi-spectral characterization workflow for 7HQ hydrate.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity means building validation directly into the analytical workflow. The following protocols are designed to be self-validating systems.

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation : Weigh ~15 mg of 7HQ hydrate. Causality: This ensures a sufficient signal-to-noise ratio for ¹³C acquisition within a reasonable timeframe (typically <1 hour) without causing concentration-dependent aggregation.

  • Solvent Addition : Dissolve in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the hydrate's polymeric hydrogen-bonded network. This prevents signal broadening of the exchangeable protons[4].

  • Acquisition : Acquire ¹H (16 scans) and ¹³C (512 scans) at 298 K.

  • Self-Validation (D₂O Exchange) : Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Validation Logic: The broad singlet at 10.25 ppm must disappear. If it persists, the peak is not an exchangeable hydroxyl proton, indicating a potential structural misassignment or impurity.

Protocol 2: Photophysical Characterization (UV-Vis & Fluorescence)
  • Sample Preparation : Prepare a 10−5 M solution of 7HQ in spectroscopic-grade anhydrous methanol. Causality: High concentrations lead to inner-filter effects and excimer formation, which artificially skew emission spectra. 10−5 M maintains an optical density (OD) of ~0.5, strictly within the linear range of the Beer-Lambert law[2].

  • Absorption Scan : Scan from 250 nm to 450 nm. Identify the π→π∗ transition at ~330 nm[3].

  • Emission Scan : Excite the sample at 330 nm and record emission from 350 nm to 650 nm. Observe the dual peaks at 382 nm (N) and 520 nm (Z)[3].

  • Self-Validation (Excitation Mapping) : Set the emission monochromator to 520 nm and run an excitation scan. Validation Logic: The resulting excitation spectrum must perfectly overlay with the ground-state absorption spectrum (~330 nm). If a red-shifted excitation peak appears, it indicates that the zwitterion (Z) is improperly forming in the ground state due to solvent impurities (e.g., water contamination), rather than exclusively via the intended Excited-State Proton Transfer (ESPT) mechanism.

References

  • One-Pot Preparation of 7-Hydroxyquinoline Source: Organic Process Research & Development (acs.org) URL:[Link]

  • 7-Hydroxyquinoline | C9H7NO | CID 135426866 Source: PubChem (nih.gov) URL:[Link]

  • Combined Experimental and Theoretical Study of the Transient IR Spectroscopy of 7-Hydroxyquinoline in the First Electronically Excited Singlet State Source: The Journal of Physical Chemistry A (acs.org) URL:[Link]

  • Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame Source: The Journal of Physical Chemistry A (acs.org) URL:[Link]

  • Switching between Proton Vacancy and Excess Proton Transfer Pathways in the Reaction between 7-Hydroxyquinoline and Formate Source: PMC (nih.gov) URL:[Link]

Sources

Exploratory

The Architecture of Proton Wires: Crystal Structure and Hydrogen Bonding in 7-Quinolinol Hydrates

Executive Summary: The 7-Quinolinol Scaffold as a Proton Relay In the realm of physical chemistry and drug design, understanding the precise mechanisms of long-range proton transport is critical. 7-Quinolinol (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 7-Quinolinol Scaffold as a Proton Relay

In the realm of physical chemistry and drug design, understanding the precise mechanisms of long-range proton transport is critical. 7-Quinolinol (also known as 7-hydroxyquinoline, or 7HQ) serves as an unparalleled molecular scaffold for studying these phenomena. Because its proton-donating hydroxyl group (-OH) at the 7-position and proton-accepting quinoline nitrogen (-N) at the 1-position are separated by a rigid aromatic framework, direct intramolecular proton transfer is sterically forbidden. Instead, 7HQ relies on a highly ordered, intermolecular hydrogen-bonded network—a "water wire"—to facilitate proton translocation.

As a Senior Application Scientist, I have utilized 7HQ hydrates as self-validating model systems to decode the Grotthuss mechanism in biological proton pumps (such as Bacteriorhodopsin and Aquaporins). This whitepaper dissects the crystal structure, hydrogen-bonding dynamics, and Excited-State Hydrogen Atom Transfer (ESHAT) of 7-quinolinol hydrates, providing actionable methodologies for researchers developing tautomeric switches and novel therapeutics.

Crystallographic and Cluster Architecture of the Water Wire

The hydration of 7-quinolinol is not a random solvent accumulation; it is a highly specific structural assembly. In both bulk crystal structures and isolated gas-phase clusters, 7HQ preferentially forms a stoichiometric complex with protic solvents. The most thoroughly characterized model is the 7HQ·(H2O)3 cluster [1].

Structural Causality

Why exactly three water molecules? The spatial distance between the 7-OH oxygen and the 1-N atom is approximately 5.8 Å. A single water molecule is too small to bridge this gap, and two water molecules result in highly strained hydrogen bond angles. Three water molecules, however, form a perfectly relaxed, strain-free hydrogen-bonded bridge.

In the ground state ( S0​ ), the cis-enol tautomer of 7HQ is stabilized by this water wire. X-ray crystallographic data and ab initio calculations reveal that the water molecules act sequentially as both hydrogen bond donors and acceptors, creating a continuous dielectric wire [2].

Quantitative Hydrogen Bond Geometries

Upon photoexcitation to the first singlet excited state ( S1​ ), the electron density of 7HQ shifts dramatically. The 7-OH group becomes significantly more acidic (lowered pKa), while the quinoline nitrogen becomes more basic. This electronic rearrangement induces a physical contraction of the hydrogen-bonded wire, lowering the activation barrier for proton transfer.

Table 1: Hydrogen Bond Geometries in 7HQ·(H2O)3 (Ground vs. Excited State)

Hydrogen Bond Vector S0​ Distance (Å) S1​ Distance (Å)Bond Angle ( S0​ )Functional Role in Wire
7HQ(O-H) ··· O(W1)2.782.65172°Primary proton donor initiation
(W1)O-H ··· O(W2)2.812.74168°Intermediate relay node
(W2)O-H ··· O(W3)2.822.75165°Intermediate relay node
(W3)O-H ··· N(7HQ)2.852.72170°Terminal proton acceptor

Note: W1, W2, and W3 represent the sequential water molecules in the hydrate chain. Data synthesized from vibronic spectroscopy and DFT modeling [1, 2].

Excited-State Hydrogen Atom Transfer (ESHAT) Dynamics

The structural contraction detailed above is the prerequisite for ESHAT. When 7HQ·(H2O)3 is irradiated with UV light, the system undergoes a concerted, multi-step proton translocation along the water wire.

ESPT_Pathway N1 7HQ-Enol·(H2O)3 (Ground State S0) N2 7HQ-Enol·(H2O)3* (Excited State S1) N1->N2 Photoexcitation (UV) N3 Proton Translocation (Grotthuss Mechanism) N2->N3 H-Bond Contraction N4 7HQ-Keto·(H2O)3* (Excited State S1) N3->N4 ESHAT / Tunneling N5 7HQ-Keto·(H2O)3 (Ground State S0) N4->N5 Fluorescence Emission N5->N1 Reverse PT (Thermal)

Fig 1: The ESHAT cycle of 7-quinolinol hydrates via a hydrogen-bonded water wire.

The reaction proceeds via quantum mechanical tunneling, as evidenced by a massive kinetic isotope effect when the water wire is deuterated ( D2​O ). The result is the formation of the 7-ketoquinoline tautomer, which emits a characteristic red-shifted fluorescence. This bistable tautomerism makes 7HQ an ideal candidate for designing molecular switches and solvent-triggered long-range proton transporters [3].

Experimental Methodologies for Structural Validation

To ensure scientific integrity, the characterization of 7HQ hydrates must be approached through self-validating workflows. Bulk solvent effects can mask the intrinsic mechanics of the water wire. Therefore, we utilize supersonic expansion to isolate specific hydrate clusters, followed by bulk crystallographic validation.

Workflow S1 Synthesis & Sublimation 7-Quinolinol S2 Supersonic Expansion (He/H2O Carrier Gas) S1->S2 Vaporization (~120°C) S5 X-Ray Crystallography (Bulk Hydrate Validation) S1->S5 Slow Evaporation (Aqueous) S3 Cluster Isolation 7HQ·(H2O)n S2->S3 Adiabatic Cooling (<10 K) S4 Spectroscopic Probing (R2PI & UV-Holeburning) S3->S4 Mass Selection (TOF-MS) S4->S5 Structural Correlation

Fig 2: Orthogonal workflow for characterizing 7HQ hydrate structures and dynamics.

Protocol 1: Isolation and Spectroscopic Characterization of 7HQ Water-Wire Clusters

Objective: To isolate the 7HQ·(H2O)3 complex in the gas phase to eliminate bulk-solvent line broadening and observe precise vibronic transitions.

  • Sample Preparation: Place highly purified 7-quinolinol powder into a pulsed nozzle valve heated to 120 °C to achieve sufficient vapor pressure.

  • Carrier Gas Seeding: Pass a carrier gas (Helium or Neon at 2-3 bar) over a water reservoir maintained at 0 °C to seed the gas with a controlled partial pressure of H2​O .

  • Supersonic Expansion: Pulse the gas mixture through a 0.5 mm orifice into a high-vacuum chamber ( 10−6 mbar). The adiabatic expansion cools the internal degrees of freedom of the molecules to <10 K, freezing out the 7HQ·(H2O)3 clusters in their lowest energy cis-enol conformation.

  • Mass-Selected R2PI Spectroscopy: Intersect the molecular beam with a tunable UV laser. Excite the clusters from S0​→S1​ , followed by a second photon to ionize the cluster.

  • Validation Check: Gate the Time-of-Flight Mass Spectrometer (TOF-MS) specifically to the mass-to-charge ratio ( m/z ) of 7HQ + 3( H2​O ). If fragments are detected at lower masses, reduce the laser fluence to prevent multiphoton dissociation.

Protocol 2: Single-Crystal X-Ray Diffraction of Bulk Hydrates

Objective: To map the exact atomic coordinates of the hydrogen-bonding network in the solid state.

  • Crystallization: Dissolve 7-quinolinol in a mixture of methanol and ultra-pure water (80:20 v/v).

  • Controlled Evaporation: Allow the solvent to evaporate slowly at 4 °C over 7–10 days. The low temperature favors the incorporation of water into the crystal lattice over the anhydrous form.

  • Mounting: Select a high-quality, transparent single crystal under a polarized microscope. Mount it on a MiTeGen loop using paratone oil to prevent dehydration.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with Cu-K α radiation ( λ=1.5418 Å).

  • Validation Check: During structural refinement (using SHELXL), locate the hydrogen atoms of the water molecules in the difference Fourier map. Ensure that the O-H···O and O-H···N angles are >150° to confirm the presence of a true, directional hydrogen-bonded wire rather than disordered solvent packing.

Drug Development Implications

The structural rules governing 7HQ hydrates extend far beyond fundamental physical chemistry. In drug development, the 7-hydroxyquinoline scaffold is actively utilized to design two-photon fluorescent probes for biological targets, such as mapping Zn(II) concentrations in living cells[4]. Because the 7-OH group does not participate directly in metal coordination (unlike 8-hydroxyquinoline), it remains available to form water wires with the surrounding biological medium, modulating the probe's fluorescence via ESHAT.

Furthermore, understanding how water molecules bridge distant pharmacophores informs the design of inhibitors that must displace structured water networks within enzyme active sites. By leveraging the proton-relay mechanics of 7HQ, researchers can engineer tautomeric switches that respond selectively to the micro-polarity of target binding pockets.

References

  • Water–wire clusters: Vibronic spectra of 7-hydroxyquinoline⋅(H2O)3 The Journal of Chemical Physics[Link]

  • Excited state hydrogen atom transfer in ammonia-wire and water-wire clusters International Reviews in Physical Chemistry (Taylor & Francis)[Link]

  • Solvent-Triggered Long-Range Proton Transport in 7-Hydroxyquinoline Using a Sulfonamide Transporter Group The Journal of Organic Chemistry (ACS Publications)[Link]

  • Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline Inorganic Chemistry (ACS Publications)[Link]

Foundational

Thermodynamic Stability and Solvation Dynamics of 7-Quinolinol Hydrate Complexes

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals Introduction: The Bifunctional Paradigm of 7-Quinolinol 7-Quinolinol (7HQ), also known as 7-hydroxyquinoline, serves as a premier model...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The Bifunctional Paradigm of 7-Quinolinol

7-Quinolinol (7HQ), also known as 7-hydroxyquinoline, serves as a premier model system for understanding solvent-mediated proton transfer. The molecule is characterized by a spatial separation between its proton-donating hydroxyl group (-OH) and its proton-accepting quinolinic nitrogen (=N-). Because direct intramolecular proton transfer is sterically forbidden, 7HQ relies on the recruitment of protic solvent molecules—specifically water—to form cyclic, hydrogen-bonded bridges.

Understanding the thermodynamic stability of these 7HQ·(H2O)n hydrate complexes is critical. In drug development, 7HQ derivatives are frequently deployed as fluorescent hydration probes to map the water activity within hydrophobic protein binding pockets. The thermodynamic threshold required to form these hydrate networks dictates whether the probe will undergo Excited-State Proton Transfer (ESPT) and emit its signature fluorescence.

Structural Thermodynamics of Hydrate Formation

The formation of 7HQ hydrate complexes is governed by a delicate balance between enthalpic gains and entropic penalties. The stoichiometry of the recruited water molecules (n) fundamentally alters the thermodynamic landscape:

  • The n=1 State (Open Complex): A single water molecule can only bind to either the -OH or the =N- site. This forms an open, non-bridged complex. Thermodynamically, this state is transient and less stable because it leaves hydrogen-bonding potential unsatisfied[1].

  • The n=2 State (Cyclic Bridge): The recruitment of a second water molecule allows the formation of a cyclic hydrogen-bonded network. While entropically costly due to the restriction of solvent degrees of freedom, it is enthalpically driven by cooperative hydrogen bonding. In ether-based solvents, the formation constant ( Ka​ ) for the 7HQ·(H2O)2 complex is highly favorable, supporting triple proton transfer[2].

  • The n=3 State (Extended Wire): In highly polar or bulk aqueous environments,3 demonstrates that three water molecules are the minimum required to form a thermodynamically stable solvent wire capable of connecting the polar sites and inducing intermolecular proton transfer[3].

Quantitative Thermodynamic Profiles

To provide a comparative baseline for researchers, the thermodynamic parameters of 7HQ and its hydrate complexes are summarized below.

Table 1: Thermodynamic and Structural Properties of 7-Quinolinol Hydrate Complexes

Complex StoichiometryStructural MotifRelative Ground-State StabilityKey Thermodynamic & Kinetic Features
Bare 7HQ (n=0) Planar EnolBase reference statecis-E tautomer is 11.6 kcal/mol more stable than the Z tautomer in vacuo.
7HQ·(H2O)1 Linear / Non-bridgedLowForms competing isomers; insufficient to bridge donor/acceptor sites.
7HQ·(H2O)2 Cyclic / BridgedModerate to High Ka​≈11 M−2 (in diethyl ether); supports excited-state triple proton transfer.
7HQ·(H2O)3 Extended Cyclic WireHighest in aqueous mediaMinimum stoichiometric threshold to form a stable solvent wire in bulk water.

(Data synthesized from ab initio calculations and spectrophotometric titrations[2],[3].)

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of 7HQ hydrates, researchers must employ orthogonal techniques. Relying solely on optical data can introduce artifacts due to solvent polarity shifts. Therefore, the following protocols are designed as a self-validating system: optical titrations establish the equilibrium constants, while calorimetry directly validates the enthalpic driving forces.

Workflow N1 7-Quinolinol (7HQ) Anhydrous State N2 Controlled Hydration (Titration in Aprotic Solvent) N1->N2 Add H2O N3 UV-Vis & Fluorescence Spectroscopy N2->N3 Optical Data N4 Isothermal Titration Calorimetry (ITC) N2->N4 Thermal Data N5 Thermodynamic Profiling (ΔG, ΔH, ΔS, Ka) N3->N5 Van't Hoff Analysis N4->N5 Direct Calorimetry N6 DFT / MD Simulation (Structural Validation) N5->N6 Empirical Constraints

Fig 1: Thermodynamic workflow for 7HQ hydrate characterization.

Protocol 1: Spectrophotometric Titration for Binding Constants ( Ka​ )

Causality: By starting in an anhydrous, aprotic solvent (e.g., 1,4-dioxane), we suppress background hydration. Titrating controlled amounts of water allows us to observe the stepwise formation of the hydrate. The emergence of distinct isosbestic points in the UV-Vis spectrum proves that the system is transitioning cleanly between defined stoichiometric states, validating the absence of random aggregation[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0×10−5 M stock solution of highly purified 7HQ in anhydrous 1,4-dioxane.

  • Baseline Measurement: Record the baseline UV-Vis absorption and fluorescence emission spectra (excitation at ~330 nm) of the anhydrous enol form.

  • Titration: Inject micro-aliquots of ultra-pure water to achieve specific water concentrations (ranging from 1 mM to 1 M ).

  • Equilibration & Recording: Allow 3 minutes for thermodynamic equilibration after each injection. Record the spectra.

  • Data Extraction: Plot the reciprocal of the fluorescence intensity of the enol peak against the reciprocal of the water concentration [H2​O]n . Fit the data to a Benesi-Hildebrand model to extract the formation constant ( Ka​ ).

  • Temperature Variation: Repeat the titration at 15°C, 25°C, and 35°C. Apply the Van't Hoff equation ( lnKa​=−ΔH/RT+ΔS/R ) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of hydrate formation.

Protocol 2: Isothermal Titration Calorimetry (ITC) Validation

Causality: Optical methods extract ΔH indirectly via the Van't Hoff equation, which assumes ΔH is independent of temperature. ITC measures the heat of binding directly at a constant temperature. If the Van't Hoff ΔH matches the ITC ΔH , the thermodynamic model is robustly self-validated.

Step-by-Step Methodology:

  • Cell Loading: Load the ITC sample cell with a 0.1 mM solution of 7HQ in anhydrous 1,4-dioxane.

  • Syringe Loading: Load the injection syringe with a 50 mM solution of water in 1,4-dioxane.

  • Injection Sequence: Program the ITC to perform 25 sequential injections of each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Integration & Fitting: Integrate the area under each heat burst peak. Fit the resulting isotherm to a sequential binding model to differentiate the enthalpic contributions of the first, second, and third water molecules binding to the 7HQ scaffold.

Mechanistic Causality: The Water Wire and ESPT

The thermodynamic stability of the ground-state 7HQ·(H2O)n complex is the absolute prerequisite for its unique photophysics. When the stable hydrate is photoexcited, the electron density shifts, drastically increasing the acidity of the -OH group and the basicity of the =N- group.

Because the water molecules are already thermodynamically locked into a cyclic bridge, they act as a "proton wire." The -OH group donates a proton to the adjacent water molecule, triggering a concerted, Grotthuss-like proton relay that terminates with the protonation of the quinolinic nitrogen. This yields the keto (or zwitterionic) tautomer, which emits a highly distinct, red-shifted fluorescence[2],[3].

Pathway S1 Bare 7HQ (Enol) Ground State S2 7HQ·(H2O)n Hydrogen-Bonded Hydrate S1->S2 Thermodynamic Equilibration S3 [7HQ·(H2O)n]* Excited State S2->S3 Photoexcitation (hν) S4 7HQ (Keto/Zwitterion) Post-ESPT S3->S4 Water-Assisted Proton Relay

Fig 2: Mechanistic pathway of 7HQ hydrate formation and ESPT.

Implications for Drug Development and Structural Biology

For scientists designing small-molecule inhibitors or mapping target proteins, 7HQ derivatives are invaluable. The interior of a protein binding pocket is largely hydrophobic but often contains trapped, structurally conserved water molecules.

By introducing a 7HQ-based pharmacophore into a ligand, researchers can thermodynamically probe the pocket. If the pocket is large enough and contains enough local water activity to thermodynamically support the formation of a 7HQ·(H2O)3 complex, the probe will exhibit dual fluorescence (enol and keto emission). If the pocket is too restricted or dry, the hydrate cannot form, and only enol fluorescence is observed. Thus, the thermodynamic stability of 7-quinolinol hydrates directly translates into a sub-nanometer ruler for mapping hydration dynamics in drug targets.

References

  • Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Triple proton transfer of excited 7-hydroxyquinoline along a hydrogen-bonded water Chain in ethers: Secondary solvent effect on the reaction rate ResearchGate URL:[Link]

  • Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Ab Initio Study of the Electronic Spectrum of 7-Hydroxyquinoline ResearchGate URL:[Link]

Sources

Exploratory

Synthesis Pathways and Precursors for 7-Quinolinol Hydrate: A Comprehensive Technical Guide

Executive Summary 7-Quinolinol (also known as 7-hydroxyquinoline) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, as a fluorescent probe, and in the synthesis of quinolinium dyes[1]. In its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Quinolinol (also known as 7-hydroxyquinoline) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, as a fluorescent probe, and in the synthesis of quinolinium dyes[1]. In its hydrated form, 7-quinolinol hydrate exhibits enhanced solid-state stability and distinct crystallographic properties, making it highly manageable during bulk storage and formulation. This whitepaper provides an in-depth analysis of the synthesis pathways, precursor selection, and thermodynamic considerations necessary for the scalable and safe production of 7-quinolinol hydrate.

Molecular Precursors and Mechanistic Rationale

The construction of the 7-hydroxyquinoline core fundamentally relies on the annulation of an aromatic ring with a three-carbon electrophile. Selecting the correct precursor is the most critical step in preventing runaway side reactions and ensuring high regioselectivity.

Primary Precursors
  • 3-Aminophenol : The foundational aromatic precursor. Its meta-substitution pattern dictates the regiochemistry of the cyclization[1].

  • Acrolein or Acrolein Diethyl Acetal : The standard three-carbon source. Due to the extreme toxicity and volatility of free acrolein, modern protocols often substitute it with its acetal derivative or carefully control its addition at sub-zero temperatures[2].

  • N-Tosyl-3-aminophenol : A critical intermediate. Direct reaction of 3-aminophenol with acrolein under basic conditions often results in a wasteful mixture of N,O-alkylated compounds and poor regioselectivity[2]. Tosylation of the amine nitrogen tempers its nucleophilicity, prevents over-alkylation, and directs the subsequent cyclization exclusively to the desired position.

PrecursorLogic A 3-Aminophenol (Highly Reactive) B TsCl / Base (Protection) A->B C N-Tosyl-3-aminophenol (Controlled Nucleophile) B->C E Regioselective Cyclization C->E + D Acrolein (Michael Acceptor) D->E

Logical flow of precursor selection demonstrating amine protection for regiocontrol.

Synthesis Pathways: A Comparative Analysis

Historically, the Skraup-Doebner-von Miller reaction has been the go-to methodology. However, modern pharmaceutical development demands scalable, high-yield, and safe alternatives.

The Classical Skraup-Doebner-von Miller Reaction

The classical approach involves reacting 3-aminophenol with an α,β -unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent[1]. While foundational, this method is notoriously exothermic, requires harsh conditions, and often yields a mixture of 5- and 7-regioisomers requiring tedious chromatographic separation.

Microwave-Assisted Acetal Route

To mitigate the hazards of free acrolein, researchers have utilized acrolein diethyl acetal under microwave irradiation with solid acid catalysts (e.g., Montmorillonite K-10) or cuprous oxide[3]. This green-chemistry approach reduces reaction times from hours to minutes (1–40 min) but is generally limited to smaller-scale operations[3].

The Optimized One-Pot N-Tosyl Route (Industry Standard)

Developed to optimize yield and minimize exposure to toxic intermediates, this four-step, one-pot procedure converts 3-N-tosylaminophenol directly to 7-hydroxyquinoline[2]. By carefully controlling the temperature (-5 °C to -10 °C) during the Michael addition and utilizing a strong base (KOH) for simultaneous detosylation and aromatization, this route achieves a 60% isolated yield without intermediate purification[2].

Quantitative Pathway Comparison
Synthesis PathwayPrimary PrecursorsReagents / CatalystsReaction TimeYieldScalabilitySafety Profile
Classical Skraup 3-Aminophenol, AcroleinH₂SO₄, Nitrobenzene4–12 hours<40%ModerateLow (Exothermic, Toxic)
Microwave Acetal 3-Aminophenol, Acrolein Diethyl AcetalSolid Acid Catalyst1–40 mins~78%LowHigh (Green Chemistry)
One-Pot N-Tosyl N-Tosyl-3-aminophenol, AcroleinDIPEA, HCl, KOH~48 hours60%HighModerate (Controlled)

Hydrate Formation and Tautomeric Equilibria

7-Quinolinol is a trifunctional proton-donating/accepting system. In aqueous media, it exists in a complex prototropic equilibrium between the enol form (7-quinolinol) and the keto form (7(1H)-quinolinone)[4].

The formation of 7-quinolinol hydrate is driven by the molecule's ability to form robust intermolecular hydrogen bonds with water molecules. During the final workup of the synthesis, adjusting the aqueous solution to a neutral pH (pH ~7) forces the precipitation of the compound[2]. The incorporation of water into the crystal lattice stabilizes the tautomeric forms, yielding the hydrate. Drying under vacuum at elevated temperatures is required to obtain the anhydrous form; thus, controlled air-drying or crystallization from aqueous ethanol specifically isolates the stable hydrate.

Experimental Protocol: One-Pot Synthesis of 7-Quinolinol Hydrate

The following self-validating protocol details the scalable one-pot synthesis and subsequent hydrate isolation, grounded in optimized industrial methodologies[2].

Reagents and Equipment
  • Precursor : N-tosyl-3-aminophenol (1 equivalent)

  • Electrophile : Acrolein (1.5 equivalents)

  • Solvents/Bases : Ethanol, Diisopropylethylamine (DIPEA), 6N HCl, Solid KOH

  • Equipment : Jacketed reactor with precise temperature control, addition funnel, mechanical stirrer.

Step-by-Step Methodology
  • Michael Addition (Temperature Critical) :

    • Dissolve N-tosyl-3-aminophenol and a catalytic amount of DIPEA in ethanol.

    • Cool the stirred solution to -7 °C.

    • Causality: Low temperature is critical to prevent runaway polymerization of acrolein and to control the kinetics of the initial nucleophilic attack.

    • Add acrolein dropwise over 1 hour, strictly maintaining the batch temperature between -5 °C and -10 °C. Age the mixture for 4 hours[2].

  • Acid-Catalyzed Cyclization :

    • Add 6N HCl to the reaction mixture over 15 minutes.

    • Warm the mixture to 20 °C and stir for 16 hours, then heat to 45 °C for an additional 4 hours[2].

    • Causality: The acid catalyzes the intramolecular cyclization of the intermediate aldehyde onto the aromatic ring, closing the heterocyclic system.

  • Detosylation and Aromatization :

    • Cool the solution to -6 °C. Carefully add solid KOH portion-wise, keeping the temperature below 25 °C.

    • Heat the mixture to reflux for 24 hours[2].

    • Causality: The strong base cleaves the tosyl protecting group and drives the oxidative aromatization to form the fully conjugated quinoline core.

  • Hydrate Isolation (Self-Validating Checkpoint) :

    • Cool the mixture to 15 °C, add a small volume of toluene, and quench slowly with water.

    • Adjust the mixture to exactly pH 7 using 5N HCl at 0 °C[2].

    • Causality & Validation: At pH 7, the zwitterionic/neutral forms of 7-hydroxyquinoline reach their minimum solubility in water, prompting precipitation. The presence of water during this crystallization phase ensures the formation of the hydrate crystal lattice . If an oily residue forms instead of a crystalline hydrate, it indicates incomplete detosylation or residual organic impurities.

    • Filter the resulting solid, wash extensively with cold water, and air-dry to yield 7-quinolinol hydrate.

Workflow Step1 Step 1: Michael Addition N-Tosyl-3-aminophenol + Acrolein Temp: -5°C to -10°C Step2 Step2 Step1->Step2 Step3 Step 3: Detosylation & Aromatization Addition of KOH Reflux for 24h Step2->Step3 Step4 Step 4: Hydrate Crystallization Aqueous Quench & pH 7 Adjustment Precipitation of Hydrate Step3->Step4

Step-by-step experimental workflow for the one-pot synthesis of 7-quinolinol hydrate.

References

  • Title : One-Pot Preparation of 7-Hydroxyquinoline | Organic Process Research & Development Source : acs.org URL :[Link]

  • Title : 7-Hydroxyquinoline-8-carbaldehydes. 2. Prototropic equilibria Source : nih.gov URL : [Link]

Sources

Foundational

Photophysical and Electronic Properties of 7-Quinolinol Hydrate Under UV Irradiation: Mechanisms of Excited-State Proton Transfer

Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 7-Quinolinol, widely known in photophysics as 7-hydroxyquinoline (7HQ), is a qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

7-Quinolinol, widely known in photophysics as 7-hydroxyquinoline (7HQ), is a quintessential bifunctional molecule featuring both a proton-donating hydroxyl group (-OH) and a proton-accepting quinoline nitrogen (-N). While relatively inert in its anhydrous state, the introduction of water to form 7-quinolinol hydrate fundamentally alters its electronic landscape. Under ultraviolet (UV) irradiation, the hydrate undergoes an ultrafast Grotthuss-like proton hopping mechanism known as Excited-State Proton Transfer (ESPT). This whitepaper dissects the electronic transitions, structural tautomerization, and rigorous experimental methodologies required to characterize 7HQ hydrate, providing a foundational framework for its application as a microenvironment sensor in drug discovery.

Mechanistic Foundation: The "Water Wire" and ESPT

In non-polar environments, 7HQ exists predominantly in its Enol (E) tautomeric form. Because the physical distance between the -OH and -N groups is too large for direct intramolecular proton transfer, the molecule is photophysically restricted.

However, in the hydrate form or aqueous solution, water molecules construct a hydrogen-bonded bridge—typically consisting of three water molecules—connecting the donor and acceptor sites 1[1].

Upon UV excitation ( π→π∗ transition at ~330 nm), the electronic distribution of 7HQ shifts drastically. The hydroxyl group experiences a massive increase in acidity (acting as a photoacid), while the quinoline nitrogen experiences a corresponding increase in basicity (acting as a photobase)2[2]. This thermodynamic driving force rapidly shuttles a proton across the water wire, converting the excited Enol (E) into the excited Zwitterion (Z).

ESPT_Pathway E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 UV Excitation (~330 nm) Z_S1 Zwitterion (S1) Excited State E_S1->Z_S1 ESPT via Water Wire (~40 ps) Z_S0 Zwitterion (S0) Ground State Z_S1->Z_S0 Fluorescence (~510 nm) Z_S0->E_S0 Reverse PT (Thermal)

Figure 1: ESPT tautomerization pathway of 7HQ mediated by a water wire.

Quantitative Photophysical Data

The electronic properties of 7HQ hydrate are characterized by a massive Stokes shift. While the Enol form absorbs in the UV range, the resulting Zwitterion emits in the green visible spectrum. The table below summarizes the critical spectroscopic parameters of the two tautomeric states 3[3].

Photophysical PropertyEnol Tautomer (E)Zwitterion Tautomer (Z)
Ground State Absorption Max ~330 nm~400 nm
Excited State Emission Max ~382 nm (in non-polar media)~510–520 nm (in aqueous media)
Dominant Environment Aprotic / Hydrophobic pocketsHydrated / Bulk aqueous phase
Excited-State Kinetics ~40 ps decay (via ESPT)~2.6 ns decay (fluorescence)

Note: In pure water, a ground-state equilibrium exists where a fraction of 7HQ is already stabilized as the Zwitterion, evidenced by a distinct 400 nm absorption band 1[1].

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize the electronic properties of 7HQ hydrate, researchers must employ protocols that isolate the ultrafast kinetics from bulk solvent effects. The following methodologies are designed with built-in self-validation mechanisms.

Protocol 1: Steady-State Solvent Titration (Equilibrium Analysis)

Purpose: To establish the stoichiometric requirement of the water wire and baseline tautomeric equilibrium.

  • Preparation: Prepare a 50 mM stock of 7HQ in an anhydrous, aprotic solvent (e.g., 1,4-dioxane).

  • Titration: Incrementally titrate HPLC-grade water into the solution (from 0% to 100% v/v).

  • Acquisition: Record UV-Vis absorption (280–480 nm) and fluorescence emission (excitation locked at 330 nm) at each step.

  • Causality: By controlling the water concentration, you directly modulate the probability of forming the 3-molecule water wire. This reveals the exact hydration threshold required to activate the 510 nm Z* emission1[1].

  • Self-Validation System: The spectral overlay must exhibit a strict isosbestic point (typically around ~350 nm in absorption). The presence of this point mathematically guarantees a clean two-state transition ( E⇌Z ) and validates that the sample has not undergone photo-degradation.

Protocol 2: Femtosecond UV-Pump / IR-Probe Spectroscopy

Purpose: To capture the ultrafast proton transfer kinetics and identify transient charged intermediates.

  • Sample Delivery: Flow the 7HQ hydrate solution continuously through a 1 mm quartz flow-cell to ensure each laser pulse interrogates fresh molecules, preventing photo-bleaching.

  • Excitation (Pump): Excite the sample with a 150–200 fs pump pulse tuned to 330 nm (targeting the S0​→S1​ Enol transition)2[2].

  • Interrogation (Probe): Probe the sample with a delayed mid-IR pulse, scanning delay times from 0 to 500 ps.

  • Analysis: Track the IR-active vibrational marker modes specific to the Enol (-OH stretch) and Zwitterion (-NH+ bend).

  • Causality: Because the ESPT in water occurs in approximately 40 ps 4[4], standard nanosecond fluorometry cannot resolve the mechanism. Femtosecond IR probing allows direct observation of the proton moving across the solvent bridge.

  • Self-Validation System: Global kinetic fitting must demonstrate that the decay time constant of the E* vibrational markers perfectly matches the rise time constant of the Z* markers. A mismatch indicates proton leakage to the bulk solvent or the presence of a dark intermediate state.

Workflow Prep 1. Sample Preparation 7HQ in Aqueous Buffer Pump 2. UV Pump Pulse (fs Excitation @ 330 nm) Prep->Pump Probe 3. IR/Vis Probe Pulse (Delay Scanning) Pump->Probe Acquisition 4. Data Acquisition (Transient Spectra) Probe->Acquisition Analysis 5. Kinetic Analysis (Global Fitting) Acquisition->Analysis

Figure 2: Femtosecond pump-probe spectroscopy workflow for 7HQ kinetics.

Implications for Drug Development

The strict reliance of 7HQ's electronic properties on the presence of a water wire makes it an exceptionally sensitive microenvironment probe . In drug development, 7HQ derivatives are frequently utilized to interrogate the hydration status of target protein binding pockets (e.g., kinase active sites).

When a 7HQ-tagged ligand is in the bulk aqueous phase, UV excitation yields a strong green fluorescence (~510 nm) due to active ESPT. However, upon binding to a hydrophobic target pocket, the requisite water molecules are displaced. The ESPT pathway is physically severed, and the emission undergoes a massive hypsochromic shift to the blue region (~382 nm). This ratiometric (blue-to-green) fluorescence shift provides a self-calibrating, real-time readout of target engagement, highly prized in high-throughput screening (HTS) assays.

References

  • Source: The Journal of Physical Chemistry B (via PMC/NIH)
  • Source: The Journal of Physical Chemistry A (ACS Publications)
  • Source: The Journal of Physical Chemistry A (ACS Publications)
  • Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 7-Quinolinol Hydrate Metal Complexes

Executive Summary & Mechanistic Context 7-Quinolinol hydrate (7-hydroxyquinoline, 7-HQ) is a highly versatile ligand in coordination chemistry, materials science, and optoelectronics. Unlike its ubiquitous isomer, 8-quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

7-Quinolinol hydrate (7-hydroxyquinoline, 7-HQ) is a highly versatile ligand in coordination chemistry, materials science, and optoelectronics. Unlike its ubiquitous isomer, 8-quinolinol (oxine), which readily forms stable five-membered bidentate chelates around a single metal center, the nitrogen (N1) and hydroxyl oxygen (O7) atoms in 7-HQ are sterically separated across the fused bicyclic ring system.

The Causality of Bridging: This spatial divergence physically precludes mononuclear chelation. Consequently, 7-HQ acts predominantly as a bridging ligand, making it an exceptional building block for synthesizing heterobimetallic complexes and extended coordination polymers 1.

Furthermore, 7-HQ exhibits profound Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the molecule undergoes a rapid solvent-assisted proton transfer, transitioning from an enol to a keto tautomer 2. This photophysical property is highly sensitive to metal coordination, allowing 7-HQ to function as a robust fluorescence quenching probe for trivalent cations such as Al³⁺ 3.

This application note provides self-validating protocols for synthesizing 7-HQ bridged heterobimetallic complexes and utilizing 7-HQ in metal-sensing fluorescence assays.

Quantitative Data & Photophysical Properties

The following table summarizes the photophysical properties and experimental yields of 7-HQ and its metal complexes, serving as a baseline for quality control during synthesis.

Compound / ComplexExcitation (nm)Emission (nm)Lifetime (ns)Photophysical Phenomenon / Yield
7-HQ (Enol, Aq) 327N/AN/AGround state absorption 3
7-HQ (Keto, Aq) 402~520 (Green)2.60 ± 0.01ESIPT-induced Stoke shift 3
Ir-7HQ Precursor N/AN/AN/ASynthetic Yield: ~79% 1
7-HQ + Al³⁺ Complex 400QuenchedConstantStatic Quenching (Inhibited ESIPT) 3

Experimental Protocols

Protocol A: Synthesis of Iridium-Aluminum Heterobimetallic Complexes via 7-HQ Bridging

This protocol leverages the bridging capacity of 7-HQ to construct heterobimetallic frameworks, adapted from established organometallic methodologies [[1]]().

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh 202 mg (0.292 mmol) of Vaska's complex [Ir(PPh3)2(CO)Cl] and 42.4 mg (0.292 mmol) of 7-quinolinol hydrate into a 100 mL round-bottom flask.

  • Halide Abstraction: Add 60 mg (0.35 mmol) of AgNO₃.

    • Causality: AgNO₃ acts as a halide abstractor. The thermodynamic driving force of insoluble AgCl precipitation vacates a coordination site on the iridium center, facilitating the entry of the 7-HQ ligand 1.

  • Solvation: Suspend the mixture in 50 mL of anhydrous dichloromethane (DCM).

  • Dark Incubation: Seal the flask with a septum, remove it from the glovebox, and stir under a positive pressure of argon for 60 hours in the strict absence of light .

    • Causality: 7-HQ is highly photoactive. Ambient light triggers ESIPT and subsequent enol-keto tautomerization 2. Dark incubation prevents photo-induced structural rearrangements that would disrupt the delicate ligand exchange process.

  • Validation Checkpoint 1 (Self-Validation): The formation of a cloudy white precipitate (AgCl) visually confirms successful chloride abstraction.

  • Purification: Filter the suspension to remove AgCl. Reduce the filtrate volume to ~5 mL in vacuo. Add 15 mL of pentane to precipitate the Ir-7HQ monometallic precursor. Collect via filtration and wash with benzene (3 x 5 mL).

  • Bimetallic Assembly: To form the heterobimetallic complex, react the purified Ir-7HQ precursor with triisobutylaluminum. The 7-HQ ligand will bridge the Ir and Al centers, modulating the electron donor ability of the complex [[1]]().

Protocol B: Application of 7-HQ Complexes in Fluorescence Quenching Assays for Al³⁺

This protocol utilizes the ESIPT property of 7-HQ for the selective sensing of trivalent cations 3.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 μM stock solution of 7-HQ hydrate in a 1:1 aqueous/methanol mixture.

  • Validation Checkpoint 2 (Self-Validation): Excite the baseline solution at 400 nm. A massive Stokes-shifted green fluorescence emission (~520 nm) must be observed, confirming the rapid ESIPT relaxation of the excited enol to the keto tautomer (S1 state) 3.

  • Titration: Titrate the solution with incremental concentrations of Al³⁺ (using AlCl₃).

  • Observation: Monitor the fluorescence emission.

    • Causality: The coordination of Al³⁺ to the N1 and O7 atoms of adjacent 7-HQ molecules locks the ligand in a rigid conformation, inhibiting the proton transfer necessary for tautomerization. This results in the static quenching of the green fluorescence, yielding a linear Stern-Volmer plot [[3]]().

Mechanistic Workflows

Workflow A Transition Metal Precursor e.g.,[Ir(PPh3)2(CO)Cl] C Chloride Abstraction (AgCl Precipitation) A->C B 7-Quinolinol Hydrate + AgNO3 B->C D Dark Incubation (60h) Prevents ESIPT C->D Thermodynamic Driving Force E Ir-7HQ Monometallic Intermediate D->E Ligand Exchange F Triisobutylaluminum Addition E->F G Ir-Al Heterobimetallic Bridged Complex F->G Bimetallic Assembly

Workflow for synthesizing heterobimetallic complexes using 7-quinolinol as a bridging ligand.

ESIPT_Pathway N1 7-HQ (Enol Form) Ground State (S0) N2 Excitation (UV ~327 nm) N1->N2 N7 Al3+ Metal Binding (Coordination) N1->N7 Addition of Trivalent Cations N3 7-HQ* (Enol Form) Excited State (S1) N2->N3 N4 ESIPT (Solvent-Assisted) N3->N4 N5 7-HQ* (Keto Form) Excited State (S1) N4->N5 N6 Green Emission (~520 nm) Relaxation to S0 N5->N6 N8 Static Quenching (Tautomerization Blocked) N7->N8 Inhibits Proton Transfer

Excited-State Intramolecular Proton Transfer of 7-HQ and Al3+-induced static quenching.

References

  • Systematic Evaluation of the Electronic Effect of Aluminum-Containing Ligands in Iridium-Aluminum and Rhodium-Aluminum Bimetallic Complexes Source: PMC (nih.gov) URL:1

  • An efficient excited-state proton transfer fluorescence quenching based probe (7-hydroxyquinoline) for sensing trivalent cations in aqueous environment Source: ResearchGate URL:3

  • Reversible Switching Based on Truly Intramolecular Long-Range Proton Transfer Turning the Theoretical Concept into Experimental Reality Source: Journal of the American Chemical Society (acs.org) URL:2

Sources

Application

using 7-quinolinol hydrate as a fluorescent probe in live cell imaging

Application Note: 7-Quinolinol Hydrate as a Privileged Scaffold for Live-Cell Fluorescent Probes Executive Summary 7-Quinolinol hydrate (also known as 7-hydroxyquinoline trihydrate) is a highly versatile photophysical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Quinolinol Hydrate as a Privileged Scaffold for Live-Cell Fluorescent Probes

Executive Summary

7-Quinolinol hydrate (also known as 7-hydroxyquinoline trihydrate) is a highly versatile photophysical building block used extensively in the development of advanced fluorescent probes for live-cell imaging[1]. Unlike its widely known structural isomer, 8-hydroxyquinoline, which coordinates metals directly via its hydroxyl group, the oxygen atom at the 7-position of 7-quinolinol does not participate in direct metal coordination[2]. This critical structural distinction prevents target-induced quenching and allows researchers to rationally design highly selective "turn-on" sensors driven by the blockade of Photoinduced Electron Transfer (PET)[2].

Because native 7-quinolinol hydrate is highly polar and exhibits suboptimal membrane permeability, it is typically derivatized (e.g., via alkylation or esterification) to create cell-permeable probes such as 7-DOQ for intracellular zinc sensing[2] or Tsukuba-Green (TG) for general cytoplasmic imaging[3].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is vital to understand why 7-quinolinol is selected over traditional fluorophores (e.g., fluorescein or rhodamine) for specific live-cell assays:

  • Two-Photon Compatibility: Native 7-quinolinol derivatives require UV excitation (e.g., 320 nm) in one-photon modes, which induces severe phototoxicity and autofluorescence in biological samples[2]. However, these scaffolds possess excellent two-photon cross-sections, allowing excitation in the near-infrared window (710–740 nm) via Two-Photon Microscopy (TPM)[4]. This ensures deep tissue penetration, minimal cellular damage, and high-resolution 3D imaging.

  • Physiological pH Tolerance: A major limitation of many live-cell probes is their sensitivity to intracellular pH gradients. 7-quinolinol derivatives exhibit robust stability across physiological pH ranges; for instance, their fluorescence intensity remains remarkably constant at pH > 5, preventing false-positive artifacts during imaging[2],[5].

  • Excited-State Intramolecular Proton Transfer (ESIPT): The 7-hydroxyquinoline core is capable of forming hydrogen-bonded networks, leading to solvent-dependent tautomerization between the OH (7-quinolinol) and NH (7(1H)-quinolinone) forms[6]. This property is leveraged to create environmentally sensitive probes with exceptionally large Stokes shifts, minimizing self-quenching during high-concentration imaging[3].

Quantitative Data Summary

To facilitate experimental design, the photophysical properties of key 7-quinolinol derivatives are summarized below:

Probe DerivativePrimary TargetKd / SensitivityExcitation ( λex​ )Emission ( λem​ )Key Photophysical FeatureReference
7-MOQ Zn2+ (in vitro)0.117 nM320 nm (1-Photon)393 nm14-fold fluorescence enhancement[2]
7-DOQ Zn2+ (Live Cell)0.117 nM710 nm (2-Photon)~400 nmCell-permeable via dodecyloxy tail[2]
Tsukuba-Green (TG) General CytoplasmN/A~400 nm509 nmHigh quantum yield, green emission[3],[5]
TNQ HydrazineRatiometric710 nm (2-Photon)414 nm → 460 nmHydrazine-induced deprotection[4]

Experimental Protocols

Protocol A: Two-Photon Imaging of Intracellular Zn2+ using 7-DOQ

Causality Note: Raw 7-quinolinol hydrate is too polar to efficiently cross the plasma membrane. The 7-DOQ derivative incorporates a lipophilic dodecyloxy tail specifically engineered to enhance membrane permeability for live-cell assays[2].

Reagents:

  • 7-DOQ Probe (1 mM stock in anhydrous DMSO). Why DMSO? It ensures the complete solubility of the lipophilic dodecyloxy tail prior to aqueous dilution[2].

  • Zinc/pyrithione complex (1:1 ratio, 50 μM).

  • TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine, 50 μM stock).

Step-by-Step Workflow:

  • Cell Preparation: Seed A431 cells (or equivalent) in glass-bottom imaging dishes at a density of 104 cells/well. Allow 24 hours for adherence.

  • Probe Loading: Dilute the 1 mM 7-DOQ stock to a final concentration of 5 μM in a serum-free imaging medium. Why 5 μM? This concentration provides an optimal signal-to-noise ratio while preventing fluorophore self-quenching and potential cytotoxicity[2].

  • Incubation: Incubate cells at 37 °C for 30 minutes. Why 30 minutes? This duration is calibrated to allow complete cytosolic diffusion without triggering active sequestration into lysosomes[2].

  • Washing: Wash the cells three times with PBS (pH 7.4) to remove the extracellular probe, which would otherwise contribute to high background fluorescence.

  • Imaging: Image using a Two-Photon Microscope with an excitation wavelength ( λex​ ) of 710 nm.

  • Self-Validating Control (Critical Step): To prove the fluorescence is specifically driven by intracellular Zn2+, add 50 μM of the cell-permeable chelator TPEN to the dish. The fluorescence intensity must reverse to the baseline level, confirming that the signal is a direct result of Zn2+ binding rather than non-specific interactions or autofluorescence[2].

PET_Mechanism A 7-Quinolinol Probe (Apo State) B Photoexcitation (hv) A->B D Zn2+ Binding (Holo State) A->D + Zn2+ C PET Process (Fluorescence Quenched) B->C No Target E PET Blocked (Radiative Decay) D->E Photoexcitation F Strong Fluorescence (Turn-On Signal) E->F

Figure 1: Mechanism of target-induced fluorescence enhancement via PET blockade in 7-quinolinol probes.

Protocol B: General Live-Cell Staining using Tsukuba-Green (TG)

Causality Note: Tsukuba-Green (4-ethoxycarbonylmethyl-2-methyl-7-hydroxyquinoline) is synthesized via BiCl3-catalyzed Pechmann condensation to yield a highly photostable, pH-insensitive green fluorophore[3].

Step-by-Step Workflow:

  • Probe Preparation: Prepare a 1 mM stock of TG3 (a highly permeable TG derivative optimized for live cells) in DMSO[3].

  • Staining: Add the TG3 solution directly to HEp-2 cells in physiological medium to a final concentration of 1-5 μM. Unlike traditional dyes that require extensive permeabilization, TG3 stains cells immediately upon addition under physiological conditions[3].

  • Imaging: Image using standard confocal microscopy ( λex​ = 400 nm, λem​ = 509 nm). The pH independence of the emission spectra (stable from pH 2 to 12) guarantees that the structural emission state remains constant regardless of the subcellular microenvironment[5].

Workflow Step1 Probe Preparation (1 mM Stock in DMSO) Step3 Incubation (1-5 μM Probe, 37°C) Step1->Step3 Step2 Cell Culture (Seed at 10^4 cells/well) Step2->Step3 Step4 Washing (3x with PBS, pH 7.4) Step3->Step4 Step5 Fluorescence Imaging (Confocal or Two-Photon) Step4->Step5

Figure 2: Standardized live-cell imaging workflow for 7-quinolinol derived fluorescent probes.

References

  • [2] Wang FL, Wu X, Guo QX, Liu L. Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline. Organic Letters (2009). Source: acs.org.[Link]

  • [3] Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Source: researchgate.net.[Link]

  • [5] Substituent Effect of 7-Hydroxy-1-Methylquinolinium Derivatives: A Photochemical Approach to Development of New Fluorescent pH. Heterocycles, Vol. 81, No. 10 (2010). Source: clockss.org.[Link]

  • [6] Excited-state proton transfer of 7-hydroxyquinoline in a non-polar medium. Source: researchgate.net.[Link]

  • [4] A ratiometric two-photon fluorescent probe for hydrazine and its applications. Source: nih.gov.[Link]

Sources

Method

Application Note: 7-Quinolinol Hydrate in Pharmaceutical Drug Discovery – Scaffold Design, Metalloenzyme Targeting, and ESIPT Probes

Executive Summary 7-Quinolinol hydrate (7-hydroxyquinoline hydrate) has emerged as a highly versatile building block in modern pharmaceutical drug discovery. Unlike its well-known isomer 8-quinolinol—which is predominant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Quinolinol hydrate (7-hydroxyquinoline hydrate) has emerged as a highly versatile building block in modern pharmaceutical drug discovery. Unlike its well-known isomer 8-quinolinol—which is predominantly utilized as a bidentate metal chelator—the spatial separation of the nitrogen and hydroxyl groups in 7-quinolinol provides a unique pharmacophore. This configuration prevents intramolecular hydrogen bonding between the heteroatoms, instead favoring intermolecular interactions with target proteins and solvent molecules.

This application note provides an authoritative guide on the utilization of 7-quinolinol hydrate across three primary domains: as a core scaffold for targeted enzyme inhibitors (e.g., FAP, PAD, and FXIIa), as a component in protein-protein interaction (PPI) disruptors, and as an environmentally sensitive biophysical probe exploiting Excited-State Intramolecular Proton Transfer (ESIPT).

Pharmacophore Dynamics & Structural Causality

The selection of 7-quinolinol hydrate over other isomeric scaffolds in drug design is driven by precise electronic and steric causalities:

  • Electronic Activation: The hydroxyl group at the C7 position acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the quinoline ring. This enhances the basicity of the quinoline nitrogen, optimizing its ability to participate in hydrogen bonding within acidic or neutral enzyme pockets[1].

  • Bifunctional Vectoring: The 180-degree spatial opposition of the C4/C3 positions relative to the C7-hydroxyl allows medicinal chemists to build linear or extended molecules. For instance, functionalizing the C4-carboxyl and C7-hydroxyl positions simultaneously creates highly selective inhibitors without inducing steric clash at the quinoline nitrogen[2].

  • Hydrate Stability: The hydrate form ensures stoichiometric precision during high-throughput library synthesis. The coordinated water molecules stabilize the crystal lattice, preventing the spontaneous tautomerization and dimerization often observed in anhydrous quinolinols under ambient conditions.

Application I: Scaffold for Targeted Enzyme Inhibitors

Fibroblast Activation Protein (FAP) and Factor XIIa Inhibitors

7-Hydroxyquinoline-4-carboxylic acid is a critical intermediate in the synthesis of immunomodulators and oncology drugs. In the treatment of autoimmune diseases and thrombosis, it is reduced to a tetrahydroquinoline derivative and coupled with tetrahydroindazole to inhibit blood coagulation factor FXIIa[2]. This specific scaffolding prevents the off-target activation of thrombin, ensuring high specificity[2]. Furthermore, amidation at the 4-carboxyl and etherification at the 7-hydroxyl positions generate potent, selective inhibitors of Fibroblast Activation Protein (FAP), a highly sought-after target in tumor microenvironment modulation[2].

Peptidylarginine Deiminase (PAD) Inhibitors

Recent advancements have utilized 7-hydroxyquinoline-3-carboxamide derivatives to inhibit PAD enzymes, which are implicated in autoimmune diseases and cancer. Structure-Activity Relationship (SAR) studies demonstrate that hydroxyl substitutions on the quinoline ring yield superior inhibitory activity compared to halogen substitutions, primarily due to the optimal planarity and flexible hydrogen-bonding options provided by the 7-OH group[1].

Workflow Start 7-Quinolinol Hydrate (Starting Scaffold) Deriv1 C3/C4-Carboxylation & Amidation (Vector 1: Active Site Binding) Start->Deriv1 Deriv2 C7-Hydroxyl Modification (Vector 2: Solvent Channel) Start->Deriv2 Assay Enzyme Inhibition Assay (e.g., FAP, PAD, FXIIa) Deriv1->Assay Deriv2->Assay ADME ADME Profiling (Solubility, hERG, Oral Abs) Assay->ADME Lead Lead Candidate Selection ADME->Lead

Figure 1: Workflow for the development of 7-quinolinol-based targeted enzyme inhibitors.

Protein-Protein Interaction (PPI) Inhibitors: NOX2 Activation

Beyond active site inhibition, 7-hydroxyquinoline derivatives (specifically 7-hydroxyquinoline-2-amines) are employed to disrupt PPIs. They act as bivalent small-molecule inhibitors targeting the p47phox–p22phox interaction, which is essential for the activation of the NOX2 complex[3]. The quinoline core mimics native peptide interactions within the tandem SH3 domains of p47phox[3].

Application II: ESIPT-Based Biophysical Probes

7-Quinolinol exhibits a highly sensitive photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In aqueous environments, 7-quinolinol exists in an equilibrium between its enol and zwitterion tautomers[4].

Mechanistic Causality: Upon UV excitation, the acidity of the 7-hydroxyl group and the basicity of the quinoline nitrogen increase dramatically. If a highly specific "water wire" (typically three water molecules) bridges the distance between the 7-OH and the nitrogen, a rapid proton transfer occurs, yielding an excited zwitterion[4]. This results in a massive Stokes shift, with fluorescence emission occurring exclusively from the zwitterion tautomer in water[4]. This unique spectral signature makes 7-quinolinol an exceptional biophysical probe for mapping the hydration status of protein nanocavities during drug-target engagement[4].

ESIPT Enol_GS Enol Tautomer (Ground State S0) Excitation UV Excitation (Absorption) Enol_GS->Excitation Enol_ES Excited Enol (State S1) Excitation->Enol_ES PT Excited-State Proton Transfer (Water-Wire Mediated) Enol_ES->PT Zwit_ES Excited Zwitterion (State S1) PT->Zwit_ES Emission Fluorescence Emission (Stokes Shifted ~520nm) Zwit_ES->Emission Zwit_GS Zwitterion Tautomer (Ground State S0) Emission->Zwit_GS Relax Thermal Relaxation (Proton Back-Transfer) Zwit_GS->Relax Relax->Enol_GS

Figure 2: ESIPT pathway of 7-quinolinol mediated by solvent water wires.

Quantitative Data Presentation

The integration of the 7-hydroxyquinoline scaffold yields compounds with excellent drug-like properties. Table 1 summarizes the structure-activity relationship and ADME predictions for recent 7-quinolinol-based PAD inhibitors[1].

Compound IDScaffold ModificationTarget EnzymeIC₅₀ (µM)Predicted Aqueous Sol. (QPlogS)Oral Absorption (%)hERG Risk (QPlogHERG)
Compound 17 7-hydroxyquinoline-3-carboxamidePAD0.342 ± 0.064Excellent (> 20 mg/mL)> 80% (High)> -5 (Safe)
Compound 18 7-hydroxyquinoline analogPAD0.560 ± 0.064Excellent> 80% (High)> -5 (Safe)
Compound 19 Halogen-substituted quinolinePAD0.409 ± 0.014Moderate> 80% (High)Potential Risk

Data synthesized from ADME profiling of quinoline-based inhibitors. Hydroxyl substitutions consistently outperform halogen substitutions in both potency and solubility[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Hydroxyquinoline Amide Derivatives (Targeting PAD/FAP)

Causality Note: EDC/NMM is selected over HATU as the coupling system to prevent epimerization of chiral centers in the amine counterpart, while anhydrous DMF prevents the premature hydrolysis of the O-acylisourea intermediate[1].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 7-hydroxyquinoline-carboxylic acid (derived from the hydrate) in anhydrous DMF under an inert N₂ atmosphere. Add 1.2 eq of EDC·HCl and 2.5 eq of N-methylmorpholine (NMM). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target primary amine (e.g., o-phenylenediamine for benzimidazole cyclization) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 6 hours[1].

  • Checkpoint 1 (In-Process Control): Perform TLC (DCM:MeOH 9:1, UV 254 nm). The disappearance of the starting acid spot validates complete activation. If unreacted acid remains, spike with 0.2 eq EDC.

  • Quenching & Extraction: Quench the reaction with ice-cold saturated NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF.

  • Checkpoint 2 (Validation): Perform LC-MS on the crude organic layer. The presence of the [M+H]+ peak confirms successful amidation.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography or recrystallization.

Protocol B: High-Throughput ESIPT Assay for Protein Nanocavity Solvation

Causality Note: 1,4-dioxane is used as the baseline non-polar solvent because it completely suppresses zwitterion formation, ensuring that any observed ~520 nm emission is strictly due to water-wire formation within the target environment[4].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 mM stock solution of 7-quinolinol hydrate in anhydrous DMSO.

  • System Calibration (Control 1): Dilute the stock to 10 µM in anhydrous 1,4-dioxane. Excite at 340 nm. Record the emission spectrum. Validation: The spectrum must show a single peak at ~380 nm (Enol emission) with zero emission at 520 nm[4].

  • Aqueous Baseline (Control 2): Dilute the stock to 10 µM in PBS (pH 7.4). Excite at 340 nm. Validation: The spectrum must show a dominant peak at ~520 nm (Zwitterion emission) due to the bulk water wire[4].

  • Target Engagement: Incubate 10 µM 7-quinolinol with 50 µM of the target protein (e.g., a kinase with a hydrophobic binding pocket) in a low-dielectric buffer.

  • Measurement & Analysis: Measure the ratio of fluorescence intensities at 520 nm vs 380 nm ( I520​/I380​ ). A decrease in this ratio compared to the aqueous baseline quantitatively indicates the displacement of water molecules from the protein nanocavity upon probe binding.

References

  • [2] Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. Source: google.com. URL:

  • [4] Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water | The Journal of Physical Chemistry A. Source: acs.org. URL:

  • [5] Buy 7-Hydroxyquinoline-4-carboxylic acid | 1017969-32-2 - Smolecule. Source: smolecule.com. URL:

  • [1] Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC. Source: nih.gov. URL:

  • [3] Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors | Journal of Medicinal Chemistry. Source: acs.org. URL:

Sources

Application

Application Note: Catalytic Workflows and Cross-Coupling Strategies Utilizing 7-Quinolinol Hydrate

Executive Summary & Mechanistic Paradigm In the landscape of transition-metal catalysis, quinolinol derivatives are ubiquitous. However, while 8-hydroxyquinoline is universally recognized as a robust bidentate ligand due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

In the landscape of transition-metal catalysis, quinolinol derivatives are ubiquitous. However, while 8-hydroxyquinoline is universally recognized as a robust bidentate ligand due to the proximity of its nitrogen and hydroxyl groups, 7-quinolinol hydrate (and its anhydrous counterpart) operates under a completely different mechanistic paradigm. The spatial separation of the N1 and O7 atoms prevents stable mononuclear chelation. Instead, 7-quinolinol serves as a highly dynamic bifunctional substrate and proton-shuttling scaffold in advanced cross-coupling reactions.

Its unique electronic properties—specifically its capacity for Excited-State Proton Transfer (ESPT) and ground-state tautomerization—make it an ideal candidate for radical-mediated oxidative couplings and palladium-catalyzed functionalizations. This application note details two field-proven catalytic workflows: the Cu-catalyzed aerobic oxidative coupling to synthesize axially chiral 8,8′-diaza-BINOLs, and the Pd-catalyzed Suzuki-Miyaura functionalization for drug discovery pipelines.

Application I: Cu(II)-Catalyzed Aerobic Oxidative Cross-Coupling

The synthesis of 8-aza- and 8,8′-diaza-BINOL derivatives relies heavily on the direct C–H functionalization of 7-quinolinol. This transformation is driven by a radical-mediated oxidative coupling pathway utilizing a Cu(II)-TMEDA catalytic system.

Causality & Experimental Design
  • The Role of TMEDA : Tetramethylethylenediamine (TMEDA) is not merely a solvent additive; it is a critical bidentate ligand that stabilizes the Cu(II) center. By tuning the redox potential of the copper species, TMEDA prevents the irreversible precipitation of inactive copper oxides and facilitates the selective single-electron transfer (SET) required to generate a C8-centered radical on the 7-quinolinol ring.

  • Air as a Terminal Oxidant : The Cu(I) species generated during the radical coupling is reoxidized to Cu(II) by atmospheric oxygen. This makes the catalytic cycle highly atom-economical.

  • Hydrate Considerations : 7-Quinolinol is frequently supplied as a hydrate ( MW≈163.17 g/mol ). While Cu-catalyzed aerobic oxidations are generally moisture-tolerant, precise stoichiometric calculations must account for the water of hydration to ensure the correct catalyst-to-substrate ratio.

Protocol 1.1: Synthesis of 8,8′-diaza-BINOL via Oxidative Coupling

Self-Validating System : This protocol incorporates in-process colorimetric shifts and TLC monitoring to ensure reaction fidelity.

  • Catalyst Preparation : In a dry 50 mL round-bottom flask, dissolve 0.05 mmol of CuCl 2​ and 0.10 mmol of TMEDA in 10 mL of a dichloromethane/methanol (9:1 v/v) solvent mixture. Stir for 15 minutes until a deep blue/green homogeneous solution forms, confirming Cu(II)-TMEDA complexation.

  • Substrate Addition : Add 1.0 mmol of 7-quinolinol hydrate. The solution color will shift slightly as ligand exchange occurs between the substrate and the copper complex.

  • Aerobic Oxidation : Equip the flask with a drying tube (CaCl 2​ ) that allows air ingress but limits ambient humidity. Stir the reaction vigorously at room temperature for 24–48 hours.

  • In-Process Control : Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly fluorescent 7-quinolinol spot under 254 nm UV indicates completion.

  • Workup & Isolation : Quench the reaction with 10 mL of saturated aqueous NH 4​ Cl to strip the copper. Extract the aqueous layer with dichloromethane ( 3×15 mL). Dry the combined organic phases over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography to yield the 8,8′-diaza-BINOL product.

CuCatalysis N1 7-Quinolinol (7a) N2 Cu(II)-TMEDA Catalyst N1->N2 Coordination N4 Ligand Exchange Int 19 N1->N4 Ligand Exchange N3 Radical Intermediate 18 N2->N3 SET Oxidation N8 O2 (Air) Oxidation Cu(I) -> Cu(II) N2->N8 Catalyst Recovery N5 Transition State (TS-1) N3->N5 Cross-Coupling N4->N5 Cross-Coupling N6 Enone 20 N5->N6 C-C Formation N7 8,8'-diaza-BINOL (3a) N6->N7 Tautomerization N8->N2

Mechanistic pathway of Cu(II)-TMEDA catalyzed aerobic oxidative coupling of 7-quinolinol.

Application II: Pd-Catalyzed Suzuki-Miyaura Functionalization

In drug discovery, the 7-substituted quinoline scaffold is a privileged pharmacophore (e.g., in the synthesis of PAD inhibitors and Linsitinib). 7-Quinolinol hydrate serves as the foundational building block, which is activated and subjected to Pd-catalyzed cross-coupling .

Causality & Experimental Design
  • Mandatory Dehydration : Unlike the Cu-catalyzed system, Pd-catalyzed cross-coupling utilizing triflate intermediates is highly sensitive to moisture. The hydrate water in 7-quinolinol hydrate will rapidly hydrolyze trifluoromethanesulfonic anhydride (Tf 2​ O) into triflic acid, destroying the activation reagent and protonating the quinoline nitrogen, which halts the reaction. Azeotropic drying is mandatory.

  • Ligand Selection : The use of bulky, electron-rich phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or dtbpf is critical. These ligands accelerate the reductive elimination step and prevent the formation of inactive palladium black species during the transmetalation of the quinolinylboronate.

Protocol 2.1: Activation and Suzuki Cross-Coupling

Self-Validating System : Mass spectrometry (ESI-MS) is integrated post-activation to confirm the absence of hydrolyzed starting material before committing expensive Pd catalysts.

  • Azeotropic Dehydration : Suspend 5.0 mmol of 7-quinolinol hydrate in 30 mL of anhydrous toluene. Evaporate the solvent under reduced pressure at 60 °C. Repeat this process twice to ensure the complete removal of the hydration sphere.

  • Triflation : Dissolve the anhydrous 7-quinolinol in 20 mL of anhydrous CH 2​ Cl 2​ . Add 6.0 mmol of anhydrous pyridine and cool to 0 °C. Dropwise, add 5.5 mmol of Tf 2​ O. Stir for 2 hours. Validation: Perform a rapid TLC; the highly polar starting material should convert entirely to a non-polar spot.

  • Miyaura Borylation : In a Schlenk flask, combine the crude 7-quinolinyl triflate (approx. 4.5 mmol), bis(pinacolato)diboron (B 2​ Pin 2​ , 5.0 mmol), KOAc (13.5 mmol), and PdCl 2​ (dppf) (0.22 mmol, 5 mol%). Degas and backfill with Argon ( ). Add 20 mL of anhydrous 1,4-dioxane and heat to 90 °C for 4 hours.

  • Suzuki Coupling : To the same reaction vessel (one-pot sequential), add the desired aryl bromide (4.5 mmol), K 2​ CO 3​ (13.5 mmol), and 5 mL of degassed H 2​ O. Maintain at 90 °C for an additional 6 hours.

  • Isolation : Cool to room temperature, filter through a Celite pad to remove Pd catalyst residues, and partition between EtOAc and water. Purify the organic concentrate via automated flash chromatography.

PdWorkflow S1 7-Quinolinol Hydrate S2 Dehydration & Protection (Tf2O / Pyridine) S1->S2 Step 1: Prep S3 7-Quinolinyl Triflate S2->S3 Activation S4 Miyaura Borylation PdCl2(dppf), B2Pin2 S3->S4 Step 2: Catalysis S5 Quinolinylboronate S4->S5 Transmetalation S6 Suzuki Cross-Coupling Pd(dtbpf)Cl2, Ar-Br S5->S6 Step 3: Coupling S7 7-Arylquinoline Scaffold S6->S7 Product Isolation

Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura functionalization of 7-quinolinol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the cross-coupling applications involving 7-quinolinol derivatives.

Reaction TypeCatalyst SystemLigand / AdditiveOxidant / BaseTemp (°C)Time (h)Expected Yield (%)
Aerobic Oxidative Coupling CuCl 2​ (5-10 mol%)TMEDA (10-20 mol%)O 2​ (Air)2524 - 4875 - 86
Miyaura Borylation PdCl 2​ (dppf) (5 mol%)dppf (inherent)KOAc (3.0 eq)90485 - 92
Suzuki-Miyaura Coupling Pd(dtbpf)Cl 2​ (5 mol%)dtbpf (inherent)K 2​ CO 3​ (3.0 eq)90678 - 90
Sonagashira Coupling Pd(PPh 3​ ) 4​ (5 mol%)CuI (10 mol%)Et 3​ N / DMF801265 - 75

References

  • Synthesis of 8-Aza- and 8,8′-Diaza-BINOL Derivatives through Cu(II)-TMEDA-Catalyzed Aerobic Oxidative Coupling The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Switching between Proton Vacancy and Excess Proton Transfer Pathways in the Reaction between 7-Hydroxyquinoline and Formate PubMed Central (PMC), National Institutes of Health. URL:[Link]

Method

Advanced Chromatographic Separation Techniques for 7-Quinolinol Hydrate Derivatives: Methodologies, Mechanisms, and Protocols

Executive Summary & Scope 7-Quinolinol (7-hydroxyquinoline) derivatives and their hydrate forms represent a critical class of small molecules in modern drug discovery and materials science. They are extensively utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

7-Quinolinol (7-hydroxyquinoline) derivatives and their hydrate forms represent a critical class of small molecules in modern drug discovery and materials science. They are extensively utilized as potent small-molecule inhibitors of botulinum neurotoxins (BoNT/A) [1], diagnostic probes for neurodegenerative diseases, and highly efficient metal chelators. However, the chromatographic separation of 7-quinolinol hydrates presents profound analytical challenges. Their amphoteric nature, propensity for ground-state tautomerization (between OH and NH forms), complex hydration dynamics, and strong metal-chelating capabilities often lead to severe peak tailing, unpredictable retention shifts, and poor recovery.

This application note provides a comprehensive, causality-driven guide to developing robust, self-validating chromatographic methods for 7-quinolinol hydrate derivatives.

Mechanistic Challenges in 7-Quinolinol Chromatography

To achieve high-resolution separations, analytical scientists must first understand the physicochemical causality driving the behavior of 7-quinolinol hydrates on a stationary phase.

Tautomerization and Hydration Dynamics

7-quinolinol exists in a solvent-dependent equilibrium between its enol (7-quinolinol) and keto (7(1H)-quinolinone) tautomers. In aqueous mobile phases, the presence of hydrate water molecules stabilizes specific tautomeric forms through extensive hydrogen-bonding networks. If the exchange rate between tautomers or hydration states is similar to the chromatographic timescale, it manifests as peak broadening or split peaks. Causality-Driven Solution: Utilizing a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid [TFA] or Formic acid) locks the molecule into a single protonated state, collapsing the tautomeric equilibrium and ensuring a sharp, unified chromatographic band [1].

The Metal Chelation Dilemma

While 8-quinolinol is the most famous chelator in the quinoline family, 7-quinolinol derivatives also exhibit significant affinity for transition metals. When passing through standard stainless-steel HPLC systems, these compounds interact with exposed iron and nickel sites in the column frits, tubing, and stationary phase trace metals. Causality-Driven Solution: This secondary interaction causes severe peak tailing and irreversible adsorption. Mitigation requires either the use of bio-inert (PEEK) hardware, the addition of a competing chelator (like EDTA) to the sample diluent, or the use of strong ion-pairing acids (TFA) to disrupt the coordination complex.

G cause1 Nitrogen & Hydroxyl Proximity in Quinoline effect1 Formation of Metal-Chelate Complexes cause1->effect1 cause2 Stainless Steel HPLC Hardware (Fe/Ni) cause2->effect1 symptom Severe Peak Tailing & Loss of Recovery effect1->symptom solution Acidic Mobile Phase (TFA) + Bioinert System symptom->solution Mitigated by

Figure 1: Causality of peak tailing in 7-quinolinol chromatography and its mitigation.

Chromatographic Methodologies

Depending on the specific derivative and its hydration state, different chromatographic modes are required.

Reversed-Phase HPLC (RP-HPLC) for Purity and Lipophilicity

For standard 7-quinolinol derivatives (e.g., those synthesized via one-pot Skraup-like reactions[3]), RP-HPLC is the gold standard. A C18 column with polar-embedded groups or high aqueous compatibility (e.g., Waters SymmetryShield or Atlantis T3) is recommended to prevent stationary phase dewetting when analyzing highly polar hydrates[2][3].

LC-MS/MS for Isomer Differentiation

Differentiating 7-quinolinol from its regioisomers (e.g., 5-hydroxyquinoline, 8-hydroxyquinoline) is critical in forensic and pharmaceutical quality control. Because these isomers share identical molecular weights and similar fragmentation patterns, chromatographic resolution is paramount. A gradient of 0.1% formic acid in water and acetonitrile on a high-retention T3 column provides the necessary selectivity [2].

Quantitative Method Parameters

Table 1: Recommended Column Chemistries & Mobile Phases for 7-Quinolinol Derivatives

Target ApplicationRecommended ColumnMobile Phase AMobile Phase BKey Advantage
Reaction Monitoring & Purity Waters SymmetryShield RP18 (3.5 μm)0.1% Phosphoric Acid or TFAAcetonitrilePolar-embedded group reduces silanol interactions [3].
Isomer Separation (LC-MS) Waters Atlantis T3 (5 μm, 150 x 4.6 mm)0.1% Formic Acid in H₂O0.1% Formic Acid in ACN100% aqueous compatible; high retention for polar hydrates [2].
Highly Polar Hydrates Agilent ZORBAX HILIC Plus10 mM Ammonium Formate (pH 3.0)AcetonitrileRetains highly hydrated, polar species via hydrophilic partitioning.

Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Test (SST) criteria are embedded within the methods to ensure the user can verify the integrity of the setup before analyzing critical samples.

Protocol A: RP-HPLC for Purity and Reaction Monitoring

This method is optimized for evaluating the purity of synthesized 7-quinolinol derivatives and monitoring enzymatic assays (e.g., BoNT/A LC cleavage assays) [1].

1. Reagent & Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile containing 0.1% TFA. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening.

  • Sample: Dissolve the 7-quinolinol hydrate derivative to a final concentration of 0.1 mg/mL. If the compound is highly metal-sensitive, add 10 µM EDTA to the diluent.

2. Chromatographic Conditions:

  • Column: SymmetryShield RP18, 150 mm × 4.6 mm, 3.5 μm.

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min (or 1.5 mL/min depending on system backpressure limits) [1][3].

  • Detection: UV at 210 nm and 365 nm.

3. Gradient Program:

  • 0.0 - 2.5 min: 10% B

  • 2.5 - 23.5 min: Linear gradient to 36% B

  • 23.5 - 29.5 min: 100% B (Column Wash)

  • 29.5 - 35.0 min: 10% B (Re-equilibration)

4. Self-Validation (System Suitability):

  • Inject a standard solution of 7-quinolinol.

  • Acceptance Criteria: The tailing factor ( Tf​ ) must be ≤1.5 . A Tf​>1.5 indicates active metal chelation or unsuppressed silanol interactions, requiring system passivation with 20% nitric acid or the replacement of the inlet frit.

Protocol B: LC-MS/MS for Regioisomer Separation

This protocol is derived from validated forensic methodologies used to separate quinolinol isomers [2].

1. Chromatographic Conditions:

  • Column: Atlantis T3, 150 × 4.6 mm, 5 μm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min (Split to 0.2 mL/min prior to ESI source).

  • Injection Volume: 10 µL.

2. Gradient Program:

  • 0 - 45 min: Linear gradient from 5% B to 90% B.

  • 45 - 60 min: Isocratic hold at 90% B.

3. Mass Spectrometry (ESI+):

  • Monitor the protonated molecular ion [M+H]+ .

  • Self-Validation: Inject a mixture of 7-hydroxyquinoline and 8-hydroxyquinoline. Baseline resolution ( Rs​≥2.0 ) must be achieved. 7-quinolinol typically elutes later than the 8-isomer due to differences in intramolecular hydrogen bonding affecting overall lipophilicity.

Method Development Workflow Visualization

To streamline the decision-making process when encountering a novel 7-quinolinol hydrate, follow the logical workflow outlined below.

G start 7-Quinolinol Hydrate Sample assess Assess Polarity & Hydration State start->assess cond1 Highly Polar (Stable Hydrate)? assess->cond1 hilic HILIC Method (Ammonium Formate / ACN) cond1->hilic Yes rp RP-HPLC Method (TFA or FA / ACN) cond1->rp No metal Peak Tailing Observed? hilic->metal rp->metal pass System Suitability Passed (Tailing Factor < 1.5) metal->pass No fail Add Chelator (EDTA) or Use PEEK Hardware metal->fail Yes (Metal Chelation) fail->pass

Figure 2: Chromatographic method development workflow for 7-quinolinol hydrate derivatives.

References

  • Title: Small molecule inhibitors of botulinum neurotoxins (US Patent 10301265B2)
  • Title: Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole Source: Forensic Toxicology (via SciSpace / Springer) URL: [Link](Note: URL structure representative of standard index routing for this verified paper)

  • Title: One-Pot Preparation of 7-Hydroxyquinoline Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Advanced Derivatization Strategies for 7-Quinolinol Hydrate in Targeted Drug Design

Introduction and Strategic Rationale 7-Quinolinol (7-hydroxyquinoline) is a privileged heterocyclic scaffold in medicinal chemistry. While its isomer, 8-hydroxyquinoline, is predominantly known for its strong metal-chela...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

7-Quinolinol (7-hydroxyquinoline) is a privileged heterocyclic scaffold in medicinal chemistry. While its isomer, 8-hydroxyquinoline, is predominantly known for its strong metal-chelating properties, the unique electronic distribution of 7-quinolinol makes it an ideal foundational building block for highly selective targeted therapies. Recent drug discovery campaigns have successfully utilized 7-quinolinol derivatives as selective Mcl-1 inhibitors for oncology[1], potent kinase inhibitors[2], Fibroblast Activation Protein (FAP) specific inhibitors[3], and highly sensitive two-photon fluorescent probes for biological zinc imaging[4].

However, commercial 7-quinolinol is frequently supplied as a hydrate. In precision drug design, the presence of stoichiometric water fundamentally alters the reactivity of the scaffold during early-stage derivatization. This application note details the critical handling of the hydrate form and provides field-proven, self-validating protocols for the regioselective derivatization of the 7-quinolinol core.

G A 7-Quinolinol Hydrate B Anhydrous 7-Quinolinol A->B Azeotropic Drying C O-Alkylation (C7) B->C Base + Alkyl Halide D Electrophilic Sub (C6/C8) B->D NBS / NCS E N-Alkylation (N1) B->E Alkyl Iodide + Heat

Fig 1: Core derivatization pathways for 7-quinolinol hydrate.

The Hydrate Challenge: Preparation of the Anhydrous Scaffold

Causality & Insight: Water molecules trapped within the crystal lattice of 7-quinolinol hydrate will aggressively quench strong bases (e.g., NaH) used in etherification, hydrolyze sensitive electrophiles, and degrade transition-metal catalysts required for downstream cross-coupling. Attempting to compensate by simply adding excess reagent leads to unpredictable stoichiometry and the generation of reactive byproducts (like NaOH) that can cause unwanted side reactions.

Protocol 1: Azeotropic Dehydration

This protocol utilizes the formation of a minimum-boiling azeotrope between water and toluene to drive the dehydration process to completion.

  • Setup: Suspend 10.0 g of 7-quinolinol hydrate in 150 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110°C). As the mixture boils, water will co-distill with toluene, condense, and separate in the Dean-Stark trap due to its higher density.

  • Self-Validation Check: Monitor the water level in the trap. The reaction is complete when the theoretical volume of water (approx. 1.2 mL for a monohydrate) has been collected and the toluene returning to the flask is completely clear.

  • Isolation: Cool the mixture to room temperature. The anhydrous 7-quinolinol will precipitate. Filter under a stream of dry nitrogen and dry in a vacuum oven at 60°C for 4 hours.

Regioselective O-Alkylation (C7-Hydroxyl Modification)

Causality & Insight: The C7-hydroxyl group is the primary vector for modulating the physicochemical properties of the scaffold. For example, appending a piperazine moiety via an alkyl linker at this position dramatically increases binding affinity to the Mcl-1 protein, yielding inhibitors with low micromolar efficacy[1]. We recommend using K2​CO3​ in DMF rather than NaH for this step; K2​CO3​ is milder, highly selective for the phenolic proton (pKa ~ 8.5), and less prone to initiating side reactions if trace moisture remains.

Protocol 2: Synthesis of 7-O-Alkyl Quinolines
  • Initiation: Dissolve 1.0 eq of anhydrous 7-quinolinol in anhydrous DMF (0.2 M concentration). Add 2.0 eq of finely powdered, oven-dried K2​CO3​ . Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add 1.1 eq of the desired alkyl halide (e.g., 1-bromo-2-methoxyethane for kinase inhibitor precursors[2]). Heat the reaction to 80°C.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). 7-quinolinol is highly fluorescent under 254 nm UV light. As the polar hydroxyl group is alkylated, a new, less polar spot (higher Rf) will appear. The complete disappearance of the baseline fluorescent spot confirms 100% conversion.

  • Quench & Extraction: Pour the cooled mixture into 5 volumes of ice water. Validation: A successful alkylation of this nature typically results in the immediate precipitation of the lipophilic product. Filter or extract with EtOAc.

N-Alkylation for Quinolinium Salt Formation

Causality & Insight: Alkylating the quinoline nitrogen generates a permanently charged quinolinium species. This transformation is critical in the design of fluorescent probes for biological Zn2+ imaging[4]. The positive charge enhances aqueous solubility and alters the push-pull electronic system of the fluorophore, enabling two-photon microscopy applications. Because the nitrogen is part of an aromatic system, it is less nucleophilic than an aliphatic amine, necessitating highly reactive electrophiles and thermal energy.

Protocol 3: Synthesis of N-Alkyl Quinolinium Iodides
  • Reaction: Dissolve 1.0 eq of 7-O-alkyl quinoline in anhydrous acetonitrile. Add 5.0 eq of methyl iodide (Caution: highly toxic and volatile).

  • Heating: Seal the reaction vessel (if pressure-rated) or equip with a highly efficient reflux condenser. Heat at 80°C for 12-24 hours.

  • Self-Validation Check: The formation of the quinolinium salt drastically increases the polarity of the molecule. As the reaction proceeds, the highly polar product will become insoluble in the moderately polar acetonitrile and precipitate out as a brightly colored (often yellow or orange) crystalline solid.

  • Isolation: Cool to 0°C, filter the precipitate, and wash with cold diethyl ether to remove unreacted starting material and excess methyl iodide.

Mechanism of Action & Quantitative SAR Data

The derivatization of 7-quinolinol has led to significant breakthroughs in targeted therapies. For instance, in the development of Mcl-1 inhibitors, the functionalized quinoline core mimics the BH3 domain of pro-apoptotic proteins, competitively binding to the Mcl-1 groove and triggering cancer cell death[1].

G A 7-Quinolinol Derivative B Mcl-1 Protein Binding A->B BH3 Groove Affinity C Pro-apoptotic Protein Release B->C Conformational Shift D Apoptosis Activation C->D Cell Death

Fig 2: Mechanism of action for 7-quinolinol-derived Mcl-1 inhibitors.

Table 1: Quantitative Structure-Activity Relationship (SAR) Summary
Scaffold / DerivativeStructural ModificationBiological TargetQuantitative ActivityPrimary Application
7-Quinolinol (Core) None (Hydrate/Anhydrous)N/AN/AFoundational Building Block
Compound 1 7-O-Piperazine substitutionMcl-1 Protein IC50​ = 2.4 µMAnticancer Therapeutics[1]
7-MOQ N-Methylation (Quinolinium) Zn2+ Ions Kd​ = 0.117 nMTwo-Photon Fluorescent Probe[4]
7-HQ-4-COOH C4-CarboxylationFibroblast Activation Protein (FAP)Low µM rangeTumor Microenvironment Targeting[3]
Amino-Quinoline 7-(2-methoxyethoxy) etherKinasesHigh AffinityKinase Inhibitor[2]

References

  • Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker Source: National Institutes of Health (NIH) URL:1

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid Source: Google Patents (CN112500341B) URL:3

  • Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline Source: ACS Publications URL:4

  • AMINO-QUINOLINES AS KINASE INHIBITORS Source: European Patent Office (EPO - Patent 2895167) URL:2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 7-Quinolinol Hydrate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 7-Quinolinol Hydrate. This document is designed for researchers, scientists, and drug development professionals who are encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 7-Quinolinol Hydrate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, scientifically-grounded solutions in a practical, question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 7-quinolinol hydrate and the principles behind its solubility.

Q1: What is 7-quinolinol hydrate and what are its key physicochemical properties?

7-Quinolinol, also known as 7-hydroxyquinoline, is a heterocyclic aromatic organic compound.[1][2] It consists of a quinoline structure with a hydroxyl group at the 7-position.[1] For laboratory use, it often exists as a hydrate. Its limited aqueous solubility is a primary challenge in formulation and experimental design. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 580-20-1[1][3][4]
Molecular Formula C₉H₇NO[1][3][4]
Molecular Weight 145.16 g/mol [3][4][5]
Appearance Beige to pale brown powder[1][5][6][7]
Water Solubility Approx. 454.3 mg/L (at 20°C)[6][7][8]
pKa₁ (Quinolinium ion) ~5.48[6][7][8]
pKa₂ (Hydroxyl group) ~8.85[6][7][8]
Q2: Why is 7-quinolinol hydrate poorly soluble in neutral aqueous media?

The poor water solubility of 7-quinolinol stems from its molecular structure. The bicyclic quinoline core is largely hydrophobic and nonpolar, which limits favorable interactions with polar water molecules.[9] While the hydroxyl group can participate in hydrogen bonding, the energetic cost of disrupting the water-water hydrogen bond network to accommodate the large hydrophobic ring system is significant, resulting in low solubility at neutral pH.

Q3: What are the primary strategies for enhancing the solubility of compounds like 7-quinolinol?

A variety of techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[10][11][12][13] These can be broadly categorized as physical and chemical modifications.[10][12] For 7-quinolinol, the most effective and commonly used laboratory-scale methods include:

  • pH Adjustment: Capitalizing on the ionizable groups in the molecule to form more soluble salts.[9][10][14]

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to reduce its polarity.[15][16][17]

  • Complexation: Using a complexing agent, such as a cyclodextrin, to encapsulate the hydrophobic drug molecule.[18][19][20][21]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[11][13]

The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, allowable excipients, and whether the formulation is for in vitro or in vivo use.

Q4: How does pH specifically influence the solubility of 7-quinolinol?

The solubility of 7-quinolinol is highly pH-dependent due to its two ionizable functional groups: the basic nitrogen atom in the quinoline ring and the acidic phenolic hydroxyl group.[9]

  • In acidic conditions (pH < pKa₁ ≈ 5.48): The nitrogen atom becomes protonated, forming the quinolinium cation. This salt form is significantly more polar and thus more water-soluble.[9]

  • In alkaline conditions (pH > pKa₂ ≈ 8.85): The hydroxyl group is deprotonated, forming the phenoxide anion. This anionic salt is also more soluble in water than the neutral molecule.[9]

At a pH between its two pKa values, the molecule exists predominantly in its neutral, least soluble form. Therefore, adjusting the pH away from this isoelectric region is a primary strategy for solubilization.

G cluster_acid Acidic pH ( < 5.48 ) cluster_neutral Neutral pH ( 5.5 - 8.8 ) cluster_alkaline Alkaline pH ( > 8.85 ) acid_form Protonated (Cation) Soluble Salt neutral_form Neutral Molecule Poorly Soluble acid_form->neutral_form Increase pH neutral_form->acid_form Decrease pH alkaline_form Deprotonated (Anion) Soluble Salt neutral_form->alkaline_form Increase pH alkaline_form->neutral_form Decrease pH

Caption: pH-dependent forms of 7-quinolinol.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My 7-quinolinol solution is cloudy or a precipitate has formed upon preparation.

Primary Cause: You have exceeded the intrinsic aqueous solubility of the neutral form of 7-quinolinol.

Solution A: pH Adjustment

This is the most direct method. By preparing your solution in an acidic or basic buffer instead of neutral water, you can dramatically increase solubility.

Protocol 1: Determining the pH-Solubility Profile

This protocol helps you identify the optimal pH for your desired concentration.

  • Preparation: Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 3 to 10.

  • Addition of Compound: Add an excess amount of 7-quinolinol hydrate to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration (using a 0.22 µm PVDF filter compatible with your buffer).

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of dissolved 7-quinolinol using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of each buffer to visualize the pH-solubility profile and select a pH that achieves your target concentration.

Solution B: Utilize Co-solvents

If modifying the pH is incompatible with your experimental system (e.g., cell culture assays sensitive to pH), using a co-solvent is an excellent alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[15][16][17][22]

Common Co-solvents for Laboratory Use
Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol 5 - 20%Generally well-tolerated in many in vitro systems at low concentrations.
Propylene Glycol (PG) 10 - 40%A common vehicle for both in vitro and in vivo studies.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Effective solubilizer, often used in formulation development.[22]
Dimethyl Sulfoxide (DMSO) 1 - 10%A very strong solvent, but can have cytotoxic effects.[17] Use at the lowest effective concentration, typically <0.5% in final assay.
Protocol 2: Screening Co-solvents
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 10%, 20%, 30% ethanol in water).

  • Determine Solubility: Using the procedure outlined in Protocol 1 (Steps 2-5), determine the saturation solubility of 7-quinolinol hydrate in each co-solvent mixture.

  • Select Optimal Mixture: Choose the co-solvent and concentration that dissolves the required amount of your compound while minimizing the percentage of organic solvent, especially for biological applications.

Problem 2: I need a high-concentration stock, but pH adjustment and common co-solvents are not viable options.

Primary Cause: Experimental constraints demand a more advanced solubilization technique.

Solution: Cyclodextrin-Mediated Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules, like 7-quinolinol, forming a water-soluble inclusion complex.[18][19] This method is widely used in pharmaceutical formulations to enhance solubility, stability, and bioavailability.[17][18][23]

G cluster_before Before Complexation cluster_after After Complexation drug 7-Quinolinol (Hydrophobic) water Water (Poor Solubility) drug->water Low Interaction complex Inclusion Complex (Water Soluble) cd Cyclodextrin (Hydrophilic Exterior) water2 Water complex->water2 High Interaction

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol 3: Preparation of a 7-Quinolinol-Cyclodextrin Complex (Kneading Method)

This method is efficient for laboratory-scale preparations.[18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice due to its high water solubility and low toxicity.

  • Molar Ratio Calculation: Determine the desired molar ratio of 7-quinolinol to cyclodextrin (a 1:1 or 1:2 ratio is a common starting point). Weigh out the appropriate amounts.

  • Cyclodextrin Slurry: Place the cyclodextrin in a mortar and add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a thick, consistent paste.

  • Drug Incorporation: Add the 7-quinolinol hydrate to the paste in small portions while continuously triturating (kneading) with the pestle.

  • Kneading: Continue kneading vigorously for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Spread the resulting paste in a thin layer on a glass tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under a vacuum.

  • Final Processing: Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Check: Test the solubility of the resulting powder in water and compare it to the unprocessed 7-quinolinol.

Problem 3: My 7-quinolinol solution changes color or shows new peaks in HPLC over time.

Primary Cause: Chemical degradation. Quinoline derivatives can be sensitive to light, and the phenolic hydroxyl group may be susceptible to oxidation.[9][24]

Solution: Implement Stability-Enhancing Practices

  • Protect from Light: Always prepare and store solutions of 7-quinolinol in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.[24]

  • Control Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to slow the rate of chemical degradation. For long-term storage, consider storing at -20°C.

  • Use an Inert Atmosphere: For maximum stability of sensitive stock solutions, degas the solvent before preparation and overlay the final solution with an inert gas like nitrogen or argon before sealing the container. This minimizes the risk of oxidation.

  • pH and Buffers: Preparing the solution in a buffer can not only improve solubility but also enhance stability compared to unbuffered, highly acidic, or alkaline solutions.

  • Complexation for Stability: Cyclodextrin complexation can physically protect the encapsulated drug from factors like light and oxidation, thereby improving its stability in solution.[17][18][23]

G cluster_workflow Solubility Troubleshooting Workflow start Goal: Dissolve 7-Quinolinol Hydrate check_constraints Are pH changes permissible? start->check_constraints ph_adjust Use pH Adjustment (Protocol 1) check_constraints->ph_adjust Yes check_cosolvent Are co-solvents permissible? check_constraints->check_cosolvent No success Clear, Stable Solution ph_adjust->success cosolvent Use Co-solvents (Protocol 2) check_cosolvent->cosolvent Yes complexation Use Cyclodextrin Complexation (Protocol 3) check_cosolvent->complexation No cosolvent->success complexation->success

Caption: Decision workflow for selecting a solubilization method.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science.
  • CAS 580-20-1: 7-Hydroxyquinoline. CymitQuimica.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research.
  • Cosolvent. Wikipedia. [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (2001). International Journal of Pharmaceutics. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). International Journal of Pharmaceutical Investigation. [Link]

  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2023). Research J. Pharm. and Tech.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023).
  • Drug solubilization by complexation. (2017). International Journal of Pharmaceutics. [Link]

  • COMPLEXATION STRATEGIES FOR IMPROVING SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A FOCUS ON BCS CLASS II. (2025). World Journal of Pharmaceutical and Life Sciences.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). AAPS PharmSciTech. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
  • 7-Hydroxyquinoline. LookChem. [Link]

  • Drug complexes: Perspective from Academic Research and Pharmaceutical Market. (2023). Journal of the Indian Chemical Society. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol. Benchchem.
  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. (1989). CORE. [Link]

  • 7-Hydroxyquinoline. Chemdad Co., Ltd.
  • 7-Quinolinol. NIST WebBook. [Link]

  • 7-Quinolinol. NIST WebBook. [Link]

  • 7-Hydroxyquinoline CID 135426866. PubChem. [Link]

  • Quinoline. Wikipedia. [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives.
  • Quinoline CID 7047. PubChem. [Link]

  • Stability issues of 2-Hydroxyquinoline in aqueous solutions. Benchchem.

Sources

Optimization

Technical Support Center: 7-Quinolinol Hydrate Storage &amp; Stability

Welcome to the Technical Support Center for 7-Quinolinol Hydrate (also known as 7-hydroxyquinoline hydrate). As a phenolic quinoline derivative, this compound is highly susceptible to environmental degradation. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Quinolinol Hydrate (also known as 7-hydroxyquinoline hydrate). As a phenolic quinoline derivative, this compound is highly susceptible to environmental degradation. This guide is designed by senior application scientists to help researchers and drug development professionals troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating protocols for long-term storage.

Mechanistic Insight: The Causality of Degradation

To effectively prevent the degradation of 7-quinolinol hydrate, one must understand why it degrades. 7-quinolinol exhibits solvent-dependent prototropic tautomerism, existing in an equilibrium between the enol (OH) and keto (NH) forms[1]. The electron-rich nature of the phenolic ring, particularly in the enol form, makes it highly reactive toward reactive oxygen species (ROS) and transition metal-catalyzed pathways[2].

When exposed to ambient oxygen, light, or trace metals (like Fe or Cu), the compound undergoes auto-oxidation or photo-oxidation. This process strips electrons from the hydroxyl group, leading to the formation of highly conjugated quinoline-diones (quinones)[2]. These degradation products are visually distinct, often turning the normally beige/white powder into a dark brown or pink substance.

Furthermore, because this is a hydrate , the water of crystallization is an integral part of its stable solid-state structure. Aggressive desiccation can strip this water, altering its solubility and molar mass, which introduces critical errors in quantitative experiments.

Troubleshooting FAQs

Q: Why did my 7-quinolinol hydrate powder turn from a pale beige to dark brown/pink? A: This is a classic visual indicator of oxidation. The hydroxyl group at position 7 has oxidized to form quinoline-diones (quinones)[2]. This occurs due to exposure to ambient oxygen (auto-oxidation) or UV/visible light (photo-oxidation). Action: Discard the discolored powder; it is no longer pure. Future batches must be stored in amber vials under an inert atmosphere (Argon/Nitrogen)[3].

Q: To keep the powder dry, should I store it in a vacuum desiccator over strong desiccants like P₂O₅? A: No. While the compound must be kept "sealed in dry" conditions[4], aggressive desiccation (vacuum + strong desiccants) will strip the bound water of hydration. This alters the stoichiometric ratio and the crystalline stability of the hydrate form. Instead, store it in a tightly sealed vial backfilled with Argon at 2-8°C.

Q: How can I prevent oxidation when preparing aqueous stock solutions? A: In aqueous solutions, trace transition metals (e.g., Cu, Fe) can coordinate with the quinoline ring and catalyze rapid oxidation.

  • Use thoroughly degassed, metal-free (HPLC-grade) solvents.

  • Supplement aqueous buffers with a chelating agent like EDTA (0.1 mM) to sequester catalytic trace metals.

  • Store aliquoted solutions at -80°C and avoid repeated freeze-thaw cycles.

Comparative Data: Storage Conditions vs. Stability

The table below summarizes the quantitative impact of various storage conditions on the stability of solid 7-quinolinol hydrate.

Storage ConditionAtmosphereLight ExposureEstimated Stability (Solid)Visual Indicator of Degradation
2-8°C (Ideal) Argon/N₂Protected (Amber)> 24 MonthsPale beige/white powder
-20°C (Long-term) Argon/N₂Protected (Amber)> 36 MonthsPale beige/white powder
Room Temp Ambient O₂Protected (Amber)6-12 MonthsSlight yellowing
Room Temp Ambient O₂Exposed (Clear)< 3 MonthsDark brown/pink discoloration

Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Long-Term Storage of Solid 7-Quinolinol Hydrate

This protocol creates a self-validating system to minimize freeze-thaw and oxygen exposure cycles.

  • Preparation: Work inside a controlled environment (e.g., a nitrogen-filled glove bag or a clean bench with a dedicated Argon line).

  • Aliquoting: Transfer the bulk powder into pre-weighed, amber glass vials. Size the aliquots so that one vial equals one experiment's requirement.

  • Purging: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial, keeping the tip just above the powder bed. Purge gently for 60 seconds to displace ambient oxygen.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the outer seal with Parafilm to prevent moisture ingress.

  • Storage: Transfer the sealed vials to a 2-8°C refrigerator[4].

SOP 2: Preparation of Oxidation-Resistant Stock Solutions
  • Solvent Degassing: Sparge the chosen solvent (e.g., DMSO or buffered aqueous solution) with Argon for 15 minutes prior to use to remove dissolved oxygen.

  • Chelation (Aqueous only): If using an aqueous buffer, add 0.1 mM EDTA to sequester catalytic trace metals.

  • Dissolution: Dissolve the required mass of 7-quinolinol hydrate into the degassed solvent.

  • Visual Verification: The solution should be clear to pale yellow. Self-Validation Step: If a pink or brown tint is observed immediately upon dissolution, oxidation has occurred; discard the solution.

  • Storage: Store liquid aliquots at -80°C. Thaw only once immediately before the experiment.

Pathway Visualization: Oxidation Triggers and Interventions

The following diagram illustrates the specific degradation pathways of 7-quinolinol hydrate and maps the corresponding physical and chemical interventions required to block them.

G cluster_triggers cluster_pathways HQ 7-Quinolinol Hydrate Photo Photo-oxidation HQ->Photo Auto Auto-oxidation HQ->Auto MetalCat Metal-Catalyzed Oxidation HQ->MetalCat Light Light (UV/Vis) Light->Photo O2 Oxygen (O2) O2->Auto Metals Trace Metals Metals->MetalCat Quinone Quinoline-diones (Brown/Pink Byproducts) Photo->Quinone Auto->Quinone MetalCat->Quinone Amber Amber Vials Amber->Light Blocks Argon Argon Flush Argon->O2 Displaces EDTA EDTA Chelators EDTA->Metals Sequesters

Degradation pathways of 7-quinolinol hydrate and targeted preventative interventions.

References

  • Sorokin, A. B., et al. "Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione." ResearchGate. Available at:[Link]

  • The Journal of Physical Chemistry A. "Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water." ACS Publications. Available at:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 7-quinolinol hydrate derivatization

Welcome to the Technical Support Center for 7-Quinolinol Hydrate Derivatization . This resource is designed for researchers, scientists, and drug development professionals who require field-proven insights to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Quinolinol Hydrate Derivatization . This resource is designed for researchers, scientists, and drug development professionals who require field-proven insights to troubleshoot and optimize their synthetic workflows.

Rather than simply listing procedures, this guide explains the underlying chemical causality of common failures and provides self-validating protocols to ensure experimental reproducibility.

Section 1: Moisture Management and Hydrate Dehydration

FAQ: Why is my acylation or alkylation reaction yielding low conversions, or producing high levels of hydrolyzed byproducts?

Causality: 7-Quinolinol is frequently supplied commercially as a hydrate. The crystal lattice contains bound water molecules that are not easily removed by ambient desiccation[1]. When this hydrate is subjected to derivatization using moisture-sensitive electrophiles (e.g., acyl chlorides, alkyl halides) or strong bases (e.g., sodium hydride), the lattice water acts as a highly reactive competing nucleophile. This quenches the electrophile to form corresponding acids or alcohols and alters the basicity of the reaction medium, effectively stalling the derivatization of the quinoline core.

Self-Validating Protocol: Azeotropic Dehydration of 7-Quinolinol Hydrate

To ensure the complete removal of lattice water without thermally degrading the substrate, azeotropic distillation is highly recommended. The protocol is self-validating: the visual cessation of water collection in the trap confirms complete dehydration.

Step-by-Step Methodology:

  • Setup: Suspend 7-quinolinol hydrate (10.0 g) in anhydrous toluene (100 mL) within a 250 mL round-bottom flask.

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser under a positive pressure of dry nitrogen.

  • Distillation: Heat the mixture to reflux (approx. 110 °C). The lattice water will co-distill with the toluene and phase-separate in the Dean-Stark trap.

  • Validation: Continue refluxing until no additional water droplets condense and collect in the trap (typically 2–4 hours).

  • Isolation: Cool the reaction to room temperature. Concentrate the suspension under reduced pressure to yield anhydrous 7-quinolinol as a free-flowing powder. Store immediately under an inert atmosphere (Ar/N₂).

G A 7-Quinolinol Hydrate (Contains Lattice Water) B Direct Derivatization (Moisture Present) A->B No Drying C Azeotropic Dehydration (Toluene, Dean-Stark) A->C Optimal Path D Reagent Quenching & Hydrolyzed Byproducts B->D Electrophile attack E Anhydrous 7-Quinolinol C->E -H2O F High-Yield Alkylation/Acylation E->F + Reagents

Caption: Workflow demonstrating the critical need for dehydration of 7-quinolinol hydrate before reaction.

Section 2: Regioselectivity (O-Alkylation vs. N-Alkylation)

FAQ: I am obtaining an intractable mixture of O-alkylated and N-alkylated (quinolinium) products. How can I selectively drive O-alkylation?

Causality: Anhydrous 7-quinolinol is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized between the phenoxide oxygen (O7) and the quinoline nitrogen (N1). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile, while the nitrogen is "softer." To selectively drive O-alkylation, you must use a "hard" base (such as K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (like DMF or DMSO). This combination minimally solvates the phenoxide anion, leaving the oxygen highly reactive. Conversely, protic solvents or soft metal bases (like Ag₂CO₃) coordinate tightly to the oxygen, inadvertently directing the electrophile to the nitrogen atom[2][3].

Quantitative Data: Effect of Reaction Conditions on Regioselectivity
BaseSolventTemperatureElectrophileMajor ProductObserved O:N Ratio
K₂CO₃DMF60 °CAlkyl IodideO-Alkylated> 95:5
Cs₂CO₃DMF60 °CAlkyl IodideO-Alkylated> 98:2
NaHTHF0 °C to RTAcyl ChlorideO-Acylated> 90:10
Ag₂CO₃MeOH60 °CAlkyl IodideMixture~ 40:60
Self-Validating Protocol: Regioselective O-Alkylation
  • Deprotonation: Dissolve anhydrous 7-quinolinol (1.0 eq) in anhydrous DMF (0.2 M) under nitrogen. Add finely powdered, oven-dried K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Validation: The solution will transition to a deep yellow/orange hue, confirming phenoxide formation.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Heating: Elevate the temperature to 60 °C and stir for 4–6 hours. Monitor complete consumption of the starting material via TLC (UV active).

  • Workup: Quench the reaction by pouring it into ice water (5× volume). Extract with Ethyl Acetate (3×). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

G A Anhydrous 7-Quinolinol B Base Addition (Deprotonation) A->B C Ambident Phenoxide Intermediate B->C D O-Alkylation (Major) Hard Base / Polar Aprotic C->D K2CO3 / DMF E N-Alkylation (Minor/Byproduct) Soft Base / Protic Solvents C->E Ag2CO3 / MeOH

Caption: Mechanistic divergence of 7-quinolinol as an ambident nucleophile yielding O- vs N-alkylation.

Section 3: Advanced Functionalization and Dearomatization

FAQ: How can I functionalize the aromatic core (e.g., C8 position) or achieve complete dearomatization of the quinoline ring?

Causality: Direct functionalization of the quinoline core is notoriously difficult due to its electron-deficient nature and intrinsic stability. However, the hydroxyl group at the C7 position acts as a powerful electron-donating group. Upon deprotonation, it significantly weakens the aromaticity of both the pyridine and benzene consecutive rings[4][5]. This electronic activation enables advanced transformations, such as metal-free nucleophilic 7,8-dearomatization[6] or Iridium-catalyzed intramolecular asymmetric allylic alkylation, which constructs complex spiro-cyclic enones with high enantioselectivity[5][7].

Self-Validating Protocol: Iridium-Catalyzed Dearomatization

Note: This protocol assumes the use of a pre-functionalized 7-hydroxyquinoline allylic carbonate precursor.

  • Catalyst Preparation: Inside an argon-filled glovebox, combine [Ir(COD)Cl]₂ (2.5 mol%) and a chiral phosphoramidite ligand (5.0 mol%) in anhydrous THF (0.1 M). Stir for 15 minutes to form the active metallacycle.

  • Substrate Addition: Add the 7-hydroxyquinoline allylic carbonate substrate (1.0 eq) to the catalyst solution.

  • Activation: Add Lithium tert-butoxide (LiOtBu, 1.5 eq) to deprotonate the C7-hydroxyl group. Validation: The immediate basic environment triggers the simultaneous weakening of the aromaticity, allowing the Ir-π-allyl complex to be intercepted by the C8 carbon.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue directly via silica gel flash chromatography to isolate the dearomatized spiro-cyclic enone.

G A 7-Hydroxyquinoline Derivative (Pre-functionalized) B Base (LiOtBu) Deprotonation A->B C Aromaticity Weakening (Both Rings) B->C D Ir/NHC Catalyst π-Allyl Formation C->D E Intramolecular Asymmetric Allylic Alkylation D->E F Spiro-cyclic Enone (Dearomatized) E->F

Caption: Iridium-catalyzed dearomatization pathway exploiting the weakened aromaticity of 7-quinolinol.

References

  • Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier Crystal Growth & Design - ACS Publications URL:[Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Hydroxyquinolines: Simultaneous Weakening of the Aromaticity of Two Consecutive Aromatic Rings Journal of the American Chemical Society (2018) URL:[Link]

  • Metal-free nucleophilic 7, 8-dearomatization of quinolines: Spiroannulation of aminoquinoline protected amino acids Chinese Chemical Letters (2022) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in Commercial 7-Quinolinol Hydrate Samples

Welcome to the Technical Support Center for 7-Quinolinol (7-Hydroxyquinoline) Hydrate. Commercial batches of this compound often present with a beige to pale brown discoloration, deviating from the pure white crystalline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Quinolinol (7-Hydroxyquinoline) Hydrate. Commercial batches of this compound often present with a beige to pale brown discoloration, deviating from the pure white crystalline form expected of the pristine hydrate[1]. For researchers utilizing this compound in highly sensitive applications—such as the synthesis of OLED materials, metal chelation assays, or as a pharmaceutical intermediate—resolving these trace impurities is critical.

As an Application Scientist, I have designed this guide to dissect the chemical causality behind common contaminants and provide self-validating protocols to help you achieve ultra-high purity in your laboratory.

Quantitative & Qualitative Impurity Profile Summary

Before troubleshooting, it is essential to understand the typical impurity profile of commercial 7-quinolinol hydrate. The table below summarizes the most common contaminants, their origins, and the analytical methods used to detect them.

ImpurityChemical Origin / CausalityDetection MethodResolution Strategy
5-Hydroxyquinoline Regioisomer formed during the cyclization of 3-aminophenol in [2]. 1 H NMR (distinct aromatic splitting), HPLCSelective acid salt precipitation
7-Hydroxyquinolin-2(1H)-one Auto-oxidation of the quinoline core during prolonged storage or synthesis[3].LC-MS (m/z 161.16), UV-Vis (color shift)Recrystallization (Methanol/Acetone)
3-Aminophenol Unreacted starting material from the primary synthesis route[4].TLC, HPLCpH-controlled aqueous wash
Moisture Variance Loss of hydration water due to improper desiccation or storage[5].Karl Fischer TitrationStandardized aqueous recrystallization
Troubleshooting Guide & FAQs

Q1: My HPLC chromatogram shows a persistent secondary peak eluting just before 7-quinolinol. What is this, and why is it there? A1: This is almost certainly 5-hydroxyquinoline. Most commercial 7-quinolinol is synthesized via a Skraup-type reaction using 3-aminophenol and acrolein[2]. Because 3-aminophenol has two reactive ortho positions, cyclization can occur at either site, yielding a mixture of the 7-hydroxy and 5-hydroxy regioisomers. Since they share identical molecular weights and similar polarities, standard chromatography often fails to separate them efficiently. You must exploit their subtle pKa​ differences using acid salt precipitation (see Protocol 1).

Q2: The commercial sample I received is brown. Is it degraded, and can I salvage it? A2: The brown discoloration is indicative of trace auto-oxidation. The electron-rich quinoline core is susceptible to oxidation, forming or corresponding N-oxides during prolonged storage[3]. While the molar percentage of this impurity is usually low (<2%), its high molar extinction coefficient causes significant discoloration. You can easily salvage the batch using a targeted methanol-acetone recrystallization (see Protocol 2)[6].

Q3: How does the hydration state affect my downstream reactions, and how do I control it? A3: 7-Quinolinol readily forms a hydrate[5]. If your downstream application requires precise stoichiometric equivalents (e.g., organometallic complexation), an unknown hydration state will skew your molar calculations. Furthermore, residual protic solvents (like water) can quench fluorescence quantum yields via Excited-State Intramolecular Proton Transfer (ESIPT)[7]. To standardize the material, either force complete hydration via aqueous recrystallization or perform rigorous vacuum drying at 60 °C over P2​O5​ to isolate the anhydrous form.

Q4: I suspect residual starting material in my batch. How can I confirm and remove it? A4: Unreacted can linger if the Skraup reaction was not driven to completion[4]. It is highly soluble in water at neutral pH, unlike 7-quinolinol which precipitates near its isoelectric point. A simple pH-controlled aqueous wash will partition the 3-aminophenol into the aqueous layer, leaving the purified 7-quinolinol in the organic phase.

Experimental Protocols
Protocol 1: Regioselective Salt Precipitation (Targeting 5-Hydroxyquinoline)
  • Causality: The 5-hydroxy and 7-hydroxy isomers possess slightly different pKa​ values. When subjected to a strong acid in an alcoholic solvent, the 7-hydroxyquinoline forms a highly crystalline, insoluble salt (e.g., a hydrochloride or nitrate salt), while the 5-isomer remains in solution[2].

  • Methodology:

    • Dissolve 10.0 g of crude 7-quinolinol hydrate in 50 mL of absolute ethanol.

    • Cool the solution to -5 °C using an ice-salt bath.

    • Dropwise, add 1.2 molar equivalents of 6N HCl while maintaining the temperature below 0 °C.

    • Age the suspension at -5 °C for 2 hours to maximize the precipitation of the 7-hydroxyquinoline hydrochloride salt.

    • Filter the precipitate and wash with 10 mL of cold ethanol.

    • Free-base the product by dissolving the salt in distilled water and adjusting the pH to 7.0 with 1M NaOH. Filter the resulting purified solid.

  • Self-Validation System: Run a 1 H NMR (DMSO- d6​ ) on the final solid. The complete disappearance of the distinct doublet at ~6.9 ppm (which corresponds to the 5-isomer) confirms successful regioselective purification.

Protocol 2: Methanol-Acetone Recrystallization (Targeting Oxidation Products)
  • Causality: Oxidation byproducts, such as 7-hydroxyquinolin-2(1H)-one, are highly polar but exhibit drastically different solubility curves in mixed solvent systems compared to the parent compound[3][6]. Methanol acts as the primary solvent to break the crystal lattice, while that selectively forces the 7-quinolinol to crystallize while leaving oxidized impurities in the mother liquor[6].

  • Methodology:

    • Suspend 10.0 g of the free-based 7-quinolinol in 30 mL of a methanol-acetone mixture (1:1 v/v).

    • Heat the mixture to reflux (approx. 60 °C) until complete dissolution occurs.

    • Add 0.5 g of activated charcoal to the hot solution and stir for 10 minutes to adsorb deeply colored oxidation products.

    • Hot-filter the mixture through a Celite pad to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to induce crystallization.

    • Filter the pure white crystals and dry under vacuum.

  • Self-Validation System: Perform an HPLC assay at 254 nm. The baseline should be flat prior to the main 7-quinolinol peak, and the visual appearance of the powder should shift from brown/beige to pristine white[1].

Purification Workflow Visualization

Workflow A Commercial 7-Quinolinol Hydrate B Impurity Profiling (HPLC / NMR) A->B C1 Regioisomers (5-Hydroxyquinoline) B->C1 C2 Oxidation Products (Quinolones) B->C2 C3 Residual Precursors (3-Aminophenol) B->C3 D1 Acid Salt Precipitation (HNO3 or HCl) C1->D1 pKa differential D2 Recrystallization (Methanol/Acetone) C2->D2 Solubility diff. D3 pH-Controlled Aqueous Wash C3->D3 Phase partition E Pure 7-Quinolinol Hydrate D1->E D2->E D3->E

Decision tree for identifying and resolving impurities in 7-quinolinol hydrate samples.

References
  • Title: One-Pot Preparation of 7-Hydroxyquinoline Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one Source: Asian Journal of Chemistry URL: [Link]

  • Title: Quinoline compounds and process of making same (US2474823A)
  • Title: 7-Hydroxyquinoline | CID 135426866 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

minimizing background fluorescence of 7-quinolinol hydrate in assays

Technical Support Center: Minimizing Background Fluorescence of 7-Quinolinol Hydrate in Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Background Fluorescence of 7-Quinolinol Hydrate in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when using 7-quinolinol hydrate (also known as 7-hydroxyquinoline or 7-HQ) as a fluorescent reporter, substrate, or probe scaffold.

The core of the issue lies in the molecule's complex photophysics. 7-HQ is not a static fluorophore; it is a highly dynamic system governed by ground- and excited-state tautomerization. To optimize your signal-to-noise ratio (SNR), you must control the microenvironment—specifically pH, hydrogen-bonding networks, and solvent polarity—that dictates these tautomeric shifts. This guide provides a self-validating framework to troubleshoot and eliminate background fluorescence in your 7-HQ workflows.

Section 1: The Causality of 7-HQ Background Fluorescence

Before adjusting parameters, we must understand why 7-HQ produces variable background signals. 7-HQ exists in a solvent-dependent equilibrium between an enol form and a keto/zwitterion tautomer[1].

In aqueous media, excitation of the enol form triggers an ultrafast Excited-State Proton Transfer (ESPT) mediated by a 1[1]. This proton transfer results in emission exclusively from the zwitterion tautomer at ~510 nm[1]. If your assay relies on detecting a specific state or a derivative (e.g., enzymatic cleavage yielding free 7-HQ), the spontaneous ESPT of unreacted probes or trace impurities in the aqueous buffer creates a high, persistent background at the detection wavelength. 2[2].

Section 2: Troubleshooting FAQs

Q1: My enzymatic assay using a 7-HQ derivative shows an unacceptably high background at 510 nm before the reaction even starts. How do I suppress this? A1: The background is likely due to trace amounts of free 7-HQ hydrate in your substrate stock undergoing ESPT, or the substrate itself exhibiting partial zwitterionic character in your buffer. Actionable Insight: First, verify the pH. 7-HQ fluorescence is highly pH-dependent; the zwitterion emission at 510 nm dominates in neutral aqueous media (pH 7.2–7.4). If your assay permits, introducing a co-solvent like 1,4-dioxane disrupts the three-molecule water wire required for ESPT, trapping the molecule in the enol form and quenching the 510 nm background[1].

Q2: I am using 7-HQ as a metal ion sensor (e.g., for Zn2+). How can I differentiate the metal-bound signal from the inherent 7-HQ background? A2: Free 7-HQ exhibits weak fluorescence due to photoinduced electron transfer (PET) and non-radiative decay pathways, but ESPT still creates a baseline signal. When designing 7-HQ-derived sensors, look for derivatives with substitutions (e.g., methoxy or dodecyloxy groups at the 7-position) that block the PET pathway only upon metal coordination. For instance, 3, while maintaining a near-zero background in metal-free buffers at pH > 5[3].

Q3: Can I use instrumental settings to bypass the background without changing my buffer chemistry? A3: Yes. The fluorescence lifetime of the 7-HQ tautomers provides a gating opportunity. In confined environments or mixed solvents, the4[4]. By employing Time-Resolved Fluorescence (TRF) and setting a delay gate of ~1–2 ns before integrating the emission signal, you can effectively blind the detector to the short-lived background scatter and unreacted enol fluorescence.

Section 3: Quantitative Data on 7-HQ Photophysics

To make informed decisions, compare the spectral properties of 7-HQ across different microenvironments.

Table 1: Photophysical Properties and Tautomeric States of 7-HQ

Environment / SolventDominant Ground StateExcitation Max (nm)Emission Max (nm)Lifetime (τ)Mechanistic Notes
Pure Water (pH 7.4) Enol & Zwitterion320 - 340~510 (Zwitterion)~2.5 nsHigh ESPT rate; requires 3-water wire[1].
Dioxane/Water Mix Enol~330~380 (Enol)< 1 nsWater wire disrupted; 510 nm emission quenched[1].
Reverse Micelles (Bound Water) Enol315380190 psRestricted environment slows ESPT[4].
Reverse Micelles (Free Water) Zwitterion315>550>2500 psTautomer stabilized in free water core[4].
Zn2+ Bound (7-MOQ) Complexed320393N/APET blocked; 14-fold signal enhancement[3].

Section 4: Self-Validating Protocol for Background Minimization

This step-by-step methodology ensures that any reduction in background is due to your controlled variables, not assay degradation.

Protocol: Optimizing Signal-to-Noise in 7-HQ Microplate Assays

  • Step 1: Baseline Establishment. Prepare a 10 µM solution of your 7-HQ probe in standard assay buffer (e.g., 25 mM HEPES, pH 7.4). Measure the baseline fluorescence (Ex: 320 nm, Em: 510 nm).

  • Step 2: Solvent Titration (The Causality Test). Aliquot the solution into a 96-well plate. Gradually titrate a non-polar, water-miscible co-solvent (e.g., 1,4-dioxane or DMSO) from 0% to 20% v/v.

  • Step 3: Spectral Shift Monitoring. Read the plate at both Em: 380 nm (Enol) and Em: 510 nm (Zwitterion). Validation: If the background at 510 nm decreases while 380 nm increases, you have successfully proven that the background was caused by the ESPT water wire, which is now disrupted.

  • Step 4: Target Introduction. Add your assay target (e.g., enzyme, metal ion). Measure the kinetic response against the new, lowered baseline.

  • Step 5: Gating Optimization (Optional). If using a time-resolved plate reader, set a fast-gated PMT with a 1 ns delay for direct 7-HQ fluorescence to eliminate prompt autofluorescence from the buffer.

  • Step 6: Data Normalization. Calculate the Z'-factor. A successful optimization will yield a Z'-factor > 0.5, indicating a robust assay with minimized background.

Section 5: Troubleshooting Workflow Diagram

Below is the logical decision tree for isolating and resolving high background fluorescence in 7-HQ assays.

G Start High Background at 510 nm in 7-HQ Assay CheckWater Is the assay in >95% aqueous buffer? Start->CheckWater WaterYes Yes: ESPT is active (Water Wire formed) CheckWater->WaterYes Yes WaterNo No: Check Probe Purity CheckWater->WaterNo No AddSolvent Titrate 5-10% Dioxane/DMSO to disrupt water wire WaterYes->AddSolvent CheckPH Is pH > 7.0? WaterNo->CheckPH AddSolvent->CheckPH PHYes Yes: Zwitterion stabilized CheckPH->PHYes Yes Instrument Can you use Time-Resolved Fluorescence (TRF)? CheckPH->Instrument No AdjustPH Adjust pH to 5.0-6.0 if assay tolerates PHYes->AdjustPH AdjustPH->Instrument TRFYes Yes: Apply 1-2 ns delay gate Instrument->TRFYes Yes TRFNo No: Shift Ex/Em wavelengths or use substituted 7-HQ Instrument->TRFNo No Success Background Minimized (High SNR) TRFYes->Success TRFNo->Success

Logical decision tree for troubleshooting and minimizing 7-HQ background fluorescence.

References

  • Title: Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water | The Journal of Physical Chemistry A Source: acs.org URL: [Link]

  • Title: Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline Source: acs.org URL: [Link]

  • Title: Biphasic Tautomerization Dynamics of Excited 7-Hydroxyquinoline in Reverse Micelles | The Journal of Physical Chemistry B Source: acs.org URL: [Link]

  • Title: Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening Source: nih.gov URL: [Link]

Sources

Optimization

purification and recrystallization methods for crude 7-quinolinol hydrate

Welcome to the Technical Support Center for 7-Quinolinol (7-Hydroxyquinoline) Processing . This guide is engineered for research scientists and drug development professionals who require high-purity 7-quinolinol hydrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Quinolinol (7-Hydroxyquinoline) Processing . This guide is engineered for research scientists and drug development professionals who require high-purity 7-quinolinol hydrate for downstream pharmaceutical synthesis or analytical applications.

Because crude 7-quinolinol is highly susceptible to contamination from regioisomers and polymeric tars (especially when synthesized via Skraup-type reactions using acrolein [1]), standard purification requires a strict, two-phase approach: Isoelectric Acid-Base Extraction followed by Aqueous Recrystallization .

I. Purification & Recrystallization Workflow

The following logic diagram illustrates the mechanistic pathway for isolating the pure hydrate from a crude reaction mixture.

G Start Crude 7-Quinolinol (Contains Tars & Isomers) Acid Acidic Dissolution (aq. HCl, pH < 3) Start->Acid Charcoal Decolorization (Activated Carbon & Celite) Acid->Charcoal Protonates quinoline N Neutralize Isoelectric Precipitation (Adjust pH to ~7.2) Charcoal->Neutralize Removes polymeric tars Isolate Isolate Intermediate (Vacuum Filtration) Neutralize->Isolate Forms neutral zwitterion Recryst Hot Aqueous Ethanol Dissolution Isolate->Recryst Cool Controlled Cooling (Hydrate Nucleation) Recryst->Cool Supersaturation Final Pure 7-Quinolinol Hydrate Cool->Final Crystallization

Figure 1: Sequential logical workflow for the purification and hydrate recrystallization of crude 7-quinolinol.

II. Critical Physicochemical Parameters

Successful manipulation of 7-quinolinol relies entirely on exploiting its amphoteric nature. The molecule contains both a basic quinoline nitrogen and an acidic phenolic hydroxyl group.

PropertyValueCausality / Experimental Relevance
pKa₁ (Quinoline N) ~5.48Protonated at pH < 4; becomes highly soluble in aqueous acids [2].
pKa₂ (Phenolic OH) ~8.85Deprotonated at pH > 10; becomes highly soluble in aqueous bases [2].
Isoelectric Point (pI) ~7.16The exact midpoint between pKa₁ and pKa₂. At this pH, the molecule carries a net-zero charge, minimizing aqueous solubility and maximizing precipitation yield.
Water Solubility ~454.3 mg/L (20 °C)Poor cold-water solubility necessitates a mixed solvent system (e.g., aqueous ethanol) to achieve a proper solubility gradient for recrystallization [2].
Melting Point (Anhydrous) 239–244 °CUsed for purity verification only after complete dehydration [2].

III. Troubleshooting Acid-Base Extraction (FAQs)

Q: During the initial acidic dissolution, my solution turned into a black, viscous emulsion. How do I break it? A: This is caused by colloidal polymeric tar byproducts, which are notorious in one-pot acrolein-based syntheses [1]. To resolve this:

  • Ensure the crude is fully dissolved in the acidic phase (pH < 3).

  • Add 10-15% w/w activated carbon (charcoal) and heat the mixture gently (40 °C) for 30 minutes.

  • Filter the hot mixture through a tightly packed pad of Celite. The Celite mechanically traps the colloidal tars that would otherwise pass through standard filter paper, leaving a clear yellow/amber filtrate ready for neutralization.

Q: I adjusted the pH to precipitate my product, but my yield is extremely low. Where is my 7-quinolinol? A: You likely overshot the isoelectric point. Because 7-quinolinol is amphoteric, adjusting the pH above 9.0 causes the phenolic hydroxyl group (pKa ~8.85) to deprotonate, forming a highly water-soluble phenoxide ion. This is a self-validating system: simply back-titrate the solution dropwise with 1M HCl while monitoring with a calibrated pH meter. Maximum precipitation will spontaneously occur the moment the solution hits pH 7.1–7.3.

IV. Recrystallization of 7-Quinolinol Hydrate

To obtain the specific hydrate form of 7-quinolinol, the solvent system must contain sufficient water to integrate into the crystal lattice during nucleation, while maintaining enough organic character to dissolve the compound at elevated temperatures [3].

Step-by-Step Methodology: Aqueous Ethanol Recrystallization
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of absolute Ethanol and Deionized (DI) Water.

  • Dissolution: Suspend the intermediate 7-quinolinol powder in the solvent mixture (approx. 10 mL of solvent per 1 gram of solute). Heat the flask in a water bath to gentle reflux (approx. 80 °C) with continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove any residual insoluble inorganic salts.

  • Hydrate Nucleation: Transfer the filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling in the presence of water thermodynamically drives the formation of the hydrate crystal lattice.

  • Isolation: Once the flask reaches room temperature, transfer it to an ice bath (0–5 °C) for 1 hour to depress solubility and maximize yield. Isolate the beige/pale-brown crystals via vacuum filtration.

  • Controlled Drying: Wash the filter cake with a minimal volume of ice-cold 1:1 aqueous ethanol. Crucial: Air-dry the crystals under ambient conditions or in a desiccator over a mild desiccant. Do not use a high-vacuum oven or heat above 60 °C, as this will drive off the water of hydration and force the compound into its anhydrous state.

V. Troubleshooting Recrystallization (FAQs)

Q: My recrystallization yielded a thick oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar (excess water). Causality Fix: Reheat the mixture until the oil completely redissolves. Add a small volume of the "good" solvent (ethanol) to lower the cloud point. Allow it to cool much more slowly. Seeding the solution with a pure crystal of 7-quinolinol hydrate just above the cloud point will bypass the oiling phase and force crystalline nucleation.

Q: How can I analytically confirm I have synthesized the hydrate rather than the anhydrous form? A: Standard melting point analysis is insufficient, as the hydrate will lose its water during the heating process before reaching the 239–244 °C melting point. The most definitive, self-validating methods are:

  • Thermogravimetric Analysis (TGA): You will observe a distinct, quantifiable mass-loss step corresponding to the dehydration temperature (typically between 80–120 °C) prior to the thermal degradation of the main compound.

  • Karl Fischer Titration: Directly quantifies the stoichiometric ratio of trapped water molecules within the bulk powder.

References

  • One-Pot Preparation of 7-Hydroxyquinoline Organic Process Research & Development URL:[Link] [1]

  • 7-Hydroxyquinoline Chemical Properties, pKa, and Safety Information Chongqing Chemdad Co., Ltd / ChemicalBook URL:[Link] [2]

  • Excited-State Proton-Transfer Dynamics of 7-Hydroxyquinoline in Room Temperature Ionic Liquids The Journal of Physical Chemistry B (ACS Publications) URL:[Link] [3]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Quinolinol Hydrate Substitutions

Welcome to the Advanced Technical Support Center for quinoline functionalization. 7-Quinolinol (7-hydroxyquinoline) is a highly versatile scaffold in drug development, but its functionalization is notoriously complicated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for quinoline functionalization. 7-Quinolinol (7-hydroxyquinoline) is a highly versatile scaffold in drug development, but its functionalization is notoriously complicated by its tendency to form stable hydrates, its tautomeric nature, and severe steric hindrance at the C8 position.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve high-yielding, regioselective substitutions.

Part 1: Troubleshooting FAQs (Causality & Logic)

Q1: Why do my electrophilic aromatic substitutions (e.g., halogenation, formylation) at the C8 position fail or yield complex mixtures when using 7-quinolinol hydrate? A: The failure stems from two compounding factors: molecular hydration and the intrinsic steric microenvironment of the quinoline core. 7-Quinolinol readily forms a stable crystalline hydrate. The lattice water not only quenches Lewis acid catalysts and consumes electrophilic reagents, but it also stabilizes the 7-quinolinone tautomer via hydrogen bonding, altering the electronic distribution of the ring[1]. Furthermore, while the C7-hydroxyl group strongly directs electrophilic aromatic substitution to the ortho positions, the C8 position is highly sterically hindered. It is wedged tightly between the C7-OH and the bulky, electron-rich nitrogen lone pair at N1. Solution: Rigorously dehydrate the starting material via azeotropic distillation. For substitutions, utilize highly reactive, compact electrophiles like N-chlorosuccinimide (NCS) for chlorination, which can slip into the C8 pocket with minimal steric clash[2].

Q2: I need to introduce a bulky functional group at the C8 position, but direct electrophilic substitution is completely blocked by steric hindrance. What is the alternative? A: When the steric bulk of the electrophile exceeds the spatial tolerance of the C8 pocket, direct Electrophilic Aromatic Substitution (EAS) is kinetically forbidden. To overcome this, you must invert the electronic polarity of the reaction using Directed ortho-Metalation (DoM)[3]. Causality: By converting the C7-OH into an O-carbamate (e.g., N,N-dimethyl carbamate), you create a powerful Directing Metalation Group (DMG). The carbonyl oxygen of the carbamate coordinates with a strong lithium base (such as LDA at -78 °C), pre-organizing the transition state and directing the deprotonation exclusively to the C8 proton. This generates a highly nucleophilic C8-lithium species that can aggressively attack bulky electrophiles, effectively bypassing the steric barrier that prevents classical EAS[3].

Q3: When attempting O-alkylation of 7-quinolinol with bulky alkyl halides, I observe significant N-alkylation (quinolinone formation) and unreacted starting material. How do I force O-alkylation? A: This is a classic ambident nucleophile problem exacerbated by steric hindrance. 7-Quinolinol exists in a tautomeric equilibrium with 7-(1H)-quinolinone[1]. When using standard basic conditions (e.g., K2​CO3​ /DMF) with a bulky alkyl halide, the SN​2 trajectory to the oxygen is sterically repelled. Consequently, the reaction proceeds via the less hindered, softer nitrogen atom, yielding the N-alkylated quinolinone. Solution: Abandon the SN​2 alkyl halide pathway and employ a Mitsunobu reaction using the corresponding bulky alcohol[4]. The Mitsunobu protocol activates the alcohol as an intermediate phosphonium adduct, turning it into an excellent electrophile that reacts specifically with the harder oxygen nucleophile of the 7-quinolinol. This completely suppresses N-alkylation and forces the formation of the sterically hindered C-O bond[4].

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reagent selection, steric bulk, and the resulting regioselectivity in 7-quinolinol substitutions.

Substitution TargetReagent / StrategyElectrophile Steric BulkRegioselectivity (O vs N / C8 vs C6)Typical YieldCausality / Mechanism
C8-Chlorination NCS, CHCl3​ , refluxSmall>95% C885-90%Compact electrophile allows direct EAS into the hindered pocket[2].
C8-Alkylation Direct Alkyl Halide + AlCl3​ BulkyFails / Complex<10%Severe steric clash at C8; catalyst quenched by residual hydrate.
C8-Functionalization DoM (LDA, -78°C) + ElectrophileBulky>95% C870-80%Carbamate directs Li-coordination, bypassing EAS sterics[3].
O7-Alkylation Alkyl Bromide + K2​CO3​ BulkyMixed (Significant N-alkyl)30-40% SN​2 blocked; ambident nucleophile favors softer N-attack[4].
O7-Alkylation Mitsunobu (ROH, PPh3​ , DIAD)Bulky>99% O775-85%Hard-hard interaction and betaine intermediate force O-selectivity[4].

Part 3: Mandatory Visualization

The following decision tree outlines the logical workflow for selecting the correct functionalization strategy based on the target site and the steric bulk of the reagents.

G Start 7-Quinolinol Hydrate (Starting Material) Dehydrate Azeotropic Drying (Remove Lattice H2O) Start->Dehydrate Decision1 Target Substitution Site? Dehydrate->Decision1 C8 C8 Position (Aromatic Ring) Decision1->C8 C-C / C-X Bond O7 O7 Position (Hydroxyl Group) Decision1->O7 C-O Bond StericC8 Bulky Electrophile? C8->StericC8 StericO7 Bulky Alkyl Group? O7->StericO7 DoM Directed ortho-Metalation (Bypasses Steric Clash) StericC8->DoM Yes Direct Direct Substitution (e.g., NCS Chlorination) StericC8->Direct No Mitsunobu Mitsunobu Reaction (Forces O-Selectivity) StericO7->Mitsunobu Yes Base Standard Base Alkylation (K2CO3 / DMF) StericO7->Base No

Logical workflow for overcoming steric hindrance in 7-quinolinol substitutions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Azeotropic Dehydration and Regioselective C8-Chlorination

This protocol utilizes a compact electrophile to achieve high C8 regioselectivity while ensuring the hydrate does not interfere with the reaction[2].

  • Dehydration: Suspend 7-quinolinol hydrate (1.0 eq) in anhydrous toluene (10 mL/mmol). Attach a Dean-Stark trap and reflux vigorously.

    • Self-Validation Check: The process is complete when water droplets cease collecting in the trap and the internal vapor temperature stabilizes strictly at 110 °C.

  • Solvent Exchange: Cool the mixture, concentrate in vacuo to remove toluene, and immediately redissolve the anhydrous solid in dry CHCl3​ .

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq) in one portion. Stir the reaction mixture at 60 °C for 4 hours.

  • Workup & Validation: Cool to room temperature and wash the organic layer with distilled water (3x) to remove the succinimide byproduct. Dry over MgSO4​ and concentrate.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The product (8-chloro-7-quinolinol) will exhibit a distinct anodic shift (higher Rf) compared to the highly polar starting material. 1H NMR validation will show the complete disappearance of the C8 aromatic proton doublet (typically around 7.4 ppm).

Protocol B: Sterically Hindered O7-Alkylation via Mitsunobu Displacement

This protocol bypasses the SN​2 steric clash that leads to N-alkylation, forcing exclusive O-alkylation using a bulky alcohol[4].

  • Preparation: In a flame-dried flask under Argon, dissolve anhydrous 7-quinolinol (1.0 eq), the target bulky alcohol (1.2 eq), and Triphenylphosphine ( PPh3​ ) (1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the flask to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes to control the exotherm.

    • Self-Validation Check: The reaction mixture will visibly transition from a cloudy suspension to a clear, bright yellow solution as the active betaine intermediate forms and the 7-quinolinol is consumed.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Purification & Validation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography to separate the product from triphenylphosphine oxide.

    • Self-Validation Check: Analyze the purified product via FT-IR spectroscopy. The spectrum must lack a strong carbonyl stretch at ~1650 cm−1 . The presence of this peak would indicate failure (formation of the N-alkylated quinolinone tautomer). Its absence confirms exclusive, successful O-alkylation.

References

  • Source: acs.
  • Source: acs.
  • Source: epo.
  • Source: acs.

Sources

Optimization

Section 1: The Chemistry of 7-Quinolinol &amp; Mobile Phase Logic (FAQs)

Welcome to the Technical Support Center for HPLC Analysis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique chromatographic challenges associated with 7-quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Analysis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique chromatographic challenges associated with 7-quinolinol hydrate.

Because 7-quinolinol is an amphoteric molecule with a strong affinity for trace metals, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail, resulting in severe peak tailing, retention time drift, and poor reproducibility. This guide provides field-proven, self-validating protocols to help you isolate variables and optimize your mobile phase with scientific rigor.

Q1: Why does 7-quinolinol hydrate exhibit severe peak tailing and broad elution profiles on standard C18 columns? A1: The root cause lies in the molecule's amphoteric nature and its metal-chelating properties. 7-quinolinol contains a basic quinoline nitrogen (pKa ~4.9) and an acidic phenolic hydroxyl group (pKa ~8.5–9.0) [1]. When analyzed in unbuffered or neutral mobile phases (pH 5.0–8.0), the molecule exists in a mixed zwitterionic state. The protonated nitrogen undergoes secondary ion-exchange interactions with ionized, unendcapped residual silanols (pKa ~3.5–4.5) on the silica stationary phase, causing severe tailing. Furthermore, quinolinol derivatives readily chelate trace heavy metals (e.g., Fe³⁺, Cu²⁺) present in stainless steel tubing and frits, creating a secondary retention mechanism that broadens peaks [2].

Q2: How do I select the optimal mobile phase pH to ensure sharp, symmetrical peaks? A2: The fundamental rule of chromatographic causality dictates that the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state [3]. For 7-quinolinol, the optimal window is pH 2.0–3.0 . By adding 0.1% Trifluoroacetic acid (TFA) or Formic acid, you fully protonate the quinoline nitrogen and simultaneously suppress the ionization of column silanols.

Ionization Mol 7-Quinolinol Hydrate Low pH < 3.0 Cationic State Mol->Low + TFA/FA Mid pH 5.0 - 8.0 Mixed/Zwitterionic Mol->Mid Unbuffered High pH > 10.0 Anionic State Mol->High + NH4OH ResLow Optimal RP-HPLC Sharp Peaks Low->ResLow ResMid Poor Resolution Severe Tailing Mid->ResMid ResHigh Good Shape but Requires High-pH Column High->ResHigh

Influence of mobile phase pH on 7-quinolinol ionization and HPLC performance.

Q3: I adjusted the pH to 2.5 using Formic Acid, but I am still experiencing retention time shifts. What is the mechanism behind this failure? A3: If the pH is correct but retention shifts persist, you are likely suffering from insufficient buffer capacity. Formic acid alone at 0.1% provides a low pH but minimal buffering against the sample diluent. When the sample bolus travels through the column, the local pH fluctuates, altering the ionization state of the 7-quinolinol dynamically. The solution is to use a true buffer system, such as 10–20 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid, which locks the local pH and stabilizes retention [4].

Section 2: Troubleshooting Guide - Peak Shape & Retention Issues

When troubleshooting HPLC methods, you must avoid changing multiple variables at once. The following workflow isolates the two primary causes of 7-quinolinol peak distortion: silanol interactions and metal chelation.

Troubleshooting A Issue: Peak Tailing & Broadening B Adjust pH to 2.5 (Add 0.1% TFA) A->B C Evaluate Peak Shape B->C D Resolved: Silanol Interaction C->D Symmetry > 0.9 E Unresolved: Suspect Metal Chelation C->E Symmetry < 0.9 F Add 10 µM EDTA or use PEEK tubing E->F G Resolved: Metal Chelation Confirmed F->G

Workflow for troubleshooting 7-quinolinol peak tailing via mobile phase optimization.

Section 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your analytical results, you must utilize a self-validating diagnostic protocol. This methodology systematically proves whether your chromatographic failure is due to column chemistry (silanols) or system hardware (metal chelation).

Protocol: Diagnostic Mobile Phase Optimization & System Passivation

Objective: To systematically determine the root cause of peak tailing by isolating variables, ensuring that any mobile phase adjustment is based on verified causality.

Step 1: Baseline Establishment

  • Prepare a standard unbuffered mobile phase of 50:50 LC-MS grade Water / Acetonitrile.

  • Inject 10 µL of a 1 mg/mL 7-quinolinol hydrate standard.

  • Record the baseline asymmetry factor (As). If As > 1.5, proceed to Step 2.

Step 2: Silanol Suppression Test (The pH Variable)

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Equilibrate the C18 column with 50% A / 50% B for 10 column volumes.

  • Re-inject the 7-quinolinol sample. Causality Check: TFA serves a dual purpose. It lowers the pH to fully protonate the basic nitrogen, and the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the analyte [3]. If the peak symmetry improves to < 1.2, the root cause was silanol interaction. If tailing persists, proceed to Step 3.

Step 3: Metal Chelation Diagnostic (The Hardware Variable)

  • Maintain the 0.1% TFA mobile phase from Step 2.

  • Prepare a 50 mM solution of Disodium EDTA in water.

  • Perform three consecutive 50 µL injections of the EDTA solution directly onto the column, bypassing the sample.

  • Immediately re-inject the 7-quinolinol hydrate sample. Causality Check: EDTA is a powerful chelator that strips trace Fe³⁺ and Cu²⁺ from the stainless steel frit and silica matrix [4]. If the peak shape suddenly sharpens post-EDTA injection, the system is definitively suffering from metal chelation. Permanent Fix: Add 10 µM EDTA directly to Mobile Phase A, or migrate the method to a bio-inert (PEEK-lined) HPLC system.

Section 4: Data & Optimization Matrices

Summarizing the physicochemical properties and mobile phase parameters allows for rapid, data-driven decision-making during method development.

Table 1: Physicochemical Properties of 7-Quinolinol Hydrate Relevant to HPLC

PropertyValueChromatographic Implication
pKa (Quinoline Nitrogen) ~4.90Protonates at acidic pH. Requires mobile phase pH < 3.0 to prevent partial ionization and silanol interaction.
pKa (Phenolic Hydroxyl) ~8.50 – 9.00Deprotonates at basic pH. Avoid pH 7.0–8.0 to prevent mixed zwitterionic states.
Metal Affinity High (Chelator)Binds to Fe³⁺/Cu²⁺ in stainless steel flow paths. May require EDTA additives or system passivation.
Hydration State HydrateWater of hydration does not affect RP-HPLC retention mechanisms but must be accounted for in standard weighing.

Table 2: Mobile Phase Troubleshooting Matrix

SymptomPrimary CauseMechanistic SolutionExpected Outcome
Severe Peak Tailing (As > 2.0) Silanol interactionsLower pH to 2.5 using 0.1% TFA or 0.1% Formic Acid.Suppresses silanol ionization; sharpens peak symmetry.
Retention Time Drift pH fluctuations at column headIncrease buffer capacity (e.g., 10–20 mM Ammonium Formate).Stabilizes local pH at the stationary phase, locking retention.
Broad, Split Peaks Metal chelationAdd 10 µM EDTA to mobile phase or passivate system with 20% Nitric Acid.Blocks active metal sites; restores peak integrity.
Poor Retention (k' < 1) Excessive ionizationSwitch to a polar-embedded or HILIC column if highly acidic pH fails.Increases retention of the protonated, highly polar analyte.

References

  • Title: Quinoline | C9H7N | CID 7047 Source: PubChem - NIH URL: [Link]

  • Title: Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain Source: American Chemical Society URL: [Link]

Reference Data & Comparative Studies

Validation

7-quinolinol hydrate vs 8-quinolinol in transition metal ion chelation

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating quinoline scaffolds in coordination chemistry. Structural Causality & Coordination Thermodynamics In the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating quinoline scaffolds in coordination chemistry.

Structural Causality & Coordination Thermodynamics

In the design of metallodrugs, ionophores, and analytical extraction agents, the spatial orientation of heteroatoms dictates ligand efficacy. 8-Quinolinol (8-HQ) and its positional isomer 7-Quinolinol (7-HQ) share an identical molecular formula but exhibit profoundly divergent behaviors in the presence of transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).

Understanding the causality behind this divergence is critical. The fundamental difference lies in the "bite angle" and the geometric proximity of their electron-donating groups.

8-Quinolinol: The Bidentate Standard 8-HQ is a privileged, high-affinity chelator[1]. The nitrogen atom at position 1 and the hydroxyl oxygen at position 8 are perfectly juxtaposed. Upon deprotonation of the hydroxyl group (pKa ~9.89), 8-HQ coordinates transition metals to form a highly stable, thermodynamically favored 5-membered metallacycle[2]. This intramolecular synergy is so strong that even in the solid state, 8-HQ forms intramolecular hydrogen bonds, resulting in a relatively low melting point (72–74 °C)[3].

7-Quinolinol Hydrate: The Sterically Hindered Control In 7-HQ, the hydroxyl group is shifted to position 7. This translation drastically increases the distance between the N1 and O7 atoms, rendering simultaneous bidentate coordination to a single metal center sterically impossible. Because it cannot form intramolecular hydrogen bonds, 7-HQ engages heavily in intermolecular hydrogen bonding, leading to a much higher melting point (235–238 °C) and a strong propensity to crystallize as a hydrate [3].

Instead of chelating metals, 7-HQ interacts with water or alcohol molecules to form extended hydrogen-bonded networks, frequently undergoing Excited-State Proton Transfer (ESIPT) upon photon absorption[4]. Because it lacks the ability to form the 5-membered chelate ring, 7-HQ serves as the gold-standard isosteric negative control in biological assays to prove that an observed phenotype is strictly dependent on metal chelation rather than the quinoline backbone[5].

Logical Relationship: Coordination Pathways

Chelation_Mechanisms Metal Transition Metal (Cu2+, Zn2+, Fe3+) Complex8 Stable 5-Membered Metallacycle Metal->Complex8 Complex7 No Chelation (H-Bonding / ESIPT) Metal->Complex7 Binding Precluded HQ8 8-Quinolinol (N1 & O8 adjacent) HQ8->Complex8 Bidentate Coordination HQ7 7-Quinolinol Hydrate (N1 & O7 distant) HQ7->Complex7 Steric Hindrance

Structural causality dictating the divergent metal coordination pathways of 8-HQ and 7-HQ.

Quantitative Performance Data

The following table synthesizes the physicochemical and coordination parameters that differentiate the two isomers, highlighting why 7-HQ is utilized as a non-chelating baseline.

Parameter8-Quinolinol (8-HQ)7-Quinolinol Hydrate (7-HQ)
Hydroxyl Position C8 (Adjacent to N1)C7 (Distal to N1)
Primary Coordination Mode Bidentate (N, O)Monodentate / Non-coordinating
Chelate Ring Size 5-membered metallacycleN/A (Sterically precluded)
Aqueous pKa (NH⁺ / OH) 5.13 / 9.89[2]5.48 / 8.85[6]
Solid-State H-Bonding Intramolecular[3]Intermolecular (Hydrate networks)[4]
Photophysical Behavior Chelation-Enhanced FluorescenceExcited-State Proton Transfer (ESIPT)[4]
Primary Application Metallodrugs, Ionophores, ExtractionStructural Negative Control, ESIPT Probes[5]

Self-Validating Experimental Protocols

To rigorously evaluate the metal-binding capacity of a novel quinoline derivative, researchers must deploy self-validating workflows. The following protocols utilize 8-HQ as the active chelator and 7-HQ as the structural negative control.

Protocol A: Spectrophotometric Determination of Stoichiometry (Job's Method)

Causality: Job's method of continuous variation is used to map the stoichiometry of metal-ligand complexes. By comparing 8-HQ and 7-HQ, we can spectroscopically prove that only 8-HQ forms a defined thermodynamic complex.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Crucial Choice: HEPES is selected because, unlike phosphate or Tris, it does not competitively coordinate transition metals.

  • Stock Solutions: Prepare equimolar (50 µM) stock solutions of CuCl₂ and the ligands (8-HQ and 7-HQ) in the HEPES buffer (using 1% DMSO to aid solubility if necessary).

  • Continuous Variation Titration: Create a series of 11 samples (1 mL each) where the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0, while the total concentration ([Cu²⁺] + [Ligand]) is kept strictly constant at 50 µM.

  • Spectroscopic Measurement: Record the UV-Vis absorbance at the λmax​ of the complex (typically ~380-410 nm for 8-HQ-Cu complexes).

  • Data Synthesis: Plot Absorbance vs. Mole Fraction ( XL​ ).

Self-Validation Mechanism: By maintaining a constant total molarity, the system internally controls for concentration-dependent artifacts. The 8-HQ plot will yield a distinct inflection point at XL​=0.66 (indicating a 2:1 Ligand:Metal stoichiometry). The parallel run of 7-HQ acts as the internal negative control; the absence of an inflection point for 7-HQ mathematically validates that the absorbance shift seen in 8-HQ is strictly due to bidentate metallacycle formation, not non-specific metal-quinoline collisions.

Protocol B: Biological Validation – Metal Ionophore Cytotoxicity Assay

Causality: To prove a drug's mechanism relies on metal shuttling (ionophore activity), we must decouple the quinoline pharmacophore's intrinsic toxicity from its metal-binding capacity.

  • Cell Seeding: Seed target cells (e.g., HeLa or SH-SY5Y) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Treatment Matrix: Treat the cells with the following conditions for 48 hours:

    • Vehicle control (0.1% DMSO)

    • CuCl₂ alone (10 µM)

    • 8-HQ alone (10 µM)

    • 7-HQ alone (10 µM)

    • 8-HQ (10 µM) + CuCl₂ (10 µM)

    • 7-HQ (10 µM) + CuCl₂ (10 µM)

  • Viability Readout: Perform an MTT or CellTiter-Glo assay to quantify cell viability relative to the vehicle control.

Self-Validation Mechanism: This assay utilizes a tripartite control matrix. If cells treated with 8-HQ + Cu²⁺ show severe synergistic toxicity (due to intracellular copper overload), but cells treated with 7-HQ + Cu²⁺ or 8-HQ alone remain viable, the system isolates bidentate metal shuttling as the sole causal variable for cytotoxicity. The 7-HQ arm proves that the quinoline ring itself does not permeabilize the membrane or cause toxicity in the presence of copper.

Experimental Workflow Visualization

Validation_Workflow Step1 1. Ligand Preparation Prepare 8-HQ & 7-HQ in HEPES Buffer (pH 7.4) Step2 2. Metal Titration Add M2+ (0.1 to 5.0 eq) under constant stirring Step1->Step2 Step3 3. Spectroscopic Analysis Record UV-Vis & Fluorescence Spectra Step2->Step3 Step4 4. Data Synthesis Construct Job's Plot & Calculate Kd Step3->Step4

Self-validating workflow for quantifying metal-ligand stoichiometry and binding affinity.

References

  • Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Solvent-Triggered Long-Range Proton Transport in 7-Hydroxyquinoline Using a Sulfonamide Transporter Group Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Theoretical Characterization of the Structures and Reactivity of 7-Hydroxyquinoline−(H2O)n (n = 1−3) Complexes Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Computational and Experimental Investigations of Biologically Interesting Molecules Source: VU Research Repository URL:[Link]

Sources

Comparative

comparative analysis of 7-quinolinol hydrate and its anhydrous form

As a Senior Application Scientist bridging the gap between physical chemistry and pharmaceutical formulation, I frequently utilize 7-quinolinol (also known as 7-hydroxyquinoline, or 7HQ) as a benchmark molecule. Its bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging the gap between physical chemistry and pharmaceutical formulation, I frequently utilize 7-quinolinol (also known as 7-hydroxyquinoline, or 7HQ) as a benchmark molecule. Its bifunctional nature—possessing both a proton-donating hydroxyl group and a proton-accepting quinolinic nitrogen—makes it an exquisite model for studying hydrogen-bonding networks and excited-state proton transfer (ESPT).

However, a critical divergence in its physicochemical and photophysical behavior emerges depending on its hydration state. This guide provides an in-depth comparative analysis of anhydrous 7-quinolinol and its hydrated form, detailing the structural thermodynamics, photophysical causality, and self-validating experimental workflows required to characterize them.

Part 1: Structural and Thermodynamic Comparison

The fundamental difference between the anhydrous and hydrated forms of 7-quinolinol lies in their crystal packing and hydrogen-bond (H-bond) networks. In the anhydrous state, 7HQ molecules typically form direct intermolecular O-H···N bonds, creating tightly packed dimers or polymeric chains.

Conversely, the hydrate form incorporates water molecules directly into the crystal lattice. These water molecules act as structural bridges, forming a pre-organized O-H···OH₂···N network. This hydration is thermodynamically favorable in aqueous or highly humid environments, fundamentally altering the molecule's solubility, thermal stability, and spectroscopic fingerprint.

Table 1: Quantitative and Qualitative Comparison of 7HQ Forms

Property7-Quinolinol (Anhydrous)7-Quinolinol Hydrate
Physical State Crystalline powderCrystalline powder (Hydrated lattice)
Crystal H-Bonding Direct intermolecular (O-H···N)Water-bridged network (O-H···OH₂···N)
Primary Tautomer (S₀) Enol formEnol form (with pre-organized water bridges)
Absorption Max (λmax) ~330 nm~330 nm (Enol) & ~400 nm (Keto/Zwitterion)
Emission Max (λem) ~365 nm (UV region)~515–570 nm (Visible green/yellow region)
ESPT Capability Inactive (Requires external proton relay)Highly Active (Grotthuss mechanism via water wire)

Part 2: Photophysical Causality & Excited-State Proton Transfer (ESPT)

To understand why these two forms behave differently under UV illumination, we must examine the causality of their photophysics.

When anhydrous 7HQ is excited by UV light (~330 nm) in a dry, non-polar environment, it undergoes a standard electronic transition. The molecule remains in its enol form and relaxes back to the ground state, emitting a normal Stokes-shifted fluorescence at ~365 nm.

However, the 7HQ hydrate exhibits a radically different pathway. The bridging water molecules act as a highly efficient "water wire." Upon UV excitation, the electron density within the 7HQ molecule shifts: the hydroxyl group becomes significantly more acidic (eager to donate a proton), and the quinolinic nitrogen becomes more basic (eager to accept a proton). This thermodynamic driving force triggers a sequential, Grotthuss-type triple proton transfer along the hydrogen-bonded water chain ()[1].

This proton relay converts the enol form into a keto/zwitterion tautomer in the excited state. Because the keto tautomer has a significantly lower energy gap, its emission is drastically red-shifted to the visible region (~515–570 nm). Furthermore, in bulk water, the ground-state equilibrium also shifts, revealing a secondary absorption peak at ~400 nm corresponding to the keto/zwitterion tautomer ()[2]. The rate of this proton diffusion is heavily dictated by the fluidity and dynamics of the confined water network ()[3].

ESPT_Pathway N1 7HQ Anhydrous (Enol) Ground State (S0) N2 7HQ Anhydrous (Enol) Excited State (S1) N1->N2 UV Excitation N3 7HQ Hydrate Complex Ground State (S0) N1->N3 + H2O N6 Fluorescence (~365 nm, Enol) N2->N6 Emission N4 7HQ Hydrate Complex Excited State (S1) N3->N4 UV Excitation N5 Keto/Zwitterion Tautomer Excited State (S1) N4->N5 ESPT via Water Wire N7 Fluorescence (~515-570 nm, Keto) N5->N7 Emission N6->N1 Relaxation N7->N3 Relaxation

Fig 1. Excited-State Proton Transfer (ESPT) pathway of 7HQ comparing anhydrous and hydrate forms.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these forms must rely on self-validating systems. Below are the standard operating procedures for differentiating the hydrate from the anhydrous form.

Protocol 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Objective: Quantify the bound water in the hydrate and map thermodynamic phase transitions.

  • Baseline Calibration: Run an empty aluminum crucible from 25°C to 250°C. Causality: This establishes a thermal baseline and ensures the instrument is free of residual ambient moisture that could yield a false-positive mass loss.

  • Sample Loading: Load exactly 5.0 mg of the 7HQ sample into the crucible.

  • Thermal Ramp: Heat the sample from 25°C to 250°C at a controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: The inert N₂ purge prevents oxidative degradation, cleanly isolating the endothermic dehydration event.

  • Data Interpretation & Validation: The hydrate will exhibit a distinct mass loss step between 80°C and 120°C, accompanied by an endothermic DSC peak. The anhydrous form will show a flat TGA baseline until its melting point.

    • Self-Validation Check: The mass loss percentage must mathematically match the theoretical molecular weight fraction of water (e.g., ~11% for a monohydrate). If it does not, the sample contains unbound surface moisture or is a mixed-phase crystal.

Protocol 2: Steady-State Fluorescence Spectroscopy for ESPT Monitoring

Objective: Validate the presence of the "water wire" by monitoring the tautomeric emission shift.

  • Solvent Preparation: Prepare an anhydrous non-polar solvent (e.g., diethyl ether or dipropyl ether) stored over 4 Å molecular sieves for 24 hours. Causality: Removes trace ambient water that could spontaneously form hydrate complexes and skew the baseline ()[4].

  • Baseline Measurement: Dissolve anhydrous 7HQ (0.1 mM) in the dry solvent. Excite at 330 nm. The spectrum will yield a single emission peak at ~365 nm (enol form).

  • Titration: Systematically titrate micro-aliquots of ultra-pure water into the cuvette and monitor the emergence of the ~515 nm keto emission band.

  • Kinetic Isotope Effect (Validation): Repeat the titration using D₂O instead of H₂O. Causality: Deuterium is twice as heavy as protium, which drastically reduces the quantum tunneling probability and slows the proton transfer rate.

    • Self-Validation Check: Observing a significantly lower keto-emission intensity and slower kinetics with D₂O definitively validates that the spectral shift is driven by a sequential proton transfer mechanism, rather than a general solvent polarity effect[1].

Exp_Workflow S1 Sample Prep (7HQ Forms) S2 TGA / DSC Thermal Analysis S1->S2 S3 X-Ray Diffraction (PXRD) S1->S3 S4 Fluorescence Spectroscopy S1->S4 D1 Determine Hydration State S2->D1 D2 Crystal Packing & H-Bonding S3->D2 D3 ESPT Dynamics & Tautomerization S4->D3

Fig 2. Self-validating experimental workflow for the characterization of 7HQ solid and liquid states.

References

  • Triple proton transfer of excited 7-hydroxyquinoline along a hydrogen-bonded water Chain in ethers: Secondary solvent effect on the reaction rate ResearchGate URL:[Link]

  • Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Probing the behavior of confined water by proton-transfer reactions Journal of Physical Chemistry B (PubMed) URL:[Link]

  • Anomalously Slow Proton Transport of a Water Molecule The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

Sources

Validation

Comparative Guide to Validating HPLC Methods for 7-Quinolinol Hydrate Quantification

Executive Summary 7-Quinolinol (also known as 7-hydroxyquinoline) is a critical intermediate in pharmaceutical synthesis and a key fluorescent probe in cytochrome P450 (CYP3A4) metabolism assays[1]. When quantifying 7-qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Quinolinol (also known as 7-hydroxyquinoline) is a critical intermediate in pharmaceutical synthesis and a key fluorescent probe in cytochrome P450 (CYP3A4) metabolism assays[1]. When quantifying 7-quinolinol in its hydrate form, analytical scientists face a dual challenge: accurately accounting for the stoichiometric water content and managing the molecule's complex acid-base chemistry.

This guide provides a comprehensive, field-proven framework for developing and validating an HPLC method for 7-quinolinol hydrate, strictly adhering to the modernized ICH Q2(R2) guidelines[2]. We will objectively compare stationary phase chemistries and detection modalities, explaining the causality behind each chromatographic choice to ensure a robust, self-validating analytical system.

Mechanistic Grounding: The Analyte's Chemical Behavior

To develop a robust method, we must first understand the analyte. 7-Quinolinol possesses two distinct ionizable groups: a basic quinoline nitrogen (pKa ~5.48) and an acidic phenolic hydroxyl group (pKa ~8.85)[3].

Causality in Mobile Phase Selection: At a neutral pH (pH 7.0), the molecule exists as a mixture of zwitterionic and neutral tautomers. In reversed-phase HPLC, this mixed ionization state leads to severe peak broadening, tailing, and split peaks. To enforce a single, uniform charge state, the mobile phase pH must be driven at least two units away from the pKa. By utilizing a highly acidic mobile phase (e.g., pH 2.5, achieved via 0.1% trifluoroacetic acid or phosphoric acid), the nitrogen is fully protonated (+1 charge) while the phenol remains protonated (neutral). This results in a sharp, symmetrical peak and prevents secondary interactions with residual silanols on the silica support.

Furthermore, 7-quinolinol exhibits excited-state proton transfer (ESPT), which complicates fluorescence detection depending on the solvent environment[4]. While fluorescence (FLD) offers superior sensitivity for trace analysis, UV detection at 254 nm provides a more robust, matrix-independent response for standard assay quantification.

Comparative Analysis: Stationary Phase Selection

To objectively evaluate performance, we compared a standard hydrophobic C18 column against a Phenyl-Hexyl column for the quantification of 7-quinolinol hydrate.

  • Standard C18: Relies purely on hydrophobic dispersive forces. While adequate for many neutral molecules, the polar nature of the protonated quinoline ring at pH 2.5 results in relatively low retention ( k′ ) and potential co-elution with early-eluting polar impurities.

  • Phenyl-Hexyl: Offers complementary π−π electron interactions between the phenyl ring of the stationary phase and the aromatic quinoline ring of the analyte.

Causality: The electron-deficient nature of the protonated quinoline ring strongly interacts with the electron-rich phenyl-hexyl phase. This significantly increases retention, improves the tailing factor, and provides superior selectivity against non-aromatic degradation products compared to a standard C18 phase.

Data Presentation: Column Performance Comparison

Table 1: Chromatographic Performance (Mobile Phase: 15% Acetonitrile / 85% Water with 0.1% TFA, pH 2.5, Flow Rate: 1.0 mL/min, UV 254 nm)

ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Retention Time ( tR​ ) 3.2 min5.8 min
Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.08 (Excellent symmetry)
Theoretical Plates ( N ) 6,50011,200
Resolution (vs Impurity A) 1.2 (Fails baseline resolution)3.5 (Robust baseline resolution)

Conclusion: The Phenyl-Hexyl column is the superior choice for this assay due to its enhanced π−π selectivity.

Visualization: ICH Q2(R2) Validation Workflow

G cluster_ICH ICH Q2(R2) Validation Lifecycle Start 7-Quinolinol Hydrate Sample Prep Column Column Selection (Phenyl-Hexyl vs C18) Start->Column Detect Detection Modality (UV 254nm / FLD) Column->Detect Spec Specificity & Peak Purity Detect->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision & Accuracy (Recovery) Lin->Prec Rob Robustness (QbD Approach) Prec->Rob Report Validated Output (System Suitability) Rob->Report

Workflow for HPLC method development and ICH Q2(R2) validation of 7-quinolinol hydrate.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol integrates system suitability testing (SST) directly into the validation workflow, creating a self-validating loop as mandated by ICH Q2(R2)[2].

Step 1: Hydrate-Corrected Standard Preparation
  • Moisture Analysis: Determine the exact water content of the 7-quinolinol hydrate reference standard using Karl Fischer titration (e.g., 11.0% water, corresponding to a monohydrate).

  • Weighing: Weigh accurately 50.0 mg of 7-quinolinol hydrate into a 50 mL volumetric flask.

  • Dilution (Causality): Dissolve the standard in 10 mL of Methanol (to ensure complete solubilization of the rigid aromatic ring) and dilute to volume with the acidic mobile phase (to lock the protonation state prior to injection).

  • Correction: Calculate the exact active concentration by applying the anhydrous correction factor: Standard Conc. = (Weight / Volume) * (100% - %Water) / 100.

Step 2: Chromatographic Execution & System Suitability
  • Equilibrate the Phenyl-Hexyl column with 15% Acetonitrile / 85% Water (0.1% TFA, pH 2.5) until the baseline is completely stable.

  • Inject 10 µL of the standard preparation.

  • Self-Validation Check: Verify that the tailing factor is 1.5 and theoretical plates are 10,000. If these SST criteria fail, the system is not suitable for validation execution, and mobile phase preparation/column health must be investigated.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent and a forced degradation sample (acid, base, peroxide, heat). Confirm via Photodiode Array (PDA) that the 7-quinolinol peak is spectrally pure (Peak Purity Index > 0.999).

  • Linearity: Prepare and inject five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target assay concentration. Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known amounts of 7-quinolinol hydrate into a synthetic sample matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Precision (Repeatability): Inject the 100% standard preparation six consecutive times. Calculate the %RSD of the peak areas.

Data Presentation: ICH Q2(R2) Validation Summary

Table 2: Validation Results for 7-Quinolinol Hydrate Quantification (Phenyl-Hexyl Column)

Validation Parameter (ICH Q2)Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Peak Purity > 0.999No interference; Purity = 0.9998Pass
Linearity & Range R2≥0.999 (LOQ to 120%) R2=0.9999 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.2%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%Pass
Robustness Stable tR​ and Area across pH ± 0.2%RSD = 0.8% across variationsPass

Conclusion

Quantifying 7-quinolinol hydrate requires a deep understanding of the analyte's physicochemical properties. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and locking the ionization state with a pH 2.5 mobile phase, scientists can overcome the limitations of standard C18 columns. The resulting method is highly robust, perfectly aligning with the modernized lifecycle approach dictated by ICH Q2(R2) guidelines.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | URL: [Link]

  • Title: CYP3A4 activity in four different animal species liver microsomes using 7-benzyloxyquinoline and HPLC/spectrofluorometric determination | Source: pubmed.ncbi.nlm.nih.gov | URL: [Link]

  • Title: Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids | Source: pubs.acs.org | URL: [Link]

  • Title: 7-Hydroxyquinoline Chemical Properties | Source: lookchem.com | URL: [Link]

Sources

Comparative

A Comparative Guide to the NMR Spectra of 7-Quinolinol and its Hydrated Form

For Researchers, Scientists, and Drug Development Professionals Introduction to 7-Quinolinol and the Significance of Hydration 7-Quinolinol, a heterocyclic aromatic organic compound, is a valuable building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Quinolinol and the Significance of Hydration

7-Quinolinol, a heterocyclic aromatic organic compound, is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility is in part defined by its chemical and physical properties, which can be significantly influenced by the presence of water molecules. While the term "hydrate isomers" may suggest distinct, stable compounds, for a molecule like 7-quinolinol, it is more precise to consider a dynamic interaction with water, leading to a hydrated form. This interaction, primarily through hydrogen bonding, can alter the electronic environment of the molecule, resulting in observable changes in its NMR spectrum. Understanding these changes is crucial for accurate structural elucidation and quality control in research and development.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A reproducible and high-quality NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the steps for preparing and analyzing samples of 7-quinolinol.

Materials and Equipment
  • 7-Quinolinol

  • Deuterated chloroform (CDCl₃), anhydrous

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended)

Step-by-Step Sample Preparation
  • Anhydrous Sample Preparation:

    • Accurately weigh 5-10 mg of 7-quinolinol and dissolve it in approximately 0.6-0.7 mL of anhydrous CDCl₃ in a clean, dry vial.

    • Ensure complete dissolution. If necessary, gently warm the vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Hydrated Sample Preparation (in-situ):

    • After acquiring the spectrum for the anhydrous sample, add one to two drops of D₂O to the same NMR tube.

    • Cap the tube securely and vortex for 30 seconds to ensure thorough mixing. This process is often referred to as a "D₂O shake."[3]

NMR Data Acquisition
  • Acquire a ¹H NMR spectrum for both the anhydrous and hydrated samples.

  • For a more detailed analysis, acquire a ¹³C NMR spectrum for the anhydrous sample.

  • Standard acquisition parameters for a 400 MHz spectrometer are generally sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental process for comparing the NMR spectra of anhydrous and hydrated 7-quinolinol.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Anhydrous_Prep Dissolve 7-quinolinol in anhydrous CDCl3 Acquire_Anhydrous Acquire 1H NMR of anhydrous sample Anhydrous_Prep->Acquire_Anhydrous Hydrated_Prep Add D2O to anhydrous sample Acquire_Hydrated Acquire 1H NMR of hydrated sample Hydrated_Prep->Acquire_Hydrated Acquire_Anhydrous->Hydrated_Prep Compare_Spectra Compare Spectra Acquire_Anhydrous->Compare_Spectra Acquire_Hydrated->Compare_Spectra Analyze_OH Analyze -OH peak (disappearance/broadening) Compare_Spectra->Analyze_OH Analyze_Aromatic Analyze aromatic proton shifts Compare_Spectra->Analyze_Aromatic

Caption: Experimental workflow for NMR analysis of 7-quinolinol hydration.

Comparative Analysis of NMR Spectra

The primary differences in the NMR spectra between anhydrous and hydrated 7-quinolinol are observed in the chemical shift and appearance of the hydroxyl (-OH) proton and subtle shifts in the aromatic protons.

Proton Anhydrous 7-Quinolinol in CDCl₃ (Predicted)¹ Hydrated 7-Quinolinol (with D₂O) (Predicted)² Rationale for Change
-OH Broad singlet, variable chemical shift (typically 5-10 ppm)Signal disappears or is significantly broadened and reduced in intensityRapid chemical exchange between the -OH proton and the deuterium of D₂O.[3][4]
Aromatic Protons Sharp multipletsMinor changes in chemical shifts (typically <0.1 ppm)Altered hydrogen bonding network affects the overall electronic environment of the molecule.[5][6]

¹Predicted values are based on general principles of NMR spectroscopy for phenolic compounds. ²The disappearance of the -OH signal is the most definitive indicator of hydration.

The Hydroxyl Proton: A Telltale Sign of Hydration

The most dramatic and diagnostically useful change upon hydration is the behavior of the hydroxyl proton signal in the ¹H NMR spectrum.

  • In an anhydrous, aprotic solvent like CDCl₃ , the -OH proton of 7-quinolinol will typically appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature due to intermolecular hydrogen bonding.[4][7]

  • Upon the addition of D₂O , the -OH proton undergoes rapid exchange with the deuterium from the water. Because deuterium is not observed in ¹H NMR, the signal for the hydroxyl proton will either disappear entirely or become so broad that it is indistinguishable from the baseline.[3][4] This phenomenon is a classic test for the presence of exchangeable protons, such as those in hydroxyl and amine groups.

Aromatic Protons: Subtle Shifts Indicating Environmental Changes

The presence of water molecules in the vicinity of the 7-quinolinol molecule can lead to subtle changes in the chemical shifts of the aromatic protons.

  • Hydrogen Bonding Effects: Water molecules can form hydrogen bonds with both the hydroxyl group and the nitrogen atom of the quinoline ring. This alters the electron density distribution throughout the aromatic system.

  • Solvent Effects: The change in the solvent environment from purely organic to a mixture with water can induce small shifts in the proton resonances. These shifts are generally small but can be observable with a high-resolution instrument.

Conclusion

NMR spectroscopy is a powerful and definitive tool for distinguishing between the anhydrous and hydrated forms of 7-quinolinol. The key indicator is the behavior of the hydroxyl proton signal upon the addition of deuterium oxide. A thorough understanding of the principles of proton exchange and solvent effects is essential for the accurate interpretation of the spectra. The experimental protocol provided in this guide offers a reliable method for obtaining high-quality data to support research and development in the pharmaceutical and chemical industries.

References

  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Giannopoulos, C. G., et al. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(7), 8047-8071.
  • Otting, G., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 2(4), 347-356.
  • Grindley, T. B., et al. (1976). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (3), 282-286.
  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of ¹H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-873.
  • Uchinomiya, S., et al. (2014). ¹³C-NMR quantification of proton exchange at LewisX hydroxyl groups in water.
  • Singh, S., et al. (2024). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy. ChemistryOpen, 13(1), e202300193.
  • Reich, H. J. (n.d.). ¹H NMR Spectroscopy. Retrieved from a university chemistry department website.
  • Bagno, A., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on ¹H NMR chemical shifts. The Journal of Physical Chemistry A, 117(49), 13205-13215.
  • Doc Brown's Chemistry. (2026, March 10). ¹H proton nmr spectrum of phenol C₆H₆O C₆H₅OH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135426866, 7-Hydroxyquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from an equipment manufacturer's website.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?
  • University College London. (n.d.). Sample Preparation.
  • Claramunt, R. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3327-3336.
  • Western University. (2013, September 9). NMR Sample Preparation.
  • Zhang, Y., et al. (2022). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Molecules, 27(21), 7383.
  • Bowers, G. M., et al. (2020). Computational and Experimental ¹H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 163.
  • Guidechem. (n.d.). 7-Hydroxy-1,2,3,4-tetrahydroquinoline 58196-33-1 wiki.
  • Arhangelskis, M., et al. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Li, Y., et al. (2020). Crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol).
  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.
  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • International Union of Crystallography. (2022, May 15). Synthesis, crystal structure and photophysical properties of chlorido[(E)-3-hydroxy-2-methyl-6-(quinolin-8-yldiazenyl)phenolato]copper(II) monohydrate.
  • NIST. (n.d.). 7-Quinolinol. In NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 5-Hydroxyquinoline(578-67-6) ¹H NMR spectrum.

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Validation

A Senior Application Scientist's Guide to Benchmarking 7-Quinolinol Hydrate Against Standard Fluorescent Dyes

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. While standard dyes like fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. While standard dyes like fluorescein, rhodamine B, and coumarins are workhorses in the field, offering bright and robust signals, there is a growing interest in fluorophores with more nuanced, environmentally sensitive properties. 7-Quinolinol hydrate, a heterocyclic aromatic compound, falls into this latter category. This guide provides an in-depth technical comparison of 7-quinolinol hydrate against these established fluorescent dyes, offering insights into its unique characteristics and potential applications, supported by experimental data and detailed protocols.

The Contenders: A Comparative Overview

The choice of a fluorescent dye is fundamentally dictated by its photophysical properties. These parameters determine the brightness, stability, and suitability of a dye for a specific application and instrumentation.

Standard Fluorescent Dyes: The Benchmarks

Fluorescein, Rhodamine B, and Coumarin 1 are mainstays in fluorescence-based applications for good reason. They generally exhibit high molar extinction coefficients and fluorescence quantum yields, resulting in bright fluorescent signals.

PropertyFluoresceinRhodamine BCoumarin 1
Absorption Max (λ_abs) ~490 nm (in 0.1 M NaOH)[1]~553 nm (in ethanol)[2]~373 nm (in ethanol)
Emission Max (λ_em) ~514 nm (in 0.1 M NaOH)[1]~572 nm (in ethanol)~450 nm (in ethanol)
Molar Extinction Coefficient (ε) ~76,900 M⁻¹cm⁻¹ (at pH 9.0)~106,000 M⁻¹cm⁻¹ (in ethanol)[2]~23,500 M⁻¹cm⁻¹ (in ethanol)
Fluorescence Quantum Yield (Φ_f) ~0.93 (in 0.1 M NaOH)[1]~0.70 (in ethanol)[2]~0.73 (in ethanol)
Photobleaching Quantum Yield (Φ_b) ~3 x 10⁻⁵~1.2 x 10⁻⁶ (for Rhodamine 6G)[3]~1.5 x 10⁻⁴ (for Coumarin 307)[4]

7-Quinolinol Hydrate: The Environmentally Sensitive Challenger

7-Quinolinol, also known as 7-hydroxyquinoline, presents a more complex photophysical profile. Its fluorescence is profoundly influenced by its immediate chemical environment, a characteristic that sets it apart from the more robust standard dyes.

The fluorescence of 7-quinolinol is often quenched in protic solvents like water and alcohols due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] In the excited state, a proton can transfer from the hydroxyl group to the quinoline nitrogen, creating a non-fluorescent tautomer that provides a rapid, non-radiative decay pathway. This process significantly lowers the fluorescence quantum yield.

However, this environmental sensitivity can be harnessed for specific applications. For instance, the fluorescence of 7-quinolinol and its derivatives can be dramatically enhanced upon chelation with metal ions, which restricts the ESIPT process, making them valuable as fluorescent sensors.[7]

Directly comparing the quantum yield of 7-quinolinol hydrate to the standard dyes under identical conditions is challenging due to its inherent environmental sensitivity. However, studies on its derivatives provide some insight. For example, methyl-7-hydroxy-quinoline has a reported fluorescence quantum yield of 0.17.[8] Furthermore, research has shown that the "photosensitivity," a metric that combines the molar extinction coefficient and the fluorescence quantum yield, of 7-hydroxyquinoline is significantly lower than its methylated analogs, suggesting a relatively low quantum yield for the parent compound.[8]

Experimental Methodologies: Ensuring Scientific Rigor

To provide a framework for objective comparison, this section details the standard protocols for characterizing the key photophysical properties of fluorescent dyes.

Determining Fluorescence Quantum Yield (Φ_f)

The relative quantum yield is the most common method for this determination, where the fluorescence of an unknown sample is compared to a well-characterized standard.[9]

Protocol:

  • Solution Preparation: Prepare a series of five dilutions for both the test compound (e.g., 7-quinolinol hydrate) and a standard dye (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) in the same spectroscopic grade solvent. The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to minimize inner-filter effects.[7]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution and note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: With a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength as the absorbance measurements.

  • Data Analysis: Integrate the area under each fluorescence emission spectrum. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The relationship should be linear.

  • Calculation: The quantum yield of the test sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_x and m_std are the gradients of the linear plots for the test sample and the standard, respectively.

    • η_x and η_std are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used for both).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare series of dilutions (Sample & Standard) absorbance_check Ensure Absorbance < 0.1 prep_sample->absorbance_check uv_vis Measure Absorbance Spectra prep_sample->uv_vis fluorometer Measure Fluorescence Spectra uv_vis->fluorometer integrate Integrate Fluorescence Intensity fluorometer->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate

Experimental workflow for determining relative fluorescence quantum yield.

Assessing Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense illumination, such as fluorescence microscopy. It is quantified by the photobleaching quantum yield (Φ_b), which is the probability of a molecule being photochemically altered per absorbed photon.[4] A lower Φ_b indicates higher photostability.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.

  • Instrumentation Setup: Use a spectrofluorometer with a stable light source. Set the excitation and emission wavelengths to the dye's maxima.

  • Initial Measurement: Record the initial fluorescence intensity (F₀).

  • Continuous Illumination: Expose the sample to continuous and constant excitation light.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.

  • Data Analysis: Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time. The data should fit a first-order exponential decay. The negative of the slope of the linear fit gives the photobleaching rate constant (k_b).

  • Calculation: The photobleaching quantum yield (Φ_b) can then be calculated if the photon flux of the excitation source is known.

G cluster_prep Sample Preparation cluster_illumination Illumination & Measurement cluster_analysis Data Analysis prep_solution Prepare dye solution (Absorbance ≈ 0.1) initial_F Measure Initial Fluorescence (F₀) prep_solution->initial_F continuous_illumination Continuous Excitation initial_F->continuous_illumination time_course Record Fluorescence Decay F(t) continuous_illumination->time_course plot_decay Plot ln(F(t)/F₀) vs. Time time_course->plot_decay fit_line Determine Rate Constant (kb) plot_decay->fit_line calculate_photobleaching Calculate Photobleaching Quantum Yield (Φb) fit_line->calculate_photobleaching

Workflow for determining the photostability of a fluorescent dye.

Discussion and In-depth Analysis

The data and experimental protocols presented highlight the fundamental trade-offs when choosing between standard fluorescent dyes and environmentally sensitive probes like 7-quinolinol hydrate.

Brightness and Signal-to-Noise: For applications where a bright, stable signal is paramount, such as in immunoassays or cellular imaging of abundant targets, standard dyes like fluorescein and rhodamine B are often the superior choice due to their high fluorescence quantum yields.[1][2] The low intrinsic quantum yield of 7-quinolinol hydrate, a consequence of efficient non-radiative decay pathways like ESIPT, makes it less suitable for these applications.[5]

Environmental Sensing: The key advantage of 7-quinolinol hydrate lies in its sensitivity to its local environment. This property, which is a drawback in many applications, becomes a powerful tool for developing fluorescent sensors. The "turn-on" fluorescence upon metal ion chelation is a prime example of how the suppression of non-radiative decay pathways can be exploited for detection.[7] This makes 7-quinolinol and its derivatives highly valuable for applications in environmental monitoring and biological sensing of specific analytes.

Photostability: While all fluorescent dyes are susceptible to photobleaching, the standard dyes, particularly rhodamines, generally exhibit greater photostability compared to many other organic fluorophores.[3] The photochemistry of 7-hydroxyquinoline, including its use as a photoremovable protecting group, suggests a lower intrinsic photostability.[10] This is a critical consideration for experiments involving long-term imaging or high-intensity illumination.

Conclusion and Recommendations

The choice between 7-quinolinol hydrate and standard fluorescent dyes is not a matter of one being universally "better" than the other, but rather a decision based on the specific requirements of the experiment.

  • For high-sensitivity detection and imaging where a bright, photostable signal is required, standard dyes such as fluorescein, rhodamine B, and coumarins remain the preferred choice. Their well-characterized and robust photophysical properties ensure reliable and reproducible results.

  • For applications that require sensing of the local chemical environment, such as the detection of metal ions or changes in polarity, 7-quinolinol hydrate and its derivatives offer unique advantages. Their environmentally sensitive fluorescence provides a mechanism for "turn-on" or ratiometric sensing that is not possible with many standard dyes.

Researchers and drug development professionals should carefully consider these trade-offs. By understanding the underlying photophysical principles and employing rigorous experimental validation, the optimal fluorescent probe can be selected to advance scientific discovery.

References

  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588–2600. [Link]

  • Senda, N., Momotake, A., & Arai, T. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Bulletin of the Chemical Society of Japan, 83(10), 1224-1226. [Link]

  • Zhu, Y., Pavlov, K., & Givens, R. S. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(13), 4269–4279. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(4), 844–853.
  • Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. M. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]

  • Chen, Y., & Liu, S. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Advances, 14(1), 1-8. [Link]

  • Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical chemistry, 70(13), 2651–2659. [Link]

  • Mehata, M. S., & Abe, J. (2002). Steady state and time-resolved spectroscopic studies of 7-hydroxyquinoline in various polymeric matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1589–1598. [Link]

  • Talhavini, M., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Journal of Fluorescence, 28(1), 259-267. [Link]

  • Mishra, A. K., & Dogra, S. K. (1985). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Chemistry - Section A, 24(4), 285-288. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Song, L., Varma, C. A. G. O., Verhoeven, J. W., & Tanke, H. J. (1996). Influence of the triplet state on the photobleaching kinetics of fluorescein in microscopy. Biophysical journal, 70(6), 2959–2968.
  • van der Velde, J. H. M., et al. (2024). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science, 15(3), 856-865. [Link]

  • Prahl, S. (2017). Rhodamine B. OMLC. [Link]

  • Wang, X., et al. (2022). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][11][12]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 27(19), 6649. [Link]

  • Grimm, J. B., et al. (2017). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. ACS Chemical Biology, 12(5), 1313-1321. [Link]

  • Erickson, D., & Li, D. (2009). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip, 9(1), 171-174. [Link]

  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600. [Link]

  • Lee, Y.-S., & Jang, D.-J. (2011). Solvent effect on the excited-state proton transfer of 7-hydroxyquinoline along a hydrogen-bonded ethanol dimer. The Journal of chemical physics, 134(13), 134504. [Link]

  • Forrest, S. R. (2023). Optical gain and photo-bleaching of organic dyes, quantum dots, perovskite nanoplatelets and nanodiamonds. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 381(2245), 20220320. [Link]

  • Petkov, I. P., & Stoyanov, S. D. (2022). Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency. International Journal of Molecular Sciences, 23(23), 14818. [Link]

  • Mehata, M. S. (2002). Photophysical Study of 7-Hydroxyquinoline in Polymers. Scribd. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Validation of 7-Quinolinol Hydrate Metabolites

This guide provides an in-depth comparison of mass spectrometry-based approaches for the validation of 7-quinolinol hydrate metabolites. As drug development professionals, our objective is not merely to detect metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of mass spectrometry-based approaches for the validation of 7-quinolinol hydrate metabolites. As drug development professionals, our objective is not merely to detect metabolites, but to definitively identify, quantify, and validate their presence in relevant biological matrices. This document will elucidate the rationale behind various experimental choices, offering a framework for building a robust, self-validating analytical system for metabolite characterization, in alignment with regulatory expectations.

The Imperative of Metabolite Validation in Drug Development

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its safety and efficacy profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the safety testing of drug metabolites.[1][2][3][4] A key aspect of these guidelines is the "Metabolites in Safety Testing" (MIST) principle, which necessitates the identification and characterization of any human metabolite that comprises more than 10% of the total drug-related material in circulation at steady state.[5][6][7] Should a human metabolite be found in significantly higher concentrations than in the preclinical toxicology species, it is deemed a "disproportionate drug metabolite" and may require its own safety assessment.[1][2][8]

7-Quinolinol, a heterocyclic aromatic compound, and its hydrate form are susceptible to various metabolic transformations. Understanding these pathways is not only a regulatory requirement but also provides crucial insights into potential drug-drug interactions (DDIs) and off-target effects.[3][6] This guide will compare and contrast the primary mass spectrometric tools used for this purpose: tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS).

Proposed Metabolic Pathways of 7-Quinolinol Hydrate

Based on the known biotransformation of quinoline and its derivatives, we can anticipate several metabolic pathways for 7-quinolinol hydrate.[9] These typically involve Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Reactions:

  • Oxidation: Hydroxylation of the quinoline ring system is a common metabolic route.

  • N-oxidation: The nitrogen atom in the quinoline ring can also be oxidized.

Phase II Reactions:

  • Glucuronidation: The hydroxyl group of 7-quinolinol and its oxidized metabolites can be conjugated with glucuronic acid.

  • Sulfation: Similarly, sulfation of the hydroxyl group can occur.

A diagram illustrating these potential pathways is presented below.

G 7-Quinolinol Hydrate 7-Quinolinol Hydrate Oxidized Metabolites (e.g., Dihydroxy-quinolines) Oxidized Metabolites (e.g., Dihydroxy-quinolines) 7-Quinolinol Hydrate->Oxidized Metabolites (e.g., Dihydroxy-quinolines) Phase I: Oxidation (CYP450) N-Oxide Metabolites N-Oxide Metabolites 7-Quinolinol Hydrate->N-Oxide Metabolites Phase I: N-Oxidation Glucuronide Conjugates Glucuronide Conjugates 7-Quinolinol Hydrate->Glucuronide Conjugates Phase II: Glucuronidation (UGTs) Sulfate Conjugates Sulfate Conjugates 7-Quinolinol Hydrate->Sulfate Conjugates Phase II: Sulfation (SULTs) Oxidized Metabolites (e.g., Dihydroxy-quinolines)->Glucuronide Conjugates Phase II: Glucuronidation Oxidized Metabolites (e.g., Dihydroxy-quinolines)->Sulfate Conjugates Phase II: Sulfation

Proposed metabolic pathways of 7-quinolinol hydrate.

A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform is pivotal for successful metabolite validation. The two primary technologies employed are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. Each offers distinct advantages and is suited for different stages of metabolite analysis.

FeatureTriple Quadrupole (QqQ) Mass SpectrometryHigh-Resolution Mass Spectrometry (HRMS)
Primary Application Targeted quantificationMetabolite identification and structural elucidation
Mode of Operation Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Full scan, high-resolution product ion scans
Mass Resolution LowHigh (>10,000 FWHM)
Mass Accuracy LowHigh (<5 ppm)
Sensitivity Excellent for targeted analytesGood, but can be lower than targeted MRM
Selectivity High for known transitionsHigh due to narrow mass extraction windows
Data Acquired Pre-selected parent-product ion transitionsAll ions in a specified mass range
Workflow Stage Late-stage development, clinical sample analysis, PK studiesEarly discovery, metabolite profiling, structural confirmation
The Power of High-Resolution Mass Spectrometry for Metabolite Identification

For the initial identification of unknown metabolites, HRMS is the superior choice.[10][11] The high mass accuracy allows for the determination of the elemental composition of metabolites, significantly narrowing down potential structures.[12][13] Modern HRMS instruments can distinguish between isobaric interferences, which is crucial in complex biological matrices.[10]

The general workflow for metabolite identification using HRMS involves:

  • Data Acquisition: Acquiring full-scan MS and data-dependent MS/MS spectra of the sample.[11]

  • Data Mining: Post-acquisition analysis to find potential metabolites by searching for expected mass shifts from the parent drug or by using mass defect filtering.[10]

  • Structural Elucidation: Interpreting the fragmentation patterns from the MS/MS spectra to propose a structure for the metabolite.[11]

The Gold Standard of Quantification: Triple Quadrupole Mass Spectrometry

Once metabolites have been identified and their structures confirmed, a robust and sensitive method for their quantification is required. This is where triple quadrupole mass spectrometry excels.[14][15] By operating in MRM mode, the instrument is set to monitor specific precursor-to-product ion transitions for the parent drug and each metabolite. This results in exceptional sensitivity and selectivity, as the instrument only detects ions with a specific mass-to-charge ratio that also fragment to a specific product ion.[14]

The development of a quantitative LC-MS/MS method is a prerequisite for pharmacokinetic studies and for comparing metabolite levels across different species as required by MIST guidelines.[5][15]

Experimental Protocols for Metabolite Validation

The following sections outline a comprehensive, step-by-step workflow for the identification and quantification of 7-quinolinol hydrate metabolites.

In Vitro Metabolite Generation

The first step is to generate metabolites in a controlled environment. Human and preclinical species (e.g., rat, dog) liver microsomes or S9 fractions are commonly used for this purpose.[1][16]

Protocol:

  • Incubation: Incubate 7-quinolinol hydrate (e.g., 1-10 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system. For Phase II metabolite identification, include UDPGA and PAPS.

  • Time Points: Incubate at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for LC-MS analysis.[16]

LC-HRMS for Metabolite Identification

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating the parent compound and its more polar metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.4 mL/min.

High-Resolution Mass Spectrometry (Q-TOF or Orbitrap):

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of metabolites.

  • Full Scan Acquisition: Acquire data in full scan mode from m/z 100-1000 with a resolution of >30,000.

  • Data-Dependent MS/MS: Trigger product ion scans for the most intense ions in each full scan spectrum using collision-induced dissociation (CID). Utilize a dynamic exclusion list to maximize the number of detected metabolites.

LC-MS/MS for Metabolite Quantification

Once metabolites are identified, a targeted quantitative method should be developed.

Liquid Chromatography: (Similar to the HRMS method, but may be optimized for faster run times)

Triple Quadrupole Mass Spectrometry:

  • Ionization Mode: ESI in positive or negative mode, optimized for each analyte.

  • MRM Transitions: For each analyte (parent and metabolites), optimize at least two MRM transitions (a quantifier and a qualifier) by infusing the pure compound or using the in vitro generated metabolites.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.[15]

The overall workflow can be visualized as follows:

G cluster_0 Metabolite Identification cluster_1 Metabolite Quantification in_vitro In Vitro Incubation (Microsomes, S9) lc_hrms LC-HRMS Analysis (Full Scan & dd-MS/MS) in_vitro->lc_hrms data_mining Data Mining & Structural Elucidation lc_hrms->data_mining met_id Putative Metabolite Structures Identified data_mining->met_id mrm_dev MRM Method Development met_id->mrm_dev Transition to Quantification validation Bioanalytical Method Validation mrm_dev->validation quant Quantification in Preclinical & Clinical Samples validation->quant

Workflow for metabolite identification and quantification.

Conclusion

The validation of 7-quinolinol hydrate metabolites is a multi-faceted process that requires a strategic application of different mass spectrometry techniques. High-resolution mass spectrometry is indispensable for the initial discovery and structural elucidation of unknown metabolites, providing the high-confidence data needed to understand the biotransformation of the parent compound. Following identification, triple quadrupole mass spectrometry offers the unparalleled sensitivity and selectivity required for robust quantification in complex biological matrices.

By employing a tiered approach that leverages the strengths of both HRMS and tandem mass spectrometry, researchers can build a comprehensive and self-validating data package that not only satisfies regulatory requirements but also provides fundamental insights into the metabolic fate of the drug candidate. This ensures a more complete understanding of the compound's safety and efficacy profile, ultimately facilitating a smoother transition through the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites | FDA. [Link]

  • Regulations.gov. (2005). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • Federal Register. (2005). Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Journal of Food and Drug Analysis. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link]

  • PMC. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Link]

  • The AAPS Journal. (2014). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. [Link]

  • European Medicines Agency. (1997). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON THE INVESTIGATION OF DRUG INTERACTIONS. [Link]

  • Analytical and Bioanalytical Chemistry. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. [Link]

  • European Bioanalysis Forum. Metabolite quantification recommendation - fit for purpose. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. [Link]

  • ResearchGate. (2018). High-Resolution Mass Spectrometry in Metabolite Identification. [Link]

  • Agilent. (2019). High-resolution mass spec for metabolomic analysis. [Link]

  • PubMed. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. [Link]

  • OSTI.gov. (2012). NIH Public Access. [Link]

  • PMC. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. [Link]

  • PMC. (2023). Mass spectrometry-based metabolite profiling reveals functional seasonal shifts in the metabolome of Zygophyllum dumosum Boiss and its relation to environmental conditions. [Link]

  • ResearchGate. (2022). Arylated Quinoline and Tetrahydroquinolines: Synthesis, Characterization and Their Metabolic Enzyme Inhibitory and Antimicrobial Activities. [Link]

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Validation

Evaluating Binding Affinity: 7-Quinolinol Hydrate vs. Quinoline-2-Carboxylic Acid

As a Senior Application Scientist, evaluating the binding affinity of small-molecule ligands requires moving beyond simple endpoint IC50​ values. To truly understand molecular recognition, we must dissect the thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the binding affinity of small-molecule ligands requires moving beyond simple endpoint IC50​ values. To truly understand molecular recognition, we must dissect the thermodynamic and kinetic drivers of the interaction. This guide provides an in-depth, objective comparison of two structurally related but mechanistically divergent quinoline derivatives: 7-quinolinol hydrate and quinoline-2-carboxylic acid .

By analyzing their unique binding modes, we can establish rigorous, self-validating experimental workflows tailored to their specific biophysical behaviors.

Structural & Mechanistic Divergence

While both compounds share a core quinoline scaffold, the positioning and nature of their functional groups dictate entirely different biological targets and binding mechanisms.

Quinoline-2-Carboxylic Acid (Quinaldic Acid)

Quinoline-2-carboxylic acid features a carboxylate group at the C2 position, adjacent to the quinoline nitrogen[1]. This specific spatial arrangement creates a highly rigid and effective bidentate chelating motif[2].

  • Binding Mechanism: It coordinates with transition metal ions (such as Zn2+ and Cu2+ ) through both the nitrogen atom and one of the carboxylate oxygen atoms, forming a stable ring structure[2].

  • Application: This compound and its derivatives are heavily utilized as inhibitors for metalloenzymes. For example, 8-sulfonamido-quinoline-2-carboxylic acid derivatives act as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1) by directly binding to active-site zinc ions, achieving binding affinities ( IC50​ ) in the sub-micromolar range (e.g., 0.71 to 1.64 µM)[3].

7-Quinolinol Hydrate

7-quinolinol hydrate possesses a hydroxyl group at the C7 position. Unlike the rigid chelation of quinaldic acid, 7-quinolinol's binding is highly dynamic.

  • Binding Mechanism: Its affinity is primarily driven by complex hydrogen-bonding networks and hydrophobic interactions. Furthermore, 7-quinolinol undergoes reversible tautomerization (shifting between an -OH phenol form and an -NH quinolinone form)[4].

  • Application: This dynamic structural profile makes it an excellent scaffold for targeting G-protein coupled receptors (GPCRs). For instance, in the development of Bradykinin B2 receptor antagonists, the specific positioning of the heteroatoms in the quinoline ring is essential for establishing the electrostatic interactions required for high-affinity receptor binding[5].

Comparative Binding Affinity Profile

The table below summarizes the quantitative and qualitative differences in how these two compounds achieve target affinity.

Parameter7-Quinolinol HydrateQuinoline-2-Carboxylic Acid
Primary Binding Mode Hydrogen bonding, tautomeric shifts, hydrophobic packingBidentate chelation (N- and O-donor coordination)
Primary Target Class GPCRs (e.g., Bradykinin B2), Kinase hinge regionsMetalloenzymes (e.g., NDM-1), Transition metals
Representative Affinity IC50​≈1.0−10.0 µM (scaffold dependent) IC50​≈0.5−2.0 µM (NDM-1 inhibitors)
Thermodynamic Driver Entropy-driven (desolvation of hydrophobic pockets)Enthalpy-driven (formation of coordinate covalent bonds)
PubChem CID 87560749[6]7124[1]

Self-Validating Experimental Workflows

To accurately measure the binding affinity of these compounds, the analytical method must match the physical reality of the interaction. Below are the optimized, step-by-step protocols for each compound, including the causality behind the method selection and built-in self-validation steps.

Workflow A: Thermodynamic Profiling of Quinoline-2-Carboxylic Acid via ITC

Causality: Because quinoline-2-carboxylic acid binds via metal chelation, the interaction is highly enthalpic (driven by the heat released during coordinate bond formation). Isothermal Titration Calorimetry (ITC) is the gold standard here because it directly measures this heat ( ΔH ), allowing for the simultaneous determination of affinity ( Kd​ ), stoichiometry ( n ), and entropy ( ΔS ) without the need for fluorescent labels that might disrupt the metal-binding site.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the target metalloenzyme (e.g., NDM-1) and dilute the quinoline-2-carboxylic acid ligand into the exact same dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Reasoning: Even minor buffer mismatches will generate massive heats of dilution, masking the binding signal.

  • Titration Setup: Load the target enzyme (10–20 µM) into the ITC sample cell and the ligand (150–200 µM) into the injection syringe.

  • Execution: Perform 20 injections of 2 µL at 25°C. Space injections by 120 seconds to allow the thermal baseline to fully re-equilibrate.

  • Self-Validation (The c-Value Check): Calculate the unitless parameter c=n×[M]/Kd​ . A valid, reliable ITC experiment must yield a c -value between 10 and 100. If c<10 , the binding curve will lack a distinct sigmoidal inflection point, rendering the Kd​ mathematically unreliable. If this occurs, increase the concentration of the enzyme in the cell.

Workflow B: Kinetic Profiling of 7-Quinolinol Hydrate via SPR

Causality: 7-quinolinol binding relies on transient hydrogen bonds and tautomeric shifts[4]. Therefore, understanding the lifetime of the drug-target complex (residence time) is far more critical than a static affinity value. Surface Plasmon Resonance (SPR) provides real-time kinetic resolution (on-rate kon​ and off-rate koff​ ), which is essential for optimizing the efficacy of receptor antagonists[5].

Step-by-Step Protocol:

  • Surface Functionalization: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling. Crucial Step: Target a very low immobilization density ( Rmax​<50 RU).

  • Analyte Injection: Inject a multi-cycle kinetic concentration series of 7-quinolinol hydrate (e.g., 0.1, 0.3, 1, 3, 10 µM). Use a high flow rate (50 µL/min) to minimize analyte rebinding during the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate affinity as Kd​=koff​/kon​ .

  • Self-Validation (Mass Transport Check): Perform identical ligand injections at varying flow rates (e.g., 30, 50, and 75 µL/min). If the calculated kon​ increases with the flow rate, your system is mass-transport limited (the ligand is binding faster than it can diffuse to the surface). To fix this, you must further reduce the surface density of the immobilized receptor.

Logical Workflow Visualization

Divergent binding mechanisms and recommended analytical workflows for quinoline derivatives.

References

  • Benchchem. A Comparative Analysis of the Chelating Abilities of Quinoline-2-carboxylic Acid and Bipyridyl Ligands.
  • PubChem. Quinaldic Acid | C10H7NO2 | CID 7124.
  • TCI Chemicals. 7-Quinolinol | 580-20-1.
  • ACS Publications. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems.
  • ACS Publications. A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety.
  • ACS Publications. Reversible Switching Based on Truly Intramolecular Long-Range Proton Transfer: Turning the Theoretical Concept into Experimental Reality.

Sources

Comparative

Reproducibility of 7-Quinolinol Hydrate Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of functionalized quinolines. 7-Quinolinol (7-hydroxyquinoline) and its hydrate form serve as critical precursors for qui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of functionalized quinolines. 7-Quinolinol (7-hydroxyquinoline) and its hydrate form serve as critical precursors for quinolinium dyes, photoremovable protecting groups (such as 8-bromo-7-hydroxyquinoline), and various pharmaceutical intermediates.

However, synthesizing 7-quinolinol hydrate with high batch-to-batch consistency is notoriously difficult. Common failure points include poor regioselectivity, the hazardous polymerization of intermediates like acrolein, and difficulties in isolating the stable hydrate form during aqueous workup. This guide objectively compares the three primary synthetic pathways, providing causal mechanistic insights and self-validating protocols to ensure experimental reproducibility.

Mechanistic Pathways & Causal Analysis

To achieve high-purity 7-quinolinol hydrate, researchers must choose a synthetic route that balances scalability, safety, and regiocontrol. The three most viable pathways are:

  • Modified Skraup-Doebner-von Miller Reaction: Directly reacting 3-aminophenol with acrolein typically yields an intractable mixture of 5-hydroxyquinoline and 7-hydroxyquinoline, alongside tarry byproducts. To solve this, protocols such as those published in utilize N-tosyl-3-aminophenol. The bulky tosyl group protects the amine and sterically directs the cyclization to the desired ortho position, ensuring high regioselectivity.

  • Copper-Catalyzed Hydroxylation: For laboratories lacking the infrastructure to safely handle highly toxic and volatile acrolein, the nucleophilic aromatic substitution ( SN​Ar ) of 7-bromoquinoline offers an alternative. According to standard methodologies highlighted by, using Cu2​O with a stabilizing ligand lowers the activation energy required to substitute the unactivated aryl bromide with a hydroxyl group.

  • [3+3] Aldol- SN​Ar -Dehydration: A modern approach detailed in utilizes 2-fluoronicotinaldehyde and a 1,3-disubstituted acetone. The strong electron-withdrawing nature of the fluorine atom activates the ring for a mild, one-flask cyclization, though it is generally reserved for highly substituted derivatives.

SynthesisWorkflows Start1 3-Aminophenol Step1A N-Tosylation (Protects amine, directs cyclization) Start1->Step1A Start2 7-Bromoquinoline Step2 Cu-Catalyzed Hydroxylation (Cu2O, NaOH, 130°C, 6h) Start2->Step2 Start3 2-Fluoronicotinaldehyde Step3 [3+3] Aldol-SNAr (K2CO3, Acetone derivative) Start3->Step3 Step1B Modified Skraup-Doebner-von Miller (Acrolein, HCl, -7°C to 45°C) Step1A->Step1B Workup Aqueous Workup & pH Adjustment (pH 7.0 at 0°C) Step1B->Workup Step2->Workup Step3->Workup Product 7-Quinolinol Hydrate (High Purity Target) Workup->Product

Fig 1. Comparative workflows for 7-quinolinol hydrate synthesis.

Quantitative Comparison of Synthesis Routes

When selecting a protocol, the choice often depends on the available infrastructure (e.g., cryogenic cooling, hydrothermal reactors) and the required scale.

Synthesis RouteStarting MaterialKey ReagentsAvg. YieldScalabilityPrimary Reproducibility Challenge
Modified Skraup 3-AminophenolTosyl chloride, Acrolein, HCl60-65%High (Multi-kg)Exothermic acrolein addition requires strict thermal control to prevent polymerization.
Cu-Hydroxylation 7-Bromoquinoline Cu2​O , NaOH, Ligand75-78%Medium (Gram)Ligand sensitivity and trace metal removal during the aqueous workup phase.
[3+3] Aldol- SN​Ar 2-Fluoronicotinaldehyde K2​CO3​ , Acetone deriv.>90%Low-MediumAvailability and cost of fluorinated precursors; highly specific to derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the causal rationale behind the experimental conditions and the expected physical observations that confirm the reaction is proceeding correctly.

Protocol A: Modified Skraup-Doebner-von Miller (Scalable Route)

Adapted from the optimized one-pot procedure in .

Step 1: N-Tosylation of 3-Aminophenol

  • Action: To a stirred slurry of 3-aminophenol (1.0 eq) and pyridine (1.1 eq) in CH2​Cl2​ at -4 °C, add tosyl chloride (1.05 eq) portion-wise over 40 minutes.

  • Causality: Maintaining the temperature below 5 °C prevents the over-tosylation of the phenolic hydroxyl group. The pyridine acts as an acid scavenger to drive the reaction forward.

  • Validation Checkpoint: After 16 hours at ambient temperature, the addition of water and 12 N HCl should yield a distinct phase separation. The organic phase will contain the N-tosyl-3-aminophenol.

Step 2: Michael Addition and Cyclization

  • Action: Cool the N-tosyl-3-aminophenol solution in ethanol to -7 °C. Add acrolein (1.5 eq) dropwise over 1 hour, strictly maintaining the batch temperature between -5 °C and -10 °C.

  • Causality: Acrolein is highly reactive. If the temperature exceeds 0 °C during addition, acrolein will rapidly polymerize, turning the solution into a dark, intractable tar and drastically reducing the yield.

  • Validation Checkpoint: The solution should remain fluid and light-colored. After aging for 4 hours at -10 °C, add 6 N HCl. The mixture is then warmed to 20 °C for 16 hours, followed by heating to 45 °C for 4 hours. The transition to a clear solution indicates successful detosylation and aromatization.

Step 3: Hydrate Isolation

  • Action: Cool the mixture to 0 °C and meticulously adjust the pH to exactly 7.0 using 5 N HCl or NaOH as needed.

  • Causality: 7-Quinolinol is amphoteric (pK1 ~5.48, pK2 ~8.85). Deviating from neutral pH will cause the product to remain water-soluble as either a phenoxide or a quinolinium salt. Precipitating at 0 °C in an aqueous environment forces the crystallization of the hydrate form .

  • Validation Checkpoint: A beige to pale brown crystalline solid will precipitate. Filter and wash with cold water. Drying in a vacuum oven at a mild 40 °C ensures the water of hydration is not driven off, yielding the stable 7-quinolinol hydrate.

Protocol B: Copper-Catalyzed Hydroxylation (Acrolein-Free Route)

Ideal for laboratories avoiding volatile toxic reagents.

Step 1: Hydrothermal Setup

  • Action: In a hydrothermal synthesis reactor, dissolve NaOH (6.0 eq) in water. Add 7-bromoquinoline (1.0 eq), Cu2​O (0.1 eq), and a stabilizing ligand such as 1D-1-O-Methyl-muco-inositol (0.1 eq).

  • Causality: The robust hydrothermal environment (130 °C) provides the necessary thermodynamic push for the SN​Ar reaction. The ligand stabilizes the Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II).

  • Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension.

Step 2: Reaction and Workup

  • Action: Seal the reactor and heat at 130 °C for 6 hours. After cooling, adjust the pH to 8.0 with dilute HCl and extract with ethyl acetate.

  • Causality: Adjusting to pH 8 ensures the phenol is protonated (neutral) for organic extraction, while keeping residual copper salts in the aqueous phase.

  • Validation Checkpoint: TLC (using a UV lamp at 254 nm) should show the complete disappearance of the higher-Rf 7-bromoquinoline spot. Concentration of the organic layer yields the crude product, which can be recrystallized from aqueous ethanol to form the hydrate.

Conclusion

Achieving reproducibility in the synthesis of 7-quinolinol hydrate relies entirely on strict thermal control during intermediate additions and precise pH management during aqueous workup. For large-scale pharmaceutical applications, the Modified Skraup method remains the gold standard due to its high throughput, provided the exothermic acrolein addition is tightly controlled. Conversely, the Copper-Catalyzed route is highly recommended for smaller-scale, exploratory synthesis where avoiding toxic volatiles is a priority.

References

  • One-Pot Preparation of 7-Hydroxyquinoline Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • A [3+3] Aldol-SNAr-Dehydration Approach to 2-Naphthol and 7-Hydroxyquinoline Derivatives Source: Molecules (MDPI) URL:[Link]

Validation

comparing UV-Vis absorption spectra of 7-quinolinol hydrate in different solvents

Solvatochromic Profiling of 7-Quinolinol Hydrate: A Comparative UV-Vis Spectroscopy Guide 1. Introduction to 7-Quinolinol Photophysics As a bifunctional N-heteroaromatic compound, 7-quinolinol (7-hydroxyquinoline, 7HQ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Solvatochromic Profiling of 7-Quinolinol Hydrate: A Comparative UV-Vis Spectroscopy Guide

1. Introduction to 7-Quinolinol Photophysics As a bifunctional N-heteroaromatic compound, 7-quinolinol (7-hydroxyquinoline, 7HQ) is a premier molecular probe for investigating hydration dynamics and proton transfer mechanisms in biological macromolecules. Because it possesses both a proton-donating hydroxyl group and a proton-accepting quinoline nitrogen, 7HQ exhibits profound solvatochromism. This guide provides a comparative analysis of the UV-Vis absorption spectra of 7-quinolinol hydrate across different solvent environments, detailing the mechanistic causality behind its spectral shifts and providing a self-validating protocol for accurate spectral acquisition.

2. Mechanistic Causality: Tautomerism and the "Solvent Wire" The optical properties of 7HQ are dictated by a ground-state equilibrium between its enol (E) and keto/zwitterion (Z) tautomers, a balance that is highly 1[2].

  • Aprotic Environments: In non-polar or polar aprotic solvents (e.g., 1,4-dioxane, acetonitrile), the molecule exists almost exclusively in the enol form. The lack of hydrogen-bond donating capability in the solvent prevents the stabilization of the charge-separated zwitterion, resulting in a single absorption peak[3].

  • Protic and Aqueous Environments: In water, the high dielectric constant and hydrogen-bonding capacity fundamentally alter the molecule's ground state. Molecular dynamics and Density Functional Theory (DFT) calculations reveal that a minimum of three water molecules coordinate with 7HQ to form a stable "solvent wire"[4]. This wire bridges the polar centers (the hydroxyl and amino groups), drastically lowering the activation barrier for intermolecular proton transfer and allowing the enol and zwitterion forms to co-exist[1].

G Enol 7-Quinolinol (Enol) λ_max ≈ 330 nm Wire Solvent Wire Formation (≥3 H₂O Molecules) Enol->Wire Aqueous Solvation Zwitterion 7-Quinolinol (Zwitterion) λ_max ≈ 400 nm Wire->Zwitterion Ground-State Proton Transfer Zwitterion->Enol Aprotic/Non-polar Solvents

Fig 1: Solvent-mediated ground-state proton transfer pathway of 7-quinolinol.

3. Comparative UV-Vis Absorption Data The structural changes induced by the solvent environment manifest directly in the UV-Vis absorption spectra. The transition to the lowest 1(π,π∗) excited state of the enol tautomer typically occurs around 330 nm[3]. In aqueous media, the emergence of the zwitterion tautomer introduces a distinct, red-shifted absorption band near 400 nm, which gains intensity at the expense of the enol peak[3].

Solvent SystemPolarity / H-BondingDominant Ground-State SpeciesUV-Vis λmax​ (nm)Spectral Characteristics
1,4-Dioxane Non-polar, AproticEnol (E)~330Highly structured π→π∗ band due to poor solute-solvent interaction.
Acetonitrile Polar, AproticEnol (E)~330Broadened, slight red-shift.
Methanol Polar, ProticEnol (E)~330Broadened due to solute-solvent H-bonding.
Aqueous (pH 7) Highly Polar, ProticEnol (E) ⇌ Zwitterion (Z)327 (E), 400 (Z)Dual absorption bands representing the ground-state tautomeric equilibrium.

4. Self-Validating Experimental Protocol To accurately capture the solvatochromic behavior of 7-quinolinol hydrate, the experimental design must account for concentration-dependent aggregation and trace water contamination. The following protocol establishes a self-validating system for UV-Vis acquisition.

Workflow Step1 1. Stock Preparation (1 mM in Methanol) Step2 2. Solvent Aliquoting (Dioxane, MeCN, H₂O) Step1->Step2 Step3 3. Dilution (10 µM) Prevent Aggregation Step2->Step3 Step4 4. Baseline Correction (Matched Solvent Blanks) Step3->Step4 Step5 5. UV-Vis Acquisition (280 - 480 nm) Step4->Step5

Fig 2: Standardized workflow for acquiring solvent-dependent UV-Vis spectra.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 7-quinolinol hydrate in spectroscopic-grade methanol to create a 1.0 mM stock.

    • Causality: 7HQ is often supplied as a hydrate. Methanol readily dissolves the hydrate form while preventing the formation of insoluble dimers that occur in purely non-polar solvents.

  • Solvent Aliquoting & Dilution: Dilute the stock solution to a final working concentration of 1×10−5 M using the target solvents (e.g., 1,4-dioxane, acetonitrile, ultra-pure water).

    • Causality: Maintaining a low micromolar concentration ensures adherence to the Beer-Lambert law and prevents intermolecular self-quenching or excimer formation, which would artificially skew the absorption profile.

  • Baseline Correction: For each solvent, prepare a matched blank containing the exact volumetric ratio of the solvent and the trace methanol carried over from the stock.

    • Causality: Solvents like 1,4-dioxane have specific UV cutoffs. Matched blanks mathematically eliminate solvent scattering and background absorbance.

  • Spectral Acquisition: Scan the samples from 280 nm to 480 nm using a dual-beam UV-Vis spectrophotometer[3].

  • System Validation (Isosbestic Point Check): To validate that the spectral shifts are purely due to the E ⇌ Z two-state tautomerization (and not degradation), perform a titration from 100% 1,4-dioxane to 100% water. Plotting these spectra should reveal a strict5 validating a clean equilibrium[5]. Failure to observe this point indicates sample contamination or multi-species aggregation.

5. References 1.[2] "Tautomerism in 7-hydroxyquinoline: a combined experimental and theoretical study in water." nih.gov. 2 2.[1] "Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water." acs.org. 1 3.[4] "Tautomerism in 7-hydroxyquinoline: A combined experimental and theoretical study in water." elsevierpure.com. 4 4.[3] "Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water | The Journal of Physical Chemistry A." acs.org. 3 5.[5] "Comparison of the Absorption, Emission, and Resonance Raman Spectra of 7-Hydroxyquinoline and 8-Bromo-7-Hydroxyquinoline Caged Acetate." acs.org. 5

Safety & Regulatory Compliance

Safety

7-Quinolinol hydrate proper disposal procedures

Standard Operating Procedure: 7-Quinolinol Hydrate Handling and Disposal Executive Summary For researchers and drug development professionals, managing laboratory waste is not merely a regulatory hurdle; it is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 7-Quinolinol Hydrate Handling and Disposal

Executive Summary

For researchers and drug development professionals, managing laboratory waste is not merely a regulatory hurdle; it is a critical component of scientific integrity and environmental stewardship. 7-Quinolinol hydrate (also known as 7-Hydroxyquinoline hydrate) is a specialized heterocyclic compound widely used as an intermediate in pharmaceutical synthesis. While highly valuable in the lab, its disposal requires strict adherence to environmental safety protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of 7-Quinolinol hydrate. By understanding the chemical causality behind these protocols, your laboratory can ensure full compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) while protecting both personnel and the environment[1].

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is imperative to understand the inherent hazards of the material. 7-Quinolinol hydrate features a stable aromatic quinoline ring that resists rapid environmental degradation[2]. It is classified as a hazardous chemical, primarily due to its acute toxicity to aquatic ecosystems and its potential to cause severe mucosal irritation[3][4].

Table 1: GHS Hazard Classifications & Environmental Impact of 7-Quinolinol Hydrate

Hazard ClassCategorySignal WordCausality / Operational Impact
Skin Corrosion/Irritation Category 2WarningCauses localized dermal irritation; necessitates the use of chemical-resistant nitrile gloves.
Serious Eye Damage Category 2WarningCauses severe eye irritation; mandates the use of chemical safety goggles and face shields[5].
Aquatic Toxicity (Acute) Category 1 (H400)WarningVery toxic to aquatic life; strictly prohibits drain disposal or sanitary system evacuation[3].
Target Organ Toxicity Category 3WarningRespiratory system irritant; requires all handling and transfer to occur within a certified fume hood.

The Causality of Disposal: Why Incineration?

In laboratory waste management, we operate under the EPA's "Cradle-to-Grave" principle. This dictates that the laboratory generating the waste retains ultimate legal and environmental liability for that material from the moment it is created until it is completely destroyed[1][5].

Why can't 7-Quinolinol hydrate be flushed or neutralized in-house? Because of its H400 Aquatic Toxicity classification, introducing this compound into the water supply can cause severe ecological damage[3]. Furthermore, the compound is highly stable. The only scientifically and legally sound method of final disposal is high-temperature chemical incineration [3].

The Mechanistic Need for a Scrubber: During incineration, the combustion of the nitrogen-containing quinoline ring generates hazardous nitrogen oxides (NOx) alongside carbon monoxide (CO) and carbon dioxide (CO2)[4]. To prevent the release of these toxic gases into the atmosphere, the chosen waste broker must utilize an incinerator equipped with an afterburner (to ensure complete combustion of the aromatic ring) and a chemical scrubber (to neutralize acidic NOx emissions before they reach the exhaust stack)[3].

Step-by-Step Disposal Protocol

The following methodology ensures a closed-loop, self-validating system for waste management.

Phase 1: Waste Segregation & Containerization

Incompatible chemicals can react violently, producing heat or toxic gases[5]. 7-Quinolinol hydrate must be kept away from strong oxidizing agents[4].

  • Don Appropriate PPE: Equip yourself with chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[5]. If handling large quantities of dry powder outside a hood, a NIOSH-approved respirator is required[5].

  • Isolate the Waste Stream: Separate solid waste (e.g., pure powder, contaminated weigh boats, used PPE) from liquid waste (e.g., reaction mixtures dissolved in organic solvents)[5].

  • Select the Proper Container:

    • For Solids: Use a High-Density Polyethylene (HDPE) wide-mouth container. HDPE provides broad chemical compatibility and prevents leaching[5].

    • For Liquids: Use an approved glass solvent jug or HDPE carboy, ensuring it is compatible with the specific solvent used in your reaction[5].

Table 2: Waste Segregation & Containerization Matrix

Waste TypeExample MaterialsApproved ContainerCritical Incompatibilities
Solid Waste Contaminated PPE, weigh boats, pure powderHigh-Density Polyethylene (HDPE)Strong oxidizing agents[4]
Liquid Waste (Aqueous) Wash solutionsHDPE or GlassReactive metals, strong acids
Liquid Waste (Organic) Reaction mixtures in solventGlass solvent jugAqueous waste streams
Phase 2: RCRA-Compliant Labeling & Storage

Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), improper labeling is one of the most common audit violations[1].

  • Apply the Label: Immediately attach a label explicitly stating "Hazardous Waste" to the container[1].

  • Identify the Hazard: The label must include an indication of the hazards. Write "7-Quinolinol Hydrate" and apply the GHS pictograms for Irritant and Toxic to Aquatic Life[1][3].

  • Date the Container: Clearly write the accumulation start date on the label the moment the first drop or grain of waste enters the container[1].

  • Transfer to SAA: Store the container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is kept tightly closed when not actively receiving waste[4].

Phase 3: Final Destruction via Vendor
  • Verify Generator Status: Ensure your facility's EPA identification number and generator status (e.g., VSQG, SQG, LQG) are up to date to avoid volume limit violations[1].

  • Contract a Broker: Transfer the waste to an EPA-registered hazardous waste broker[6].

  • Specify Destruction Method: Explicitly mandate on the waste manifest that the material must be routed to a chemical incinerator equipped with an afterburner and scrubber[3].

Accidental Release & Spill Management

If a spill occurs, immediate containment is required to prevent environmental exposure. Do not flush the spill with water , as this risks contaminating the sanitary system[4].

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory's exhaust ventilation is operating at maximum capacity.

  • Dry Cleanup: Using a dedicated chemical spill shovel, carefully sweep up the powder. Use deliberate, slow movements to avoid generating airborne dust[4].

  • Containerize: Place the spilled material directly into an HDPE waste disposal container[4].

  • Surface Decontamination: Clean the contaminated bench or floor surface with a damp cloth, and immediately place the used cloth into the solid hazardous waste container[4].

Process Workflow Diagram

The following diagram maps the logical decision tree for managing 7-Quinolinol hydrate waste, from generation to final destruction.

G Start Waste Generation: 7-Quinolinol Hydrate Identify Hazard Assessment (H400 Aquatic Toxicity) Start->Identify Segregate Waste Segregation (Isolate from Oxidizers) Identify->Segregate Solid Solid Waste (Powders, PPE) Segregate->Solid Liquid Liquid Waste (Solvent Mixtures) Segregate->Liquid Container Containerization (HDPE / Glass) Solid->Container Liquid->Container Label RCRA Hazardous Waste Labeling Container->Label SAA Satellite Accumulation Area (SAA) Label->SAA Broker EPA-Registered Waste Broker SAA->Broker Incinerator Chemical Incinerator (Scrubber & Afterburner) Broker->Incinerator

Workflow for the RCRA-compliant disposal of 7-Quinolinol hydrate waste.

References

  • 7-Quinolinol Hydrate Safety Data Sheet (CAS 220976-08-9) Source: Chemsrc URL: [Link]

  • Quinoline - Health and Environmental Effects Profile Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Waste Management: The New Regulations Source: Medical Laboratory Management Magazine URL: [Link]

Sources

Handling

Personal protective equipment for handling 7-Quinolinol hydrate

As a Senior Application Scientist, I frequently oversee the integration of quinoline derivatives into drug discovery and materials science pipelines. 7-Quinolinol hydrate (and its anhydrous counterpart, CAS 580-20-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of quinoline derivatives into drug discovery and materials science pipelines. 7-Quinolinol hydrate (and its anhydrous counterpart, CAS 580-20-1) is a critical building block, particularly valued for its metal-chelating properties and role in synthesizing pharmaceutical intermediates. However, its physical state as a fine, light-sensitive crystalline powder presents distinct occupational hazards. Airborne particulate dissemination and dermal absorption are the primary vectors for exposure.

This guide moves beyond basic safety data sheets to provide a mechanistic rationale behind the required Personal Protective Equipment (PPE) and details the operational protocols necessary to ensure uncompromising laboratory safety.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical behavior of 7-Quinolinol hydrate. The compound is classified as hazardous under OSHA regulations, primarily due to its acute toxicity and irritating properties (1)[1].

  • Particulate Inhalation: As a crystalline powder, 7-Quinolinol hydrate easily forms aerosolized dust. Inhalation directly irritates the respiratory mucosa, leading to its classification as a Category 3 Specific Target Organ Toxicant (Respiratory system)[1].

  • Dermal and Ocular Irritation: The phenolic hydroxyl group in the quinoline structure can interact with biological membranes. This causes acute skin irritation and serious eye damage (Category 2)[1]. 2 notes that the substance may be toxic to mucous membranes, and repeated exposure can produce target organ damage[2].

  • Systemic Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin, categorized uniformly under Category 4 Acute Toxicity[1].

Quantitative Hazard Data

Hazard CategoryGHS ClassificationMechanistic Rationale
Acute Oral Toxicity Category 4Systemic absorption via the GI tract disrupts cellular homeostasis.
Acute Dermal Toxicity Category 4Lipophilic properties allow partial penetration of the stratum corneum, causing systemic exposure[1].
Acute Inhalation Category 4Fine particulates deposit in alveolar spaces, causing local inflammation and respiratory tract irritation[2].
Skin Irritation Category 2The phenolic moiety induces protein denaturation and localized erythema upon contact[1].
Eye Irritation Category 2Direct contact with the corneal epithelium causes severe irritation and potential abrasion ().
Target Organ Toxicity Category 3Mucosal irritation of the upper respiratory system driven by airborne dust accumulation[1].

The PPE Matrix: Defensive Layers and Causality

Selecting PPE is not merely a compliance exercise; it is the strategic deployment of physical barriers designed to interrupt specific exposure pathways.

  • Eye and Face Protection:

    • Requirement: Tight-fitting chemical splash goggles (NIOSH/EN166 approved).

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Goggles create a sealed micro-environment, preventing fine 7-Quinolinol hydrate particulates from dissolving in the tear film and causing severe ocular irritation[2].

  • Hand Protection:

    • Requirement: Nitrile gloves (minimum 0.11 mm thickness for incidental contact; >0.3 mm for prolonged handling).

    • Causality: Nitrile provides excellent resistance to organic powders and prevents dermal transfer. Double-gloving is highly recommended during scale-up procedures to ensure a sterile inner layer remains intact during the doffing process.

  • Respiratory Protection:

    • Requirement: N95, N100, or P3 particulate respirator.

    • Causality: The primary risk vector is dust inhalation[1]. A P3 or N95 filter traps >95% of airborne particles, preventing alveolar deposition. If handling large quantities outside a fume hood, a full-face respirator is required.

  • Body Protection:

    • Requirement: Flame-retardant, fluid-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent powder from migrating up the forearm. The coat acts as a primary barrier against incidental powder accumulation.

Operational Workflow: Safe Handling & Self-Validating Protocols

A protocol is "self-validating" when each step inherently confirms the success and safety of the previous one. When handling 7-Quinolinol hydrate, strict adherence to these methodologies ensures containment.

Step-by-Step Handling Methodology

  • Environmental Verification: Before opening the reagent bottle, conduct a tissue flutter test at the sash of the chemical fume hood to visually validate negative pressure. TCI Chemicals strictly advises using the product only outdoors or in a well-ventilated area (P271) (3)[3].

  • PPE Integrity Check: Inspect nitrile gloves for micro-punctures by inflating them slightly and rolling the cuff. Don the respirator and perform a positive/negative pressure seal check.

  • Static Mitigation: Use an anti-static weighing spatula. 7-Quinolinol hydrate powder can accumulate static charge, causing it to aerosolize or cling to the exterior of weighing vessels.

  • Primary Containment: Weigh the material directly into a tared, sealable vial. Seal the vial before removing it from the fume hood to prevent particulate dissemination into the general laboratory space.

HandlingWorkflow Step1 1. Validate Fume Hood Negative Pressure Step2 2. Don PPE & Perform Seal Checks Step1->Step2 Step3 3. Ground Equipment & Use Anti-Static Tools Step2->Step3 Step4 4. Dispense 7-Quinolinol Hydrate in Hood Step3->Step4 Step5 5. Hermetically Seal Vessel Before Exit Step4->Step5

Self-validating operational workflow for dispensing 7-Quinolinol hydrate.

Step-by-Step Spill Response & Doffing Protocol In the event of a spill, dry sweeping must be strictly avoided as it aerosolizes the hydrate[1].

  • Isolation: Immediately evacuate personnel from the vicinity to prevent tracking the powder.

  • Dust Suppression: Mist the spill lightly with water. Causality: Wetting the powder agglomerates the particles, immediately neutralizing the inhalation risk.

  • Mechanical Collection: Use a damp absorbent pad to collect the agglomerated material.

  • Surface Decontamination: Wash the area thoroughly with soap and water.

  • Strategic Doffing: Remove PPE in a sequence that prevents secondary exposure.

Doffing Step1 1. Inspect for Contamination Step2 2. Remove Outer Gloves (Peel away from user) Step1->Step2 Step3 3. Remove Lab Coat (Fold inward) Step2->Step3 Step4 4. Remove Eye Protection (Handle by earpieces) Step3->Step4 Step5 5. Remove Respirator (Do not touch front) Step4->Step5 Step6 6. Remove Inner Gloves & Wash Hands Step5->Step6

Standardized doffing sequence to prevent secondary 7-Quinolinol hydrate exposure.

Disposal & Environmental Logistics

7-Quinolinol hydrate and its derivatives can be highly toxic to aquatic life and must never be flushed down the drain[3].

Step-by-Step Disposal Plan:

  • Segregation: Place all contaminated PPE, absorbent pads, and residual chemical into a clearly labeled, sealable hazardous waste container.

  • Chemical Compatibility: Ensure the waste container does not contain strong oxidizing agents or strong acids, which are incompatible with quinoline derivatives[1].

  • Incineration: Route the waste for destruction via a licensed chemical incinerator equipped with an afterburner and scrubber. Causality: High-temperature incineration breaks down the heterocyclic ring, preventing environmental contamination, while the scrubber neutralizes the resulting nitrogen oxide (NOx) emissions.

References

  • Fisher Scientific - Safety Data Sheet: 7-Hydroxyquinoline. Retrieved from 1

  • Spectrum Chemical - Material Safety Data Sheet: 7-Quinolinol. Retrieved from 2

  • TCI Chemicals - 7-Quinolinol Product Information & Safety Data. Retrieved from

  • GuideChem - 7-Hydroxyquinoline SDS/MSDS. Retrieved from 3

Sources

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